H-Hyp-gly-OH
Description
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Properties
IUPAC Name |
2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c10-4-1-5(8-2-4)7(13)9-3-6(11)12/h4-5,8,10H,1-3H2,(H,9,13)(H,11,12)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDSWNXTPKLLOT-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-Hyp-gly-OH (Hydroxyprolyl-Glycine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Hyp-gly-OH, also known as Hydroxyprolyl-Glycine (Hyp-Gly), is a dipeptide composed of the amino acids hydroxyproline and glycine.[1] This molecule has garnered significant interest in the fields of dermatology, cosmetology, and regenerative medicine due to its biological activities, particularly its role in promoting skin health. Emerging research indicates that this compound can stimulate the proliferation of fibroblasts and enhance collagen synthesis, suggesting its potential as an active ingredient in anti-aging and wound healing formulations.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound consists of a hydroxyproline residue linked to a glycine residue via a peptide bond. The IUPAC name for this dipeptide is 2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid.
Chemical Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O₄ |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid |
| CAS Number | 7672-35-7 |
| SMILES | C1--INVALID-LINK--O |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Synthesis
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The following provides a representative methodology based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
General Workflow for Solid-Phase Synthesis
Caption: General workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol for Synthesis
This protocol describes the manual solid-phase synthesis of this compound on a 0.1 mmol scale.
Materials:
-
Fmoc-Gly-Wang resin (0.5 mmol/g substitution)
-
Fmoc-Hyp(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Solid-phase synthesis vessel with a frit
-
Shaker
Procedure:
-
Resin Swelling: Weigh 200 mg of Fmoc-Gly-Wang resin into the synthesis vessel. Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Coupling of Fmoc-Hyp(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (0.5 mmol), DIC (0.5 mmol), and HOBt (0.5 mmol) in 3 mL of DMF. Add DIPEA (1.0 mmol).
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal hydroxyproline.
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add 2 mL of the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Activity and Signaling Pathway
This compound has been shown to exert significant biological effects, primarily on skin fibroblasts. It promotes the proliferation of these cells, which are crucial for maintaining the structural integrity of the skin and for wound healing.
Effect on Fibroblast Proliferation
Studies have demonstrated that this compound can stimulate the growth of primary cultured mouse skin fibroblasts. This pro-proliferative effect is believed to be a key mechanism behind the skin health benefits observed after the ingestion of collagen hydrolysates, from which this compound is derived.
Proposed Signaling Pathway: Involvement of TGF-β Signaling
The stimulation of fibroblast proliferation and collagen synthesis are processes often regulated by the Transforming Growth Factor-β (TGF-β) signaling pathway. While the direct interaction of this compound with a specific receptor in this pathway has yet to be fully elucidated, its known biological effects strongly suggest a modulatory role. The proposed pathway involves the activation of TGF-β receptors, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those for collagens.
Caption: Proposed TGF-β signaling pathway modulated by this compound.
Experimental Protocols for Biological Activity Assessment
Fibroblast Proliferation Assay (MTT Assay)
This protocol details a method to assess the effect of this compound on the proliferation of human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (e.g., from ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare different concentrations of this compound (e.g., 10, 50, 100, 200 µM) in DMEM with 1% FBS. Remove the serum-free medium from the wells and add 100 µL of the this compound solutions. Include a control group with DMEM and 1% FBS only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability/proliferation relative to the control group.
Quantification of Collagen Synthesis (Sircol Assay)
This protocol outlines a method to quantify soluble collagen produced by fibroblasts in culture.
Materials:
-
Human dermal fibroblasts
-
Cell culture reagents (as above)
-
Sircol Soluble Collagen Assay kit
-
This compound
-
24-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Seed fibroblasts in 24-well plates and treat with various concentrations of this compound as described for the proliferation assay.
-
Sample Collection: After the incubation period (e.g., 72 hours), collect the cell culture supernatant from each well.
-
Collagen Quantification:
-
Follow the manufacturer's instructions for the Sircol Soluble Collagen Assay.
-
Briefly, mix the collected supernatant with the Sircol dye reagent, which specifically binds to the [Gly-X-Y]n helical structure of collagens.
-
Centrifuge to pellet the collagen-dye complex.
-
Dissolve the pellet in the provided alkali reagent.
-
Measure the absorbance of the resulting solution using a microplate reader at the recommended wavelength.
-
-
Data Analysis: Determine the collagen concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of collagen.
Conclusion
This compound is a bioactive dipeptide with promising applications in skincare and regenerative medicine. Its ability to stimulate fibroblast proliferation and potentially enhance collagen synthesis through the TGF-β signaling pathway makes it a compelling target for further research and development. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this compound, facilitating its exploration as a novel therapeutic or cosmetic agent.
References
The Emergence of a Bioactive Dipeptide: A Technical Guide to Hydroxyprolyl-glycine (Hyp-Gly)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyprolyl-glycine (Hyp-Gly) has emerged as a significant bioactive dipeptide derived from the ingestion of collagen hydrolysates. Initially identified in human peripheral blood, this molecule has garnered considerable attention for its diverse physiological activities, including its role in skin health and muscle cell differentiation. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Hyp-Gly. It details the analytical methodologies for its quantification, summarizes key experimental findings in structured tables, and elucidates its known signaling pathways through diagrammatic representations. This document serves as an in-depth resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development, offering a consolidated repository of the current scientific knowledge on Hydroxyprolyl-glycine.
Discovery and History
The journey to understanding the biological significance of collagen-derived peptides has been a progressive endeavor. For years, the focus was primarily on the absorption of free amino acids from digested proteins. However, pioneering research in the early 21st century began to reveal the presence of small, intact peptides in the bloodstream following the consumption of collagen hydrolysates.
A pivotal moment in this field was the identification of Prolyl-hydroxyproline (Pro-Hyp) as a major food-derived collagen peptide in human blood. Building on this, a 2011 study by Shigemura et al. marked the formal discovery of Hydroxyprolyl-glycine (Hyp-Gly) as another significant dipeptide in human peripheral blood after the ingestion of collagen hydrolysate.[1] This discovery was significant as it identified a novel bioactive compound that was previously undetected and suggested a more complex mechanism for the health benefits associated with collagen consumption. Subsequent research has focused on quantifying Hyp-Gly in biological fluids and elucidating its specific physiological roles.
Quantitative Analysis of Hydroxyprolyl-glycine in Human Plasma
The accurate quantification of Hyp-Gly in biological matrices is crucial for understanding its pharmacokinetics and bioavailability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.
Plasma Concentration Following Collagen Hydrolysate Ingestion
Several studies have quantified the concentration of Hyp-Gly in human plasma following the oral administration of collagen hydrolysate. These studies demonstrate that Hyp-Gly is absorbed into the bloodstream, with its concentration peaking within a few hours of ingestion. The table below summarizes key quantitative findings from a representative study.
| Parameter | Value | Subjects | Dosage | Reference |
| Maximum Plasma Concentration (Cmax) | 4.2 nmol/mL | Healthy Volunteers (n=5) | Not specified in abstract | [2] |
| Time to Maximum Concentration (Tmax) | 1 hour | Healthy Volunteers (n=5) | Not specified in abstract | [2] |
| Ratio of Hyp-Gly to Pro-Hyp in Plasma | 0.063–0.221 | Healthy Volunteers (n=5) | Not specified in abstract | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments related to the analysis and functional characterization of Hydroxyprolyl-glycine.
Quantification of Hydroxyprolyl-glycine in Human Plasma by LC-MS/MS
This protocol outlines the general steps for the determination of Hyp-Gly in human plasma using liquid chromatography-tandem mass spectrometry.
Objective: To accurately measure the concentration of Hyp-Gly in human plasma samples.
Methodology:
-
Sample Preparation:
-
Collect blood samples from subjects at various time points after ingestion of collagen hydrolysate.
-
Separate plasma by centrifugation.
-
Deproteinize plasma samples, typically by adding a solvent like acetonitrile, to precipitate larger proteins.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the small peptides.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared supernatant into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Utilize a suitable column for separation, such as a reversed-phase C18 column.
-
Employ a gradient elution method with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of Hyp-Gly) and then fragmenting it to produce a specific product ion.
-
The transition from the precursor ion to the product ion is highly specific for Hyp-Gly, allowing for its accurate quantification even in a complex matrix like plasma.
-
Generate a standard curve using known concentrations of a synthetic Hyp-Gly standard to quantify the amount of Hyp-Gly in the plasma samples.
-
Fibroblast Proliferation Assay
This protocol describes a cell-based assay to evaluate the effect of Hyp-Gly on the proliferation of fibroblasts.
Objective: To determine if Hyp-Gly stimulates the growth of fibroblast cells in vitro.
Methodology:
-
Cell Culture:
-
Culture primary mouse skin fibroblasts in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
It is critical to use FBS that is free from endogenous hydroxyprolyl peptides, or to remove them by size-exclusion chromatography, as their presence can mask the effects of exogenously added Hyp-Gly.[4]
-
-
Assay Setup:
-
Seed the fibroblasts into 96-well plates at a specific density.
-
After allowing the cells to attach, replace the medium with a low-serum medium to synchronize the cells and reduce background proliferation.
-
Treat the cells with varying concentrations of synthetic Hyp-Gly. Include a negative control (vehicle only) and a positive control (e.g., a known growth factor).
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Proliferation Measurement:
-
Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Alternatively, cell numbers can be directly counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation relative to the negative control.
-
Determine the dose-response relationship between Hyp-Gly concentration and fibroblast proliferation.
-
Biological Activities and Signaling Pathways
Hydroxyprolyl-glycine has been shown to exert a range of biological effects, with a notable impact on skin cells and muscle cells.
Stimulation of Fibroblast Growth
In vitro studies have demonstrated that Hyp-Gly can stimulate the proliferation of skin fibroblasts.[4][5] This is a crucial finding as fibroblasts are responsible for synthesizing collagen and other extracellular matrix components that provide structural integrity to the skin. The ability of Hyp-Gly to promote fibroblast growth suggests a direct role in maintaining skin health and potentially in the wound healing process.
Influence on Muscle Cell Differentiation and Hypertrophy
Research has also explored the effects of Hyp-Gly on skeletal muscle cells. Studies using the C2C12 myoblast cell line have shown that Hyp-Gly can promote myogenic differentiation and myotube hypertrophy. This effect is mediated, at least in part, through the activation of the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. The proposed mechanism for Hyp-Gly's action on muscle cells is as follows:
-
Cellular Uptake: Hyp-Gly is transported into the myoblasts, potentially via a peptide transporter.
-
PI3K Activation: Inside the cell, Hyp-Gly directly or indirectly leads to the activation of Phosphoinositide 3-kinase (PI3K).
-
Akt Phosphorylation: Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).
-
mTOR Activation: Akt, in turn, phosphorylates and activates the mammalian target of rapamycin (mTOR).
-
Protein Synthesis: Activated mTOR promotes protein synthesis, which is essential for muscle cell differentiation and the growth of myotubes.
Future Directions and Conclusion
The discovery and subsequent investigation of Hydroxyprolyl-glycine have significantly advanced our understanding of the mechanisms underlying the health benefits of collagen hydrolysates. While current research has established its presence in the bloodstream and highlighted its bioactivity in vitro, several areas warrant further exploration. Future studies should focus on:
-
In vivo efficacy: Conducting more extensive clinical trials to confirm the in vivo effects of Hyp-Gly on skin health, joint function, and muscle metabolism in human subjects.
-
Mechanism of action: Further elucidating the precise molecular targets and signaling pathways of Hyp-Gly in various cell types.
-
Pharmacokinetics: A more detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of Hyp-Gly.
-
Synergistic effects: Investigating the potential synergistic or additive effects of Hyp-Gly with other collagen-derived peptides, such as Pro-Hyp.
References
- 1. researchmap.jp [researchmap.jp]
- 2. skinglow.com.ar [skinglow.com.ar]
- 3. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyp-Gly dipeptide | CRB1001747 | Biosynth [biosynth.com]
An In-depth Technical Guide to the Synthesis and Purification of H-Hyp-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide H-Hyp-Gly-OH (Hydroxyprolyl-Glycine). This document outlines the prevalent synthetic strategies, detailed experimental protocols, potential side reactions, and robust purification and characterization methodologies.
Introduction
The dipeptide this compound is a significant constituent of collagen and has garnered interest for its potential biological activities, including roles in skin health and tissue regeneration. Its synthesis is a fundamental exercise in peptide chemistry, yet it presents unique challenges due to the stereochemistry and functional group of the hydroxyproline residue. This guide will focus on the most common and effective method for its preparation: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. A solution-phase approach will also be discussed as a viable alternative for small-scale synthesis.
Synthetic Strategies
The synthesis of this compound involves the formation of a peptide bond between hydroxyproline and glycine. The primary considerations for a successful synthesis are the choice of protecting groups, the coupling strategy, and the potential for side reactions.
Protecting Groups
To ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups.
-
α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for N-terminal protection in modern SPPS due to its base-lability, allowing for mild deprotection conditions that do not affect most side-chain protecting groups.[1]
-
Carboxyl Group Protection: In SPPS, the C-terminal amino acid (glycine in this case) is anchored to a solid support, which serves as the protecting group for its carboxyl function.[2]
-
Hydroxyproline Side-Chain Protection: The hydroxyl group of hydroxyproline can be either protected or left unprotected.
-
Protected: Using a tert-butyl (tBu) ether protecting group for the hydroxyl moiety of hydroxyproline is common in Fmoc-based SPPS. This prevents potential side reactions at the hydroxyl group.[3]
-
Unprotected: For the synthesis of a short peptide like this compound, leaving the hydroxyl group of Fmoc-Hyp-OH unprotected is often feasible and simplifies the synthesis by eliminating a deprotection step.[3]
-
Solid-Phase vs. Solution-Phase Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |
| Principle | The peptide is assembled on an insoluble polymer resin.[2] | All reactions are carried out in a homogenous solution. |
| Purification | Excess reagents and byproducts are removed by simple filtration and washing.[2] | Intermediates must be purified after each step, often by crystallization or chromatography. |
| Automation | Easily automated for high-throughput synthesis.[2] | Automation is more complex and less common. |
| Scalability | Suitable for small to medium-scale synthesis. | Can be scaled up for large-scale production. |
| Recommendation | Recommended for laboratory-scale synthesis of this compound due to its efficiency and ease of purification. | A viable alternative for experienced chemists, especially for dipeptide synthesis where purification of intermediates is manageable. |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and purification of this compound.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the synthesis of this compound on a pre-loaded Wang resin with Fmoc-Gly-OH.
Materials and Reagents:
| Category | Item | Grade |
| Resin | Fmoc-Gly-Wang Resin (0.5-1.0 mmol/g loading) | Synthesis Grade |
| Amino Acids | Fmoc-Hyp(tBu)-OH | Synthesis Grade |
| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade |
| Base | DIPEA (N,N-Diisopropylethylamine) | Synthesis Grade |
| Deprotection Reagent | Piperidine | Synthesis Grade |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl Ether | Peptide Synthesis Grade |
| Cleavage Reagents | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O | Reagent Grade |
| HPLC Solvents | Acetonitrile (ACN), Water | HPLC Grade |
Protocol:
-
Resin Swelling:
-
Place the Fmoc-Gly-Wang resin (0.1 mmol scale) in a solid-phase synthesis vessel.
-
Add DMF (5 mL) and agitate for 30 minutes to swell the resin.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Coupling of Fmoc-Hyp(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (0.3 mmol, 3 equiv.), HBTU (0.29 mmol, 2.9 equiv.), and DIPEA (0.6 mmol, 6 equiv.) in DMF (3 mL).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail (2 mL) to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Caption: Solid-Phase Synthesis Workflow for this compound.
Purification by RP-HPLC
Instrumentation and Materials:
| Category | Item |
| System | Preparative RP-HPLC system with a UV detector |
| Column | C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in HPLC-grade acetonitrile |
| Other | Lyophilizer, Centrifuge |
Protocol:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 35% B over 30 minutes).
-
Monitor the elution at 214 nm and 280 nm.
-
-
Fraction Collection and Lyophilization:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity (typically >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Caption: RP-HPLC Purification Workflow for this compound.
Potential Side Reactions and Mitigation
Diketopiperazine Formation
The dipeptide sequence ending in proline or hydroxyproline is susceptible to intramolecular cyclization to form a diketopiperazine, leading to cleavage from the resin and termination of the peptide chain.
Mitigation Strategies:
-
Choice of Resin: Use a 2-chlorotrityl chloride resin, which is more sterically hindered and reduces the likelihood of diketopiperazine formation.
-
Coupling Conditions: Couple the third amino acid (if applicable in a longer sequence) immediately after the deprotection of the dipeptide on the resin.
Racemization of Hydroxyproline
The α-carbon of hydroxyproline can be prone to racemization during the activation step of the coupling reaction, particularly when using carbodiimide reagents like DCC or DIC in the presence of 1-hydroxybenzotriazole (HOBt).
Mitigation Strategies:
-
Coupling Reagents: Use coupling reagents known for low racemization, such as HBTU, HATU, or COMU.
-
Additives: If using a carbodiimide, consider using an alternative additive like OxymaPure, which has been shown to suppress racemization more effectively than HOBt in some cases.
-
Solvent: Performing the coupling in a less polar solvent like dichloromethane (DCM) instead of DMF can sometimes reduce racemization.
Caption: Common Side Reactions and Mitigation Strategies.
Characterization of this compound
The identity and purity of the final product should be confirmed by a combination of analytical techniques.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the peptide.
| Parameter | Expected Value |
| Molecular Formula | C₇H₁₂N₂O₄ |
| Monoisotopic Mass | 188.0797 g/mol |
| [M+H]⁺ | 189.0875 m/z |
| [M+Na]⁺ | 211.0695 m/z |
Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the dipeptide and assess its purity. The expected spectrum would show characteristic signals for the protons of the glycine and hydroxyproline residues.
Analytical RP-HPLC
Analytical RP-HPLC is used to determine the purity of the final peptide. The purified peptide should appear as a single, sharp peak.
Typical Analytical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm |
Conclusion
The synthesis of this compound is a well-established process that can be efficiently achieved using Fmoc-based solid-phase peptide synthesis. Careful consideration of the protecting group strategy for the hydroxyproline side chain and the choice of coupling reagents are crucial to minimize side reactions such as diketopiperazine formation and racemization. Purification by RP-HPLC is a robust method for obtaining the dipeptide in high purity. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this compound for research and development applications.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of H-Hyp-Gly-OH in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Hydroxyprolyl-glycine (H-Hyp-Gly-OH), a key breakdown product of ingested collagen, has emerged as a significant bioactive molecule in mammalian physiology. Absorbed into the bloodstream, it exerts notable effects on various cellular processes, particularly in tissues rich in collagen. This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its role in skin health, fibroblast activity, and muscle cell differentiation. Detailed experimental protocols for key assays, quantitative data from in vitro and in vivo studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development in this area.
Introduction
Collagen, the most abundant protein in mammals, is integral to the structure and function of connective tissues. Its degradation, either through dietary intake of collagen hydrolysates or endogenous turnover, releases a variety of small peptides into the circulation. Among these, the dipeptide this compound has been identified as a prominent and biologically active component[1][2][3]. Studies have demonstrated its presence in human plasma following the ingestion of collagen hydrolysates, suggesting its bioavailability and systemic effects[1][3][4].
The primary biological functions of this compound are centered on its ability to stimulate cellular proliferation and synthesis of extracellular matrix components. This has significant implications for skin health, wound healing, and muscle physiology. This guide will explore the known mechanisms of action, present quantitative data on its bioactivity, and provide detailed protocols for researchers to investigate its effects.
Core Biological Functions and Mechanisms of Action
Stimulation of Fibroblast Proliferation and Migration
This compound has been shown to promote the growth and migration of fibroblasts, the primary cells responsible for synthesizing collagen and other extracellular matrix components[5]. This activity is crucial for maintaining skin integrity and facilitating wound repair. The pro-proliferative effect of Hyp-containing dipeptides is dose-dependent and has been observed in primary mouse skin fibroblasts[6].
Enhancement of Collagen and Hyaluronic Acid Synthesis
In addition to promoting fibroblast proliferation, Hyp-containing peptides like this compound can also upregulate the synthesis of key extracellular matrix molecules. The related dipeptide, Pro-Hyp, has been shown to stimulate the production of hyaluronic acid, a critical component for skin hydration, by increasing the expression of hyaluronan synthase 2 (HAS2)[7]. While direct quantitative data for this compound on collagen gene expression is an area of ongoing research, its role in promoting fibroblast activity suggests a positive impact on collagen synthesis.
Myogenic Differentiation and Myotube Hypertrophy
Recent studies have expanded the known functions of this compound to include skeletal muscle. It has been demonstrated to promote the differentiation of C2C12 myoblasts into myotubes and induce myotube hypertrophy[2]. This suggests a potential role for this compound in muscle growth and repair.
Signaling Pathways
The biological effects of this compound are mediated through the activation of specific intracellular signaling cascades. The primary pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.
The PI3K/Akt/mTOR Pathway
Activation of the PI3K/Akt/mTOR pathway is crucial for cell growth, proliferation, and survival[8][9]. This compound is thought to initiate this cascade, potentially through interaction with a cell surface receptor or transporter. While the specific receptor is yet to be definitively identified, the peptide/histidine transporter 1 (PHT1), also known as SLC15A4, has been suggested as a potential candidate for its cellular uptake[2][10][11][12]. Once inside the cell or upon receptor binding, the signal is transduced, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates and activates mTOR, which in turn promotes protein synthesis and cell growth.
Figure 1: Proposed signaling pathway for this compound.
Quantitative Data
The following tables summarize the available quantitative data regarding the biological effects of this compound and related collagen-derived peptides.
Table 1: In Vivo Bioavailability of this compound
| Parameter | Value | Species | Study Conditions | Reference |
| Peak Plasma Concentration | 4.2 nmol/mL | Human (n=5) | After ingestion of collagen hydrolysate | [1][2] |
| Time to Peak Plasma Concentration | 1 hour | Human | After ingestion of 8g of collagen hydrolysate | [2] |
| Ratio of Hyp-Gly to Pro-Hyp in Plasma | 0.063 - 0.221 | Human (n=5) | After ingestion of collagen hydrolysate | [1][4] |
Table 2: In Vitro Bioactivity of Hyp-Containing Peptides
| Assay | Peptide | Concentration | Observed Effect | Cell Type | Reference |
| Fibroblast Migration | Pro-Hyp | 200 nmol/mL | Significant increase in migrating fibroblasts after 72h | Primary mouse skin fibroblasts | [6] |
| Fibroblast Proliferation | Pro-Hyp | 0 - 1000 nmol/mL | Dose-dependent enhancement of growth on collagen gel | Primary mouse skin fibroblasts | [6] |
| Fibroblast Proliferation | Pro-Hyp | 200 nmol/mL | 1.5-fold increase | Human dermal fibroblasts | [7] |
| Hyaluronic Acid Synthesis | Pro-Hyp | 200 nmol/mL | 3.8-fold increase | Human dermal fibroblasts | [7] |
| Myotube Hypertrophy | Hyp-Gly | >10 µM | Enhanced hypertrophy | C2C12 skeletal muscle cells | [2] |
| Fibroblast Growth | Pro-Hyp + Hyp-Gly | 100 µM each | Significant increase in growth on collagen gel | Primary mouse skin fibroblasts | [5][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biological functions of this compound.
Fibroblast Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of primary mouse fibroblasts.
Materials:
-
Primary mouse fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
This compound peptide
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary mouse fibroblasts into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
After 24 hours, remove the culture medium and replace it with 100 µL of the this compound solutions at various concentrations (e.g., 0, 10, 50, 100, 200 µM). Include a control group with serum-free DMEM only.
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Figure 2: Workflow for MTT-based fibroblast proliferation assay.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in response to this compound treatment.
Materials:
-
Fibroblasts or C2C12 myoblasts
-
6-well culture plates
-
This compound peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with this compound at desired concentrations (e.g., 100 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Functional Characterization of the Lysosomal Peptide/Histidine Transporter PHT1 (SLC15A4) by Solid Supported Membrane Electrophysiology (SSME) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Relative quantification of collagen mRNA in fibroblasts by a radioactive polymerase chain reaction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Functional Characterization of Human Peptide/Histidine Transporter 1 in Stably Transfected MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SLC15A2 and SLC15A4 Mediate the Transport of Bacterially-Derived Di/Tripeptides to Enhance the NOD-Dependent Immune Response in Mouse Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of H-Hyp-gly-OH in Collagen Metabolism
Abstract
This compound, also known as Hydroxyprolyl-glycine (Hyp-Gly), is a major bioactive dipeptide derived from the digestion of hydrolyzed collagen. Following oral ingestion, Hyp-Gly is absorbed into the bloodstream and exerts significant biological effects on various connective tissues. This technical guide provides a comprehensive overview of the pivotal role of Hyp-Gly in collagen metabolism. It details the molecular mechanisms, signaling pathways, and cellular responses initiated by this dipeptide, focusing on its capacity to stimulate collagen synthesis and fibroblast proliferation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual diagrams of the underlying biological processes to support further research and drug development in areas such as dermatology, orthopedics, and regenerative medicine.
Introduction to this compound and Collagen Metabolism
Collagen is the most abundant protein in mammals, providing the primary structural framework for connective tissues such as skin, bones, tendons, and cartilage.[1] Its unique triple helix structure is composed of repeating Gly-X-Y amino acid sequences, where X is often proline (Pro) and Y is frequently 4-hydroxyproline (Hyp).[2][3] The post-translational hydroxylation of proline residues is critical for the stability of the collagen triple helix.[2]
This compound (Hydroxyprolyl-glycine or Hyp-Gly) is a specific dipeptide that is liberated during the enzymatic hydrolysis and subsequent digestion of collagen.[4] Upon oral administration of collagen hydrolysates, Hyp-Gly, alongside another dipeptide Prolyl-hydroxyproline (Pro-Hyp), is detected at notable concentrations in human peripheral blood, indicating its high bioavailability.[5][6][7][8] These food-derived peptides are not merely metabolic byproducts but act as signaling molecules that actively influence cellular processes, particularly those related to the extracellular matrix (ECM). Hyp-Gly has been shown to promote the growth of fibroblasts, the primary cells responsible for synthesizing and remodeling collagen, making it a key player in maintaining connective tissue homeostasis and repair.[4][7][9]
Mechanism of Action of this compound
Hyp-Gly influences collagen metabolism through a multi-faceted mechanism involving direct stimulation of fibroblasts, activation of specific intracellular signaling pathways, and modulation of gene expression.
Stimulation of Fibroblast Proliferation and Migration
A primary function of Hyp-Gly is its ability to stimulate the proliferation of fibroblasts, particularly when these cells are cultured on a collagen matrix.[7][9] In vitro studies have consistently demonstrated that the addition of Hyp-Gly to fibroblast cultures enhances cell growth.[6][10] This mitogenic effect is crucial for wound healing and the general maintenance of tissue integrity, where an adequate population of active fibroblasts is required to synthesize new collagen and other ECM components.
Activation of Intracellular Signaling Pathways
The biological effects of Hyp-Gly are mediated by the activation of specific intracellular signaling cascades. Research has identified the PI3K/Akt/mTOR pathway as a key mediator of Hyp-Gly's action, at least in myogenic cells which share developmental origins with fibroblasts.[11]
-
Cellular Uptake: It is suggested that Hyp-Gly may enter cells via the peptide/histidine transporter 1 (PHT1).[11]
-
PI3K/Akt/mTOR Pathway: Upon entering the cell, Hyp-Gly promotes the phosphorylation and subsequent activation of key proteins in this pathway, including Akt, mammalian target of rapamycin (mTOR), and p70S6K.[11] This cascade is a central regulator of cell growth, proliferation, and protein synthesis. Activation of this pathway ultimately leads to increased production of structural proteins, including collagen in fibroblasts and myosin heavy chain in muscle cells.[11] The use of specific inhibitors, such as LY294002 for PI3K and rapamycin for mTOR, has been shown to block the effects of Hyp-Gly, confirming the pathway's involvement.[11]
Figure 1: this compound Signaling Pathway
Modulation of Gene Expression
Oral administration of Hyp-Gly, in combination with Pro-Hyp, has been shown to alter gene expression profiles in the skin of mice.[12] While the specific genes directly regulated by Hyp-Gly in fibroblasts are still under investigation, the activation of the PI3K/Akt/mTOR pathway strongly suggests an upregulation of genes involved in protein synthesis and cell cycle progression. Studies on related collagen peptides have shown increased expression of type I collagen genes.[13] Furthermore, Hyp-Gly administration in animal models leads to improved skin barrier function, which is associated with changes in the expression of genes related to skin and muscle health.[12]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative findings from key studies on the bioavailability and cellular effects of this compound.
Table 1: Bioavailability of this compound After Oral Ingestion of Collagen Hydrolysate
| Study Population | Dosage | Peptide | Max Plasma Conc. (Cmax) (µM) | Time to Cmax (Tmax) (hours) | Reference |
| Healthy Volunteers | 8 g Collagen Hydrolysate | Hyp-Gly | 4.2 | 1 | [14] |
| Healthy Volunteers | Collagen Hydrolysate | Hyp-Gly | Plasma levels quantified | Not specified | [8] |
Table 2: In Vitro Effects of this compound and Related Peptides
| Peptide(s) | Cell Type | Concentration | Observed Effect | Reference |
| Hyp-Gly | Mouse Primary Fibroblasts | Not specified | Promotes cell growth on collagen gel | [4] |
| Hyp-Gly | C2C12 Myoblasts | >10 µM | Enhances myotube hypertrophy | [14] |
| Pro-Hyp + Hyp-Gly | Mouse Skin Fibroblasts | 100 µM each | Significantly enhanced fibroblast growth | [9] |
| H-Gly-Pro-Hyp-OH | Dermal Fibroblasts | Not specified | Reduces MMP-1 and MMP-3 levels | [13] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to elucidate the role of this compound in collagen metabolism.
Fibroblast Proliferation Assay on a Collagen Gel Matrix
This protocol is designed to measure the effect of Hyp-Gly on the growth of fibroblasts cultured on a three-dimensional collagen substrate, which mimics their native environment.
-
Preparation of Collagen Gels: Type I collagen solution is neutralized and dispensed into 24-well culture plates. Gels are allowed to polymerize at 37°C.
-
Cell Seeding: Primary mouse skin fibroblasts are isolated and seeded atop the prepared collagen gels at a density of 5 x 10⁴ cells/well.
-
Cell Culture and Treatment: Cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) that has been confirmed to be free of low-molecular-weight hydroxyprolyl peptides.[7][9] After 24 hours for cell attachment, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0, 10, 50, 100 µM).
-
Assessment of Proliferation: At designated time points (e.g., 24, 48, 72 hours), the number of cells is determined. This can be achieved by:
-
Releasing the cells from the gel using bacterial collagenase.
-
Counting the liberated cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Cell numbers in Hyp-Gly-treated groups are compared to the untreated control group. Statistical significance is determined using an appropriate test (e.g., ANOVA).
Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol details the procedure for detecting the phosphorylation status of key signaling proteins following Hyp-Gly treatment.
-
Cell Culture and Treatment: C2C12 myoblasts or fibroblasts are grown to near confluence.[11] Cells are serum-starved for several hours before being treated with a specific concentration of this compound (e.g., 100 µM) for a short duration (e.g., 15-60 minutes).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of Akt (p-Akt), mTOR (p-mTOR), and p70S6K (p-p70S6K).
-
Separate blots are run and probed with antibodies for total Akt, mTOR, and p70S6K to serve as loading controls.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.
Figure 2: General Experimental Workflow
Quantification of this compound in Plasma by LC-MS/MS
This protocol is used to measure the concentration of Hyp-Gly in blood plasma after oral ingestion of collagen hydrolysates.[8]
-
Sample Collection: Blood samples are collected from subjects at various time points before and after ingestion of a collagen-containing product. Plasma is prepared by centrifugation.
-
Sample Preparation: Plasma proteins are precipitated by adding a solvent like acetonitrile. The sample is centrifuged, and the supernatant containing the small peptides is collected.
-
Derivatization (Optional but common): To improve chromatographic separation and detection sensitivity, the peptides in the supernatant may be derivatized (e.g., using phenyl isothiocyanate).[4]
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry system.
-
Liquid Chromatography (LC): The sample is passed through an analytical column (e.g., a C18 column) to separate Hyp-Gly from other components based on its physicochemical properties.
-
Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed. The mass spectrometer is set to specifically monitor for the mass-to-charge ratio (m/z) of the parent Hyp-Gly ion and its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM), ensuring high specificity and sensitivity.
-
-
Quantification: The concentration of Hyp-Gly in the plasma sample is determined by comparing its peak area to a standard curve generated using known concentrations of a synthetic Hyp-Gly standard.
Summary of Biological Roles and Relationships
The ingestion of collagen hydrolysate initiates a cascade of events leading to tangible benefits for connective tissues. Hyp-Gly is a central actor in this process. After being absorbed into the circulation, it is delivered to tissues like the skin, where it stimulates fibroblasts to increase their proliferative activity and synthesize new collagen, thereby contributing to tissue repair and maintenance.
Figure 3: From Ingestion to Physiological Effect
Conclusion and Future Directions
This compound is a key, bioavailable, and bioactive dipeptide derived from dietary collagen. Its primary role in collagen metabolism is to act as a signaling molecule that directly stimulates fibroblasts, the key architects of the extracellular matrix. By activating the PI3K/Akt/mTOR pathway, Hyp-Gly promotes fibroblast proliferation and enhances the synthesis of new collagen. This mechanism underpins the observed benefits of collagen hydrolysate supplementation on skin health, wound healing, and potentially other connective tissues.
For researchers and drug development professionals, Hyp-Gly represents a promising target for developing novel therapeutics and nutraceuticals aimed at promoting tissue regeneration and combating age-related degradation of the extracellular matrix. Future research should focus on further elucidating its specific molecular targets, exploring its effects on the expression of different collagen types and other ECM components, and conducting robust clinical trials to validate its efficacy in various applications.
References
- 1. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hyp-Gly dipeptide | CRB1001747 | Biosynth [biosynth.com]
- 11. The collagen derived dipeptide hydroxyprolyl-glycine promotes C2C12 myoblast differentiation and myotube hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral collagen-derived dipeptides, prolyl-hydroxyproline and hydroxyprolyl-glycine, ameliorate skin barrier dysfunction and alter gene expression profiles in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H-Gly-Pro-Hyp-OH | Tripeptide 29 | Anti-photoaging | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
H-Hyp-Gly-OH: A Bioactive Dipeptide for Cellular Regeneration and Matrix Restoration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Hyp-Gly-OH, or hydroxyprolyl-glycine, has emerged as a significant bioactive molecule with considerable potential in the fields of regenerative medicine, dermatology, and drug development. As a key component absorbed into the bloodstream following the ingestion of collagen hydrolysates, this compound has been demonstrated to exert direct biological effects at the cellular level. This technical guide provides a comprehensive overview of the core scientific principles related to this compound, including its synthesis, bioactive properties, and mechanisms of action. Detailed experimental protocols for its analysis and evaluation are provided, alongside quantitative data summarizing its effects on key cellular processes. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with this compound research, offering a valuable resource for professionals seeking to explore its therapeutic and commercial potential.
Introduction
Collagen-derived peptides have garnered increasing interest for their potential health benefits, particularly in skin and connective tissue health. Among these, the dipeptide this compound has been identified as a primary bioactive component that reaches the bloodstream and target tissues after oral administration of hydrolyzed collagen.[1][2][3] Its simple structure, composed of hydroxyproline and glycine, belies a range of potent biological activities, including the stimulation of fibroblast proliferation and the synthesis of crucial extracellular matrix (ECM) components like collagen and hyaluronic acid.[3][4][5] This guide delves into the technical details of this compound, providing the necessary information for its scientific investigation and application.
Bioactivity of this compound
The primary bioactive functions of this compound are centered on its ability to modulate fibroblast activity, which is critical for tissue repair and the maintenance of ECM integrity.
Stimulation of Fibroblast Proliferation
This compound has been shown to promote the growth of dermal fibroblasts, the primary cells responsible for synthesizing the ECM.[3][4] This proliferative effect is fundamental to its role in wound healing and skin rejuvenation. Studies have demonstrated that a mixture of Pro-Hyp and Hyp-Gly at concentrations of 100 µM can trigger the growth of fibroblasts.[3]
Enhancement of Extracellular Matrix Synthesis
This compound directly influences the production of key ECM components:
-
Collagen Synthesis: It upregulates the synthesis of collagen, particularly type I collagen, which is the most abundant collagen in the skin and provides structural support.[5]
-
Hyaluronic Acid Synthesis: The dipeptide also stimulates the production of hyaluronic acid, a glycosaminoglycan essential for skin hydration and viscoelasticity.[6]
Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
The balance between MMPs, which degrade ECM components, and their inhibitors, TIMPs, is crucial for tissue homeostasis. While direct studies on this compound are limited, related collagen-derived peptides have been shown to influence the expression of MMP-1 and TIMP-1, suggesting a potential role for this compound in regulating ECM turnover.[7][8]
Quantitative Data on Bioactivity
The following tables summarize the quantitative effects of this compound and related collagen-derived peptides on key cellular processes.
Table 1: Effect of this compound on Fibroblast Proliferation
| Concentration (µM) | Cell Type | Assay | Result | Reference |
| 100 (in mixture with Pro-Hyp) | Mouse Skin Fibroblasts | Cell Counting | Triggered fibroblast growth | [3] |
| 1 - 100 (as part of collagen hydrolysate) | Human Dermal Fibroblasts | MTS Assay | Dose-dependent increase in proliferation | [9] |
Table 2: Effect of Collagen-Derived Peptides on Extracellular Matrix Synthesis
| Peptide/Compound | Concentration | Cell Type | Parameter Measured | Result | Reference |
| hCOL1A2 (SMM) protein | 1, 10, 100 µg/mL | Human Dermal Fibroblasts | Collagen Type I Synthesis | Dose-dependent increase | [5] |
| Pro-Hyp | 0 - 1000 nmol/mL | Mouse Skin Fibroblasts | Fibroblast Growth on Collagen Gel | Dose-dependent enhancement | |
| Pro-Hyp | Not specified | Cultured Synovium Cells | Hyaluronic Acid Production | Stimulated production | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[10][11]
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-Hyp(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
HPLC system for purification and analysis
Procedure:
-
Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Hyp(tBu)-OH (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with ether.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Fibroblast Proliferation Assay (MTS/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][12]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and incubate overnight.
-
Serum Starvation: Replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).
-
Incubation: Incubate the cells for 48 hours.
-
Assay: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage increase in cell proliferation compared to the untreated control.
Quantification of Collagen Synthesis (Sirius Red Staining)
This colorimetric assay is used to quantify the total collagen content in cell culture supernatant and cell lysates.[13][14][15]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM
-
This compound stock solution
-
Sirius Red solution (0.1% in picric acid)
-
0.1 M NaOH
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture HDFs and treat with this compound as described in the proliferation assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant. Lyse the cells in the wells with 0.1 M NaOH.
-
Staining:
-
Add Sirius Red solution to the supernatant and cell lysates.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Centrifuge the samples to pellet the collagen-dye complex.
-
Wash the pellet with 0.01 M HCl to remove unbound dye.
-
-
Elution: Dissolve the pellet in 0.1 M NaOH.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Use a standard curve of known collagen concentrations to determine the amount of collagen in the samples.
Quantification of Hyaluronic Acid (ELISA)
An enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying hyaluronic acid in cell culture supernatants.[10][13]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM
-
This compound stock solution
-
Hyaluronic Acid ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture HDFs and treat with this compound as described in the proliferation assay protocol.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotin-conjugated antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance.
-
-
Quantification: Use the standard curve provided in the kit to determine the concentration of hyaluronic acid in the samples.
Western Blot for Phosphorylated SMAD2/3
This technique is used to detect the activation of the TGF-β signaling pathway by analyzing the phosphorylation of SMAD2 and SMAD3.[11][16]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM
-
This compound stock solution
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HDFs to 80-90% confluency, serum-starve overnight, and then treat with this compound for a specified time (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated SMAD2/3 levels to total SMAD2/3 and the loading control (β-actin).
Signaling Pathways
This compound is believed to exert its effects through the activation of key signaling pathways that regulate cell growth and ECM synthesis.
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a central regulator of fibroblast activity. It is hypothesized that this compound may interact with TGF-β receptors, leading to the phosphorylation and activation of SMAD2 and SMAD3.[17][18] These activated SMADs then translocate to the nucleus to regulate the transcription of target genes involved in collagen and other ECM protein synthesis.
Integrin Signaling
Integrins are cell surface receptors that mediate cell-matrix interactions and can influence cell behavior. It is plausible that this compound, as a collagen-derived peptide, could interact with collagen-binding integrins, such as α1β1 and α2β1, to modulate intracellular signaling cascades that affect cell proliferation and ECM production.[15][19]
Experimental and Screening Workflows
The following diagrams illustrate typical workflows for the synthesis, screening, and characterization of this compound.
Conclusion
This compound stands out as a promising bioactive dipeptide with well-defined effects on fibroblast proliferation and extracellular matrix synthesis. Its small size and evidence of bioavailability make it an attractive candidate for development in pharmaceuticals, nutraceuticals, and cosmeceuticals aimed at improving skin health, promoting wound healing, and addressing conditions related to ECM degradation. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development of this potent dipeptide, ultimately unlocking its full therapeutic potential. The continued investigation into its precise molecular interactions and signaling pathways will undoubtedly pave the way for innovative applications in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human collagen alpha-2 type I stimulates collagen synthesis, wound healing, and elastin production in normal human dermal fibroblasts (HDFs) [bmbreports.org]
- 6. Recognition of Phosphorylated-Smad2-Containing Complexes by a Novel Smad Interaction Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased expression of extracellular matrix regulators TIMP1 and MMP1 in deteriorating heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated gene expression of MMP-1, MMP-10, and TIMP-1 reveal changes of molecules involved in turn-over of extracellular matrix in cyclosporine-induced gingival overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonistic analogs of growth hormone releasing hormone (GHRH) promote wound healing by stimulating the proliferation and survival of human dermal fibroblasts through ERK and AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. TGF-β Signaling Pathways in the Development of Diabetic Retinopathy [mdpi.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]
- 19. Dynamics of integrin α5β1, fibronectin, and their complex reveal sites of interaction and conformational change - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of Hydroxyprolyl-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyprolyl-glycine (Hyp-Gly) is a bioactive dipeptide that has garnered significant attention in recent years for its potential roles in human health, particularly in muscle, skin, and bone physiology. As a specific marker of collagen turnover, its presence in circulation is directly linked to the ingestion and subsequent digestion of collagen-rich foods. This technical guide provides a comprehensive overview of the natural sources of Hyp-Gly, methodologies for its quantification, and its known cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, biochemistry, and drug development.
Natural Sources of Hydroxyprolyl-glycine
Hydroxyprolyl-glycine is not typically found in its free dipeptide form in raw food materials. Instead, it is a product of the enzymatic hydrolysis of collagen, a major structural protein in animals. Therefore, the primary natural sources of Hyp-Gly are foods rich in collagen. Upon consumption, digestive enzymes break down collagen into smaller peptides, including Hyp-Gly, which are then absorbed into the bloodstream.
The most significant natural sources of collagen, and by extension, precursors to Hyp-Gly, include:
-
Bovine Sources: Beef is a significant source of collagen, particularly in cuts that contain more connective tissue. The processing of beef by-products, such as bones and hides, is a primary method for producing collagen hydrolysates and gelatin, which are concentrated sources of collagen peptides.
-
Porcine Sources: Pork skin and other by-products are rich in collagen and are commonly used in the production of gelatin and collagen peptides.
-
Poultry Sources: Chicken, particularly the skin and bones, contains a substantial amount of collagen. Chicken feet are a notable example of a collagen-rich food source.
-
Marine Sources: Fish, especially the skin, scales, and bones, are excellent sources of marine collagen. Fish collagen is often preferred for its bioavailability and smaller peptide size.
It is important to note that while these foods are rich in the precursors to Hyp-Gly (i.e., collagen), the exact concentration of the dipeptide itself within the raw food is not well-documented in scientific literature. The generation of Hyp-Gly is a dynamic process that occurs during digestion. However, studies have shown a direct correlation between the consumption of collagen-rich foods and the appearance of Hyp-Gly in the blood and urine[1][2][3][4].
Quantitative Data on Hydroxyproline and Glycine in Natural Sources
Direct quantification of Hyp-Gly in various food matrices is a developing area of research. The majority of available data focuses on the content of its constituent amino acids, hydroxyproline and glycine. Since hydroxyproline is almost exclusively found in collagen, its content is a reliable indicator of the collagen content in a food source. The following table summarizes the available quantitative data for hydroxyproline and glycine in various collagen-rich foods.
| Food Source | Sample Type | Hydroxyproline Content | Glycine Content | Reference |
| Beef | Chuck, Loin, Round Cuts | ~0.3-0.4 g/100g | ~1.5-1.8 g/100g | [5] |
| Chicken | Drumstick | Highest among breast, thigh | - | [6] |
| Thigh | - | 14.69% of total amino acids | [6] | |
| Pork | Rinds (Skin) | High (collagen-rich) | 3.38 g per serving | [7][8] |
| Fish | Salmon Gelatin | Lower than porcine gelatin | - | [9] |
| Gelatin | Porcine | - | - | [9] |
Note: The data presented are based on available literature and may vary depending on the specific cut of meat, cooking method, and analytical technique used. The concentration of Hyp-Gly is not directly equivalent to the sum of its constituent amino acids.
Experimental Protocols for Quantification of Hydroxyprolyl-glycine
The accurate quantification of Hyp-Gly in biological and food matrices is crucial for understanding its bioavailability and physiological effects. The gold-standard analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Sample Preparation and Extraction from Food Matrix (General Protocol)
This protocol outlines a general procedure for the extraction of Hyp-Gly from a solid food matrix, such as meat or fish tissue.
-
Homogenization: A representative sample of the food product is finely minced and homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform slurry.
-
Defatting: For high-fat samples, a defatting step is necessary. This can be achieved by solvent extraction with a non-polar solvent like hexane or by centrifugation to separate the lipid layer.
-
Enzymatic Hydrolysis: To mimic the digestive process and release Hyp-Gly from the collagen matrix, the homogenized sample is subjected to enzymatic digestion. A combination of proteases, such as pepsin and pancreatin, is typically used under controlled pH and temperature conditions.
-
Protein Precipitation: After enzymatic hydrolysis, proteins and larger peptides are precipitated to isolate the smaller dipeptides. This is commonly done by adding a precipitating agent like acetonitrile or trichloroacetic acid, followed by centrifugation.
-
Solid-Phase Extraction (SPE): The supernatant containing the dipeptides is further cleaned up using a solid-phase extraction cartridge to remove interfering substances such as salts and lipids.
-
Derivatization (Optional but Recommended): To enhance the chromatographic separation and mass spectrometric detection of Hyp-Gly, a derivatization step can be employed. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag).
-
Final Preparation: The cleaned and derivatized sample is then evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of Hyp-Gly:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of small peptides.
-
Mobile Phase: A gradient elution with two solvents is typically employed. Solvent A is often water with a small amount of formic acid (for protonation), and Solvent B is an organic solvent like acetonitrile with formic acid.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is the preferred method for ionizing peptides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of derivatized Hyp-Gly) and its characteristic product ions after collision-induced dissociation.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a certified Hyp-Gly standard.
-
Signaling Pathways of Hydroxyprolyl-glycine
Recent research has begun to elucidate the specific cellular signaling pathways activated by Hyp-Gly. One of the most well-characterized pathways is its role in promoting muscle cell differentiation and growth.
PI3K/Akt/mTOR Pathway in Myoblasts
Studies have demonstrated that Hyp-Gly can induce myogenic differentiation and myotube hypertrophy in C2C12 myoblasts. This process is mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.
Below is a diagram illustrating this signaling cascade, generated using the DOT language for Graphviz.
Caption: Hyp-Gly signaling in myoblasts.
This diagram illustrates that Hyp-Gly is transported into myoblasts via the Peptide/Histidine Transporter 1 (PHT1). Once inside the cell, it activates the PI3K/Akt/mTOR signaling cascade, leading to the phosphorylation of downstream targets like p70S6K, which in turn promotes myogenic differentiation and myotube hypertrophy.
Experimental Workflow for Hyp-Gly Quantification
The following diagram outlines the typical experimental workflow for the quantification of Hyp-Gly from a food source.
Caption: Workflow for Hyp-Gly quantification.
Conclusion
Hydroxyprolyl-glycine is a promising bioactive dipeptide with demonstrable effects on cellular function. Its natural sources are foods rich in collagen, with meat, fish, and their derived products like gelatin and bone broth being the most significant. While direct quantitative data for Hyp-Gly in raw foods is currently limited, the analytical methodologies for its accurate measurement are well-established, primarily relying on LC-MS/MS. The elucidation of its signaling pathways, such as the PI3K/Akt/mTOR pathway in muscle cells, opens up new avenues for research into its potential therapeutic and nutraceutical applications. This guide provides a foundational understanding for scientists and researchers to further explore the role of this important collagen-derived dipeptide.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. boards.straightdope.com [boards.straightdope.com]
- 8. prospre.io [prospre.io]
- 9. researchgate.net [researchgate.net]
A Technical Guide to H-Hyp-gly-OH and its Pivotal Role in the Extracellular Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Bioactive Remnants of Collagen
The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. The most abundant protein within this matrix is collagen, characterized by its unique triple-helix structure composed of repeating Gly-X-Y amino acid sequences.[1][2][3][4] In this motif, X is frequently proline (Pro) and Y is often 4-hydroxyproline (Hyp), an amino acid critical for the stability of the collagen triple helix.[2][5][6]
Upon degradation, whether through natural metabolic turnover, injury, or oral ingestion of collagen hydrolysates, the collagen protein is broken down into small, bioactive peptides.[5][7] Among the most significant of these are the dipeptides Prolyl-hydroxyproline (Pro-Hyp) and Hydroxyprolyl-glycine (Hyp-Gly), which are absorbed into the bloodstream and exert various biological effects.[5][8][9] This guide focuses on the dipeptide H-Hyp-gly-OH, its properties, its functional role within the ECM, and its potential applications in research and therapeutics.
This compound: Physicochemical Properties
This compound, also known as Hydroxyprolyl-glycine or L-Hydroxyprolyl-glycine, is a dipeptide consisting of a hydroxyproline residue linked to a glycine residue.[10][11] Its structure and properties make it a key signaling molecule in ECM homeostasis.
| Property | Value | Reference |
| IUPAC Name | 2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid | [12] |
| Molecular Formula | C₇H₁₂N₂O₄ | [10][12] |
| Molecular Weight | 188.18 g/mol | [10][12] |
| CAS Number | 7672-35-7 | [10][11] |
| Appearance | White to off-white powder | [13] |
| Storage | 0 - 8 °C | [10] |
Functional Role of this compound and Related Peptides in the ECM
Emerging research has demonstrated that this compound and the related dipeptide Pro-Hyp are not merely inert byproducts of collagen breakdown but are active signaling molecules that influence the behavior of dermal and tendon cells, thereby playing a crucial role in ECM maintenance, repair, and remodeling.
Stimulation of Fibroblast Proliferation and Activity
Fibroblasts are the principal cells responsible for synthesizing and maintaining the ECM. Both Hyp-Gly and Pro-Hyp have been shown to act as growth-initiating factors for fibroblasts, particularly when these cells are in an environment mimicking the native ECM, such as being cultured on a collagen gel.[5][8][11][14][15] This suggests that these peptides can signal quiescent fibroblasts embedded in the collagen matrix to enter a proliferative state, a critical step in processes like wound healing.[5]
Regulation of ECM Synthesis and Remodeling
The influence of these peptides extends to the direct modulation of ECM component synthesis and the activity of remodeling enzymes.
-
Hyaluronic Acid Synthesis: The dipeptide Pro-Hyp significantly enhances the synthesis of hyaluronic acid (HA), a major glycosaminoglycan in the ECM, by upregulating the expression of Hyaluronan Synthase 2 (HAS2).[16] Increased HA production contributes to tissue hydration, lubrication, and cell proliferation.
-
Collagen Synthesis: The related tripeptide, H-Gly-Pro-Hyp-OH, has been found to stimulate the synthesis of Type I collagen, the most abundant collagen type in the body.[13] One study reported that this tripeptide increased the activity of fibroblasts to synthesize Type I collagen by as much as 400%.[]
-
MMP Regulation: Matrix Metalloproteinases (MMPs) are enzymes that degrade ECM components. The tripeptide H-Gly-Pro-Hyp-OH has been shown to reduce the levels of MMP-1 and MMP-3, suggesting a role in preventing excessive ECM degradation.[18]
Key Signaling Pathways
The biological effects of collagen-derived peptides are mediated through specific intracellular signaling pathways.
-
Pro-Hyp and STAT3/HAS2 Pathway: Pro-Hyp stimulates HA synthesis and fibroblast proliferation by activating a protein kinase-dependent pathway that leads to the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[16] Phosphorylated STAT3 then promotes the transcription of the HAS2 gene.
-
Pro-Hyp and Integrin/MAPK Pathway: The chemotactic activity of Pro-Hyp—its ability to attract cells—is mediated through pathways involving α5β1-integrin and Mitogen-Activated Protein Kinase (MAPK) signaling.[19]
-
Gly-Pro-Hyp and TGF-β Pathway: The anti-photoaging effects of the tripeptide H-Gly-Pro-Hyp-OH are linked to its ability to restore transforming growth factor-beta (TGF-β) signaling, a critical pathway in collagen synthesis.[18]
Quantitative Data Summary
The bioactivity of these peptides has been quantified in several key studies. The following tables summarize these findings.
Table 1: Effects of Collagen-Derived Peptides on Fibroblast Function
| Peptide | Concentration | Effect | Fold/Percent Change | Cell Type | Reference |
|---|---|---|---|---|---|
| Pro-Hyp | 200 nmol/mL | Cell Proliferation | 1.5-fold increase | Human Dermal Fibroblasts | [16] |
| Pro-Hyp | 200 nmol/mL | Hyaluronic Acid Synthesis | 3.8-fold increase | Human Dermal Fibroblasts | [16] |
| Pro-Hyp | 0-1000 nmol/mL | Fibroblast Growth on Collagen Gel | Dose-dependent increase | Mouse Skin Fibroblasts | [14][15] |
| H-Gly-Pro-Hyp-OH | Not specified | Type I Collagen Synthesis | 400% increase | Fibroblasts |[] |
Table 2: Effects of Collagen-Derived Peptides on Gene Expression and Plasma Levels
| Peptide | Concentration | Target | Fold/Percent Change | System | Reference |
|---|---|---|---|---|---|
| Pro-Hyp | 200 nmol/mL | HAS2 mRNA Levels | 2.3-fold elevation | Human Dermal Fibroblasts | [16] |
| Hyp-Gly | Ingestion of 8g Collagen Hydrolysate | Max Plasma Concentration | 4.2 µM (at 1 hour) | Human | [20] |
| Pro-Hyp | Not specified | Chemotactic Activity | Maximal at 5-10 nM | Neutrophils |[21] |
Experimental Protocols and Methodologies
Investigating the effects of this compound requires specific in-vitro and analytical techniques. Below are outlines of key experimental protocols.
Fibroblast Proliferation Assay on Collagen Gel
This assay is crucial for studying the effect of peptides on fibroblast growth in an environment that mimics the ECM.
Objective: To quantify the effect of this compound on the proliferation of fibroblasts cultured on a three-dimensional collagen matrix.
Methodology:
-
Preparation of Collagen Gel: Type I collagen solution is neutralized and dispensed into culture plates. The gel is allowed to polymerize at 37°C.
-
Cell Seeding: Fibroblasts are seeded at a low density on top of the prepared collagen gel.
-
Treatment: Cells are cultured in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum) supplemented with varying concentrations of this compound or a vehicle control. It is critical to use FBS that has been depleted of endogenous low molecular weight peptides to avoid confounding results.[7][8][22]
-
Incubation: The culture is maintained for a period of 24 to 72 hours to allow for cell proliferation.
-
Quantification: The number of viable cells is determined. This can be achieved by:
-
Releasing cells from the gel using collagenase.
-
Direct cell counting using a hemocytometer or an automated cell counter.
-
Using metabolic assays such as MTT or WST-1, which measure mitochondrial activity as an indicator of cell viability.
-
-
Data Analysis: The fold change in cell number in treated groups is calculated relative to the vehicle control group.
Quantification of this compound in Plasma
To confirm the bioavailability of orally administered collagen peptides, sensitive analytical methods are required to detect and quantify these small molecules in blood plasma.
Objective: To measure the concentration of this compound in human or animal plasma following ingestion of collagen hydrolysate.
Methodology:
-
Sample Collection: Blood samples are collected at various time points after ingestion. Plasma is separated by centrifugation.
-
Deproteinization: Plasma proteins are precipitated, typically using acetonitrile or methanol, to prevent interference with the analysis.
-
Derivatization (Optional but common): To enhance detection sensitivity, especially for HPLC with fluorescence detection, the peptides can be derivatized. A common agent is phenyl isothiocyanate (PITC).[11]
-
LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for this analysis.
-
Chromatography: The derivatized or underivatized sample is injected into an HPLC system, typically with a reversed-phase C18 column, to separate the peptides from other plasma components.
-
Mass Spectrometry: The eluent from the HPLC is directed to a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a standard curve generated from known concentrations of a synthetic this compound standard.
Applications in Research and Drug Development
The unique biological activities of this compound and related peptides position them as valuable molecules for various applications.
-
Dermatology and Cosmetics: Due to their ability to stimulate fibroblast proliferation and the synthesis of collagen and hyaluronic acid, these peptides are actively used in skincare formulations aimed at improving skin hydration, elasticity, and reducing wrinkles (anti-aging).[13][18]
-
Wound Healing and Regenerative Medicine: The peptides' roles in promoting fibroblast activity and ECM synthesis make them promising candidates for therapies aimed at accelerating wound healing and tissue regeneration.[5][13] They may be particularly beneficial in chronic wound scenarios, such as those seen in diabetic patients.[5]
-
Connective Tissue Disorders: There is therapeutic potential in exploring their use for treating fibrotic diseases and other connective tissue disorders by modulating cellular responses and promoting tissue repair.[13]
-
Drug Development: As stable, bioactive di- and tripeptides, they serve as important building blocks and lead compounds in the synthesis of more complex peptide-based drugs.[10][13]
Conclusion
This compound is far more than a simple breakdown product of collagen. It is a potent, bioactive dipeptide that, along with Pro-Hyp, plays a significant role in the dynamic regulation of the extracellular matrix. By stimulating fibroblast proliferation and the synthesis of key ECM components like collagen and hyaluronic acid, it actively participates in tissue maintenance, repair, and regeneration. For researchers and professionals in drug development, a thorough understanding of the mechanisms of action and signaling pathways of this compound provides a strong foundation for developing novel therapeutics for dermatology, wound care, and the management of connective tissue disorders. The continued investigation into these small but powerful molecules holds considerable promise for advancing the field of regenerative medicine.
References
- 1. The Role of Extracellular Matrix (ECM) Adhesion Motifs in Functionalised Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen - Wikipedia [en.wikipedia.org]
- 3. Insertion of Pro-Hyp-Gly provides 2 kcal mol−1 stability but attenuates the specific assembly of ABC heterotrimeric collagen triple helices - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral collagen-derived dipeptides, prolyl-hydroxyproline and hydroxyprolyl-glycine, ameliorate skin barrier dysfunction and alter gene expression profiles in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | C7H12N2O4 | CID 11902895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin. | Semantic Scholar [semanticscholar.org]
- 16. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. H-Gly-Pro-Hyp-OH | Tripeptide 29 | Anti-photoaging | TargetMol [targetmol.com]
- 19. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Hydroxyprolyl-glycine Signaling Pathways: A Technical Guide for Researchers
Abstract
Hydroxyprolyl-glycine (Hyp-Gly) is a bioactive dipeptide derived from the hydrolysis of collagen, a major structural protein in the extracellular matrix. Following oral ingestion of collagen hydrolysates, Hyp-Gly is absorbed into the bloodstream and has been shown to exert various physiological effects, including promoting fibroblast proliferation, enhancing myogenic differentiation, and contributing to skin health. This technical guide provides an in-depth overview of the known signaling pathways activated by Hyp-Gly, targeted at researchers, scientists, and drug development professionals. It details the cellular uptake mechanisms, downstream signaling cascades, and physiological consequences of Hyp-Gly activity. This document includes a compilation of available quantitative data, detailed experimental protocols for studying Hyp-Gly signaling, and visualizations of the signaling pathways to facilitate a comprehensive understanding of this emerging area of research.
Introduction
Collagen-derived bioactive peptides have garnered significant interest for their potential roles in health and disease. Among these, the dipeptide hydroxyprolyl-glycine (Hyp-Gly) has been identified as a key player in mediating the beneficial effects associated with collagen supplementation.[1][2] Upon oral administration of collagen hydrolysates, Hyp-Gly is one of the major dipeptides detected in human plasma, indicating its bioavailability.[3][4]
This guide focuses on the molecular mechanisms underlying the biological activities of Hyp-Gly. The primary mode of action appears to be initiated by its transport into target cells, followed by the activation of intracellular signaling cascades. This document will explore these pathways in detail, providing a foundational resource for further investigation and potential therapeutic development.
Cellular Uptake of Hydroxyprolyl-glycine
Current evidence suggests that Hyp-Gly does not bind to a specific cell surface receptor but is rather transported into the cell to exert its effects. The primary transporter implicated in this process is the Peptide/Histidine Transporter 1 (PHT1) .[5]
The Role of PHT1
PHT1 is a proton-coupled oligopeptide transporter that facilitates the cellular uptake of di- and tripeptides, as well as histidine.[6] Studies have shown that the uptake of Hyp-Gly and the subsequent activation of downstream signaling can be competitively inhibited by histidine, providing strong evidence for the involvement of a histidine-sensitive transporter like PHT1.[5]
The proposed mechanism involves the co-transport of Hyp-Gly with protons across the cell membrane, a process driven by the proton gradient.
Intracellular Signaling Pathways
Once inside the cell, Hyp-Gly activates downstream signaling pathways that regulate cellular processes such as proliferation, differentiation, and extracellular matrix synthesis. The most well-characterized pathway is the PI3K/Akt/mTOR cascade.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, survival, and metabolism. In the context of Hyp-Gly signaling, this pathway has been shown to be activated in myoblasts, leading to their differentiation and hypertrophy.[5]
The activation sequence is as follows:
-
PI3K Activation: Intracellular Hyp-Gly is hypothesized to lead to the activation of PI3K.
-
Akt Phosphorylation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.
-
mTORC1 Activation: Activated Akt phosphorylates and inhibits the TSC complex, leading to the activation of mTORC1.
-
Downstream Effects: mTORC1 then phosphorylates downstream targets such as p70S6K, promoting protein synthesis and cell growth.
The activation of this pathway by Hyp-Gly has been demonstrated to be inhibited by LY294002 (a PI3K inhibitor) and rapamycin (an mTOR inhibitor).[5]
Potential Involvement of the ERK/MAPK Pathway
While less characterized than the PI3K/Akt/mTOR pathway in the context of Hyp-Gly signaling, the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and differentiation. Given that Hyp-Gly promotes fibroblast proliferation, it is plausible that the ERK/MAPK pathway is also involved. This represents an important area for future research.
Quantitative Data
The following table summarizes the available quantitative data related to Hyp-Gly signaling. Further research is required to determine key parameters such as receptor binding affinities and EC50 values for signaling events.
| Parameter | Value | Cell Type/System | Reference |
| Effective Concentration for Fibroblast Proliferation | 100 µM | Mouse Skin Fibroblasts | [1][4] |
| Peak Plasma Concentration (Human) | ~4.2 µM (after 8g collagen hydrolysate ingestion) | Human Plasma | [7] |
| Ratio of Hyp-Gly to Pro-Hyp in Plasma (Human) | 0.063 - 0.221 | Human Plasma | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study Hyp-Gly signaling pathways.
Quantification of Hydroxyprolyl-glycine in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure the concentration of Hyp-Gly in plasma, cell lysates, or culture media.
Protocol:
-
Sample Preparation:
-
Plasma: Dilute plasma samples with 50 mM aqueous ammonium bicarbonate solution.[4]
-
Cell Lysates/Media: Perform a solid-phase extraction to desalt and concentrate the analyte.
-
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system (e.g., NANOSPACE SI-2).[4]
-
Column: A suitable column for peptide separation (e.g., Hypersil GOLD PFP, 2.1 × 150 mm).[4]
-
Mobile Phase: A gradient of 0.2% formic acid and 2 mM aqueous ammonium acetate in water (A) and methanol (B).[4]
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., TSQ Vantage).[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of Hyp-Gly.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a synthetic Hyp-Gly standard.
-
Calculate the concentration of Hyp-Gly in the samples by interpolating their peak areas against the standard curve.
-
Assessment of PI3K/Akt Pathway Activation
Method: Western Blotting for Phosphorylated Proteins
Objective: To determine the effect of Hyp-Gly on the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, p70S6K).
Protocol:
-
Cell Culture and Treatment:
-
Culture target cells (e.g., C2C12 myoblasts, fibroblasts) to ~80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal signaling.
-
Treat cells with varying concentrations of Hyp-Gly for different time points. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the relative increase in phosphorylation.
-
Cellular Uptake Assay
Method: Radiolabeled Peptide Uptake Assay
Objective: To measure the uptake of Hyp-Gly into cells and assess the involvement of specific transporters.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., COS-7 cells stably expressing PHT1) in 24-well plates.
-
-
Uptake Experiment:
-
Wash cells and incubate with a buffer at the optimal pH for the transporter (e.g., pH 5.0 for PHT1).
-
Add radiolabeled Hyp-Gly (e.g., [3H]Hyp-Gly) at various concentrations. For competition assays, co-incubate with a potential inhibitor (e.g., histidine).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Normalize the counts to the total protein concentration in each well.
-
-
Data Analysis:
-
Calculate the rate of uptake. For kinetic studies, plot uptake versus concentration and fit the data to Michaelis-Menten kinetics to determine Km and Vmax.
-
Conclusion and Future Directions
The dipeptide hydroxyprolyl-glycine is an emerging bioactive molecule with significant potential in cellular regulation. The primary signaling pathway identified to date is the PI3K/Akt/mTOR cascade, which is initiated following cellular uptake via the PHT1 transporter. This pathway plays a crucial role in the pro-proliferative and pro-differentiative effects of Hyp-Gly.
Future research should focus on several key areas:
-
Identification of a direct cell surface receptor: While evidence points to intracellular action, the existence of a cell surface receptor cannot be entirely ruled out and warrants investigation.
-
Elucidation of the ERK/MAPK pathway involvement: A thorough investigation into the role of the ERK/MAPK pathway in Hyp-Gly signaling is needed to provide a more complete picture of its mechanism of action.
-
Comprehensive quantitative analysis: Determining the binding kinetics of Hyp-Gly to PHT1 and the EC50 values for the activation of downstream signaling molecules will be critical for understanding the potency and efficacy of this dipeptide.
-
In vivo studies: Further in vivo studies are required to translate the in vitro findings to physiological and pathological contexts.
This technical guide provides a solid foundation for researchers to build upon in their exploration of hydroxyprolyl-glycine signaling and its potential therapeutic applications.
References
- 1. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. THE EVALUATION OF PEPTIDE/HISTIDINE TRANSPORTER 1 (PHT1) FUNCTION: UPTAKE KINETICS UTILIZING A COS-7 STABLY TRANSFECTED CELL LINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Targeted Quantification of ERK Phosphorylation Dynamics and Stoichiometry in Human Cells without Affinity Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of H-Hyp-Gly-OH: A Technical Guide on its Origin from Collagen Turnover
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Hydroxyprolyl-glycine (H-Hyp-Gly-OH) is a bioactive molecule with demonstrated effects on cellular processes, including fibroblast proliferation. While readily detected in plasma following the ingestion of collagen hydrolysates, its endogenous production is of significant interest for understanding its physiological roles in tissue homeostasis, aging, and disease. This technical guide provides an in-depth analysis of the endogenous production of this compound. Contrary to a de novo biosynthetic pathway, compelling evidence indicates that endogenous this compound arises exclusively from the metabolic turnover and degradation of collagen, the most abundant protein in the extracellular matrix. This document details the enzymatic pathways of collagen catabolism, presents available quantitative data on this compound levels, provides detailed experimental protocols for its quantification, and illustrates the key processes through signaling and workflow diagrams.
Introduction
This compound is a dipeptide composed of 4-hydroxyproline and glycine.[1] Its presence in the circulatory system has been linked to various biological activities, such as promoting the growth of skin fibroblasts on collagen gels.[1] While its exogenous origin from dietary collagen is well-established, the mechanisms and quantification of its endogenous production are critical for elucidating its role as a potential signaling molecule or biomarker in physiological and pathological processes. This guide synthesizes the current scientific understanding, establishing that the endogenous source of this compound is the breakdown of existing collagen fibers within tissues.
Hydroxyproline is a hallmark amino acid of collagen, formed through the post-translational modification of proline residues within the procollagen polypeptide chain.[2] This hydroxylation is essential for the stability of the collagen triple helix. The repeating Gly-X-Y amino acid sequence, where Y is frequently hydroxyproline, is characteristic of collagen.[2] Therefore, the presence of the Hyp-Gly motif is intrinsically linked to the collagen protein structure, and its liberation as a dipeptide is a direct consequence of collagen catabolism.
The Collagen Turnover Pathway: The Source of Endogenous this compound
Endogenous this compound is not synthesized de novo from free amino acids. Instead, it is a product of the enzymatic degradation of mature collagen present in the extracellular matrix (ECM). This process, known as collagen turnover, is a fundamental aspect of tissue maintenance, remodeling, and repair. The key players in this pathway are a family of proteases, primarily the Matrix Metalloproteinases (MMPs).
The degradation of fibrillar collagens (e.g., Types I, II, III) is initiated by specific collagenases, including MMP-1, MMP-8, and MMP-13.[3] These enzymes are unique in their ability to cleave the intact collagen triple helix at a specific site, generating characteristic collagen fragments.[4] These initial fragments are then denatured and become susceptible to further degradation by other proteases, known as gelatinases (MMP-2 and MMP-9), and other peptidases, which ultimately release smaller oligopeptides, including the dipeptide this compound.[3][5]
The entire process is tightly regulated through the controlled expression and activation of MMPs and the presence of their natural inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs).[6]
Quantitative Data on this compound Levels
Quantitative data on the basal endogenous levels of this compound in various human tissues is currently scarce in scientific literature. Most available data focuses on plasma concentrations following oral ingestion of collagen hydrolysates. However, studies on endogenous release provide critical insight, indicating that this compound is a minor product of collagen turnover compared to other peptides like Prolyl-hydroxyproline (Pro-Hyp).
Table 1: Endogenous Release of Collagen-Derived Peptides from Cultured Mouse Skin
| Peptide | Concentration Released from Skin Culture | Reference |
| Pro-Hyp | ~500-1000 fold higher than Hyp-Gly | [7][8][9] |
| This compound | Negligible amounts detected | [7][8][9] |
| This study highlights that while both peptides are products of endogenous collagen degradation, Pro-Hyp is released in significantly larger quantities from skin tissue. |
Table 2: Plasma Concentrations of this compound After Oral Collagen Hydrolysate Ingestion in Humans
| Ingested Dose | Peak Plasma Concentration (Cmax) of Hyp-Gly | Time to Peak | Reference |
| 8 g | ~4.2 nmol/mL | 1 hour | [10] |
| This data is provided for context, demonstrating that this compound can be quantified in biological fluids and its levels are responsive to exogenous collagen intake. |
Table 3: Collagen Turnover Rates in Various Tissues
| Tissue | Half-life of Collagen | Species | Reference |
| Skin | ~15 years | Human | [11] |
| Cartilage | ~117 years | Human | [11] |
| Liver (advanced fibrosis) | ~4 months - 1 year | Human | |
| Skin | 74 days | Rat | [5] |
| Skeletal Muscle | 45 days | Rat | [5] |
| Lung | ~10 days (synthesis rate 9.0%/day) | Rat | |
| Collagen turnover rates vary significantly between tissues, which will directly influence the basal production rate of this compound in those tissues. |
Experimental Protocols
The accurate quantification of this compound in biological samples is critical for studying its endogenous roles. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
General Workflow for Quantification of this compound
The following diagram outlines the typical workflow for the analysis of this compound from biological samples.
Detailed Protocol for this compound Quantification in Tissue Samples
This protocol is a synthesized methodology based on standard practices for peptide extraction and LC-MS/MS analysis.
I. Materials and Reagents
-
Tissue sample (e.g., skin, cartilage), flash-frozen in liquid nitrogen.
-
This compound analytical standard (for standard curve).
-
Stable isotope-labeled internal standard (e.g., this compound [¹³C₂,¹⁵N]).
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Extraction/Precipitation Solvent: Acetonitrile (ACN) or Ethanol containing 0.1% formic acid.
-
Mobile Phase A: 0.1% Formic Acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% Formic Acid in ACN (LC-MS grade).
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
II. Sample Preparation
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.
-
-
Internal Standard Spiking:
-
Spike the homogenate with the stable isotope-labeled internal standard to a known final concentration.
-
-
Protein Precipitation:
-
Add 3 volumes of ice-cold ACN with 0.1% formic acid to the tissue homogenate (e.g., 1.5 mL for 500 µL of homogenate).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection and Drying:
-
Carefully collect the supernatant, avoiding the protein pellet.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the clear supernatant to an LC-MS vial.
-
III. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Linear gradient to 95% B
-
9-10 min: Hold at 95% B
-
10-10.1 min: Return to 2% B
-
10.1-15 min: Equilibrate at 2% B
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its labeled internal standard must be determined by infusing the pure standards. For this compound (MW: 188.18), the precursor ion would be [M+H]⁺ at m/z 189.1. Product ions would result from the fragmentation of the peptide bond.
-
Example Transitions (to be optimized):
-
This compound: e.g., Q1: 189.1 -> Q3: 114.1 (Hydroxyproline immonium ion)
-
Internal Standard: Corresponding mass-shifted transition.
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
-
IV. Quantification
-
Standard Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a blank matrix (e.g., homogenized tissue from a knockout animal or a surrogate matrix).
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the concentration of the calibration standards to generate a linear regression curve. Determine the concentration of this compound in the unknown samples using this curve.
Conclusion and Future Directions
The endogenous production of this compound is intrinsically linked to the metabolism of collagen. It is not a product of a de novo synthesis pathway but rather a catabolite released during the complex and highly regulated process of collagen turnover. This understanding is crucial for researchers in drug development, as targeting the "production" of this compound is synonymous with modulating collagen degradation. For instance, inhibitors of MMPs would be expected to decrease the endogenous levels of this dipeptide.
Future research should focus on several key areas:
-
Quantification of Basal Levels: Establishing the basal concentrations of this compound in various healthy and diseased tissues is essential to understand its physiological concentration range and its potential as a biomarker for diseases characterized by aberrant collagen turnover, such as fibrosis or osteoarthritis.
-
Specific Protease Involvement: While MMPs are the primary initiators, identifying the specific downstream peptidases responsible for the final cleavage that releases the Hyp-Gly dipeptide would provide a more detailed understanding of the pathway.
-
Functional Studies: Elucidating the specific receptors and downstream signaling pathways activated by physiologically relevant concentrations of this compound will clarify its role as a bioactive molecule in tissue homeostasis and repair.
By focusing on the intricate process of collagen turnover, the scientific community can gain a deeper understanding of the endogenous roles of this compound and its potential as a therapeutic target and biomarker.
References
- 1. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Turnover rates of different collagen types measured by isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Turnover Rates of Hepatic Collagen and Circulating Collagen-Associated Proteins in Humans with Chronic Liver Disease | PLOS One [journals.plos.org]
- 8. Collagen synthesis and degradation in vivo. Evidence for rapid rates of collagen turnover with extensive degradation of newly synthesized collagen in tissues of the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
H-Hyp-Gly-OH in Different Tissue Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Hydroxyprolyl-glycine (H-Hyp-Gly-OH), a primary constituent of collagen, has emerged as a bioactive molecule with significant implications for tissue regeneration and cellular signaling. Derived from the enzymatic degradation of endogenous or ingested collagen, this compound, along with other collagen-derived peptides like Prolyl-hydroxyproline (Pro-Hyp), is increasingly recognized for its functional roles beyond that of a simple structural component. This technical guide provides a comprehensive overview of the current understanding of this compound distribution, its biological activities in various tissue types, and the experimental methodologies used for its study. While quantitative data on endogenous tissue concentrations remain an area of active research, this document synthesizes the available information on its effects on key cell types and associated signaling pathways.
Data Presentation: Quantitative Analysis of Collagen-Derived Peptides
Precise quantification of endogenous this compound in specific tissues is not extensively documented in the current literature. Most quantitative studies focus on the concentrations of collagen-derived peptides in blood plasma following the oral ingestion of collagen hydrolysates. These studies provide valuable insights into the bioavailability and systemic presence of these peptides.
One study examining the release of endogenous collagen peptides from cultured mouse skin found that the amount of Pro-Hyp released was approximately 1000-fold higher than that of Hyp-Gly, suggesting that Pro-Hyp is the primary dipeptide generated from the degradation of endogenous collagen in the skin under the studied conditions[1].
The following table summarizes representative data on the concentrations of this compound and other related peptides in human plasma after oral administration of collagen hydrolysates, as this is the most robust quantitative data currently available.
| Peptide | Sample Matrix | Condition | Cmax (Concentration) | Time to Cmax | Reference |
| Hyp-Gly | Human Plasma | After 8 g collagen hydrolysate ingestion | 4.2 µM | 1 hour | [2] |
| Pro-Hyp | Human Plasma | After fish-scale gelatin hydrolysate ingestion | 60.65 ± 5.74 nmol/ml | Not Specified | |
| Ala-Hyp-Gly | Human Plasma | After fish-scale gelatin hydrolysate ingestion | 23.84 nmol/ml (approx.) | Not Specified | |
| Pro-Hyp-Gly | Human Plasma | After fish-scale gelatin hydrolysate ingestion | 0.67 nmol/ml (approx.) | Not Specified |
Note: The significant presence of these peptides in the bloodstream post-ingestion suggests their potential to reach various tissues and exert biological effects. However, further research is critically needed to determine their steady-state concentrations within different tissues.
Biological Activity and Signaling Pathways in Different Tissue Types
This compound and its related collagen-derived peptides have been shown to exert biological effects on a variety of cell types, indicating their importance in tissue homeostasis and repair.
Muscle Tissue
In skeletal muscle, this compound has been demonstrated to promote the differentiation of myoblasts and induce myotube hypertrophy[3]. This effect is mediated through the activation of the PI3K/Akt/mTOR signaling pathway . This compound increases the phosphorylation of Akt, mTOR, and p70S6K in myoblasts. The uptake of this compound into muscle cells may be facilitated by the peptide/histidine transporter 1 (PHT1)[3].
Skin Tissue
In the skin, collagen-derived peptides, including Pro-Hyp and Hyp-Gly, are known to stimulate the proliferation of fibroblasts[4]. These peptides can trigger the growth of fibroblasts cultured on collagen gels, a model that mimics the in vivo environment[4]. The signaling pathways in fibroblasts are thought to involve the Transforming Growth Factor-beta (TGF-β)/Smad pathway . Collagen peptides have been shown to activate this pathway, leading to increased procollagen synthesis and a reduction in the expression of matrix metalloproteinases (MMPs) that degrade collagen[5].
Cartilage Tissue
In cartilage, collagen-derived peptides play a role in chondrocyte function. While direct studies on this compound are limited, related peptides like Pro-Hyp have been shown to influence chondrocyte differentiation[6]. The signaling pathways in chondrocytes are complex and involve multiple factors, including the TGF-β superfamily, Wnt, and Hedgehog pathways, all of which regulate chondrogenesis and cartilage homeostasis[7][8][9].
Bone Tissue
In bone, collagen-derived tripeptides of the X-Hyp-Gly type have been shown to promote the differentiation of pre-osteoblasts more effectively than the dipeptide Pro-Hyp[6]. These peptides enhance alkaline phosphatase activity and mineralization, key markers of osteoblast differentiation. The signaling pathways involved in osteoblast differentiation are multifaceted and include the BMP, Wnt, and Hedgehog pathways[10].
Experimental Protocols
The following sections detail generalized protocols for the extraction and quantification of this compound and other small peptides from various tissue types, as well as cell-based assays to study their biological activity. These protocols are based on established methodologies for peptide analysis from complex biological matrices[11][12][13][14][15].
Protocol 1: Extraction of this compound from Soft Tissues (Skin, Muscle)
-
Tissue Homogenization:
-
Excise fresh or rapidly frozen tissue and weigh.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) on ice using a mechanical homogenizer.
-
-
Protein Precipitation:
-
Add a protein precipitating agent, such as acetonitrile or ethanol (e.g., 3 volumes of solvent to 1 volume of homogenate).
-
Vortex thoroughly and incubate at -20°C for at least 2 hours to precipitate larger proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection and Drying:
-
Carefully collect the supernatant containing the small peptides.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
-
Reconstitution:
-
Reconstitute the dried peptide extract in a solvent compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: Extraction of this compound from Hard Tissues (Cartilage, Bone)
-
Tissue Preparation:
-
For cartilage, mince the tissue into small pieces.
-
For bone, pulverize the tissue to a fine powder under liquid nitrogen.
-
-
Demineralization (for Bone):
-
Incubate the bone powder in 0.5 M EDTA, pH 8.0, at 4°C with gentle agitation for several days, changing the EDTA solution daily until the mineral is dissolved.
-
Wash the demineralized bone matrix extensively with distilled water.
-
-
Enzymatic Digestion:
-
Suspend the minced cartilage or demineralized bone matrix in a digestion buffer (e.g., ammonium bicarbonate buffer, pH 8.0).
-
Add a broad-spectrum protease (e.g., papain for cartilage, collagenase for bone matrix) and incubate at the optimal temperature for the enzyme (e.g., 60°C for papain) for several hours to overnight to release peptides from the extracellular matrix.
-
-
Protein Precipitation and Supernatant Collection:
-
Follow steps 2-4 from Protocol 1.
-
Protocol 3: Quantification of this compound by LC-MS/MS
-
Chromatographic Separation:
-
Inject the reconstituted peptide extract onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Perform analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the MRM transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of the peptide).
-
-
Quantification:
-
Generate a standard curve using known concentrations of a pure this compound standard.
-
Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve. A validated LC-MS/MS method for Hyp-Gly has shown a low limit of detection (LOD)[16].
-
Protocol 4: In Vitro Cell-Based Assay for Bioactivity (e.g., Myoblast Differentiation)
-
Cell Culture:
-
Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% fetal bovine serum).
-
-
Induction of Differentiation:
-
Once cells reach confluence, switch to a differentiation medium (e.g., DMEM with 2% horse serum).
-
Treat the cells with varying concentrations of this compound.
-
-
Assessment of Differentiation:
-
After several days of treatment, fix the cells and stain for markers of myotube formation (e.g., with Giemsa stain or immunofluorescence for myosin heavy chain).
-
Quantify the fusion index (number of nuclei in myotubes / total number of nuclei).
-
-
Signaling Pathway Analysis:
-
At various time points after treatment with this compound, lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., Akt, mTOR, p70S6K).
-
Mandatory Visualizations
Signaling Pathways
Caption: PI3K/Akt/mTOR signaling pathway activated by this compound in myoblasts.
Caption: TGF-β/Smad signaling pathway influenced by collagen peptides in fibroblasts.
Experimental Workflows
Caption: General workflow for the extraction of small peptides from tissues.
Conclusion and Future Directions
This compound is a bioactive dipeptide with demonstrated effects on muscle cell differentiation and likely roles in the function of skin, cartilage, and bone, primarily through influencing key signaling pathways such as PI3K/Akt/mTOR and TGF-β/Smad. While methods for its quantification in biological fluids are well-established, a significant knowledge gap exists regarding its endogenous concentrations within different tissues. Future research should focus on developing and applying sensitive analytical techniques to accurately measure this compound and other collagen-derived peptides in various tissue microenvironments. A deeper understanding of the tissue-specific concentrations and the precise molecular mechanisms of these peptides will be crucial for harnessing their therapeutic potential in regenerative medicine and for the development of novel drugs targeting tissue repair and homeostasis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The collagen derived dipeptide hydroxyprolyl-glycine promotes C2C12 myoblast differentiation and myotube hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Collagen peptides promote photoaging skin cell repair by activating the TGF-β/Smad pathway and depressing collagen degradation - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chondroinductive/chondroconductive peptides and their-functionalized biomaterials for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. americapeptides.com [americapeptides.com]
- 11. Identification of collagen types in tissues using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The role of H-Hyp-gly-OH in cellular responses.
An In-depth Technical Guide to the Role of H-Hyp-gly-OH in Cellular Responses
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: this compound, a collagen-derived dipeptide, is an emerging bioactive molecule with significant implications for cellular behavior, particularly in the contexts of tissue repair, skin health, and muscle physiology. Formed endogenously during collagen turnover and available exogenously through the ingestion of collagen hydrolysates, this peptide has been shown to modulate key cellular processes. Notably, it promotes the proliferation and migration of fibroblasts, crucial for wound healing and maintenance of the extracellular matrix. Furthermore, it influences skeletal muscle cell differentiation and hypertrophy through the PI3K/Akt/mTOR signaling pathway. This document provides a comprehensive overview of the known cellular responses to this compound, details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its study.
Introduction
Hydroxyprolyl-glycine (this compound or Hyp-Gly) is a dipeptide consisting of the amino acids hydroxyproline and glycine. It is a primary breakdown product of collagen, the most abundant protein in the extracellular matrix (ECM) of animal tissues. Following the ingestion of collagen hydrolysates, this compound is one of the major bioactive peptides that appear in the bloodstream, alongside Prolyl-hydroxyproline (Pro-Hyp).[1] Its presence in circulation allows it to be delivered to various tissues, where it exerts a range of biological effects.[2] These effects, which include stimulating fibroblast growth and modulating muscle cell development, position this compound as a molecule of significant interest for applications in regenerative medicine, dermatology, and nutritional science.[3][4]
Physicochemical Properties
A clear understanding of this compound's properties is essential for its application in research and development.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
| Synonyms | Hydroxyprolyl-glycine, Hyp-Gly, OG | [1][4] |
| CAS Number | 7672-35-7 | [5] |
| Molecular Formula | C₇H₁₂N₂O₄ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | White to off-white powder | |
| Storage Conditions | -15°C to 8°C | [5] |
Core Cellular Responses to this compound
This compound has been demonstrated to elicit several critical cellular responses, which are summarized below.
Fibroblast Proliferation and Migration
One of the most well-documented roles of this compound is its ability to stimulate the growth of fibroblasts.[4] This effect is particularly pronounced when fibroblasts are cultured on a collagen gel, a condition that mimics the in vivo environment where these cells are typically quiescent.[1] The addition of this compound, often in synergy with Pro-Hyp, triggers fibroblast proliferation and migration from skin explants, highlighting its role as a growth-initiating factor in processes like wound healing.[1]
Skeletal Muscle Differentiation and Hypertrophy
This compound plays a significant role in myogenesis. Studies on murine C2C12 myoblasts have shown that it can increase the fusion index and myotube size.[3] It also enhances the expression of myotube-specific structural proteins, such as myosin heavy chain (MyHC) and tropomyosin, indicating that it promotes both the differentiation of myoblasts and the hypertrophy of myotubes.[3]
Extracellular Matrix (ECM) Regulation
By stimulating fibroblasts, this compound indirectly contributes to the synthesis and remodeling of the ECM. Fibroblasts are the primary producers of collagen and other essential ECM components. While direct upregulation of collagen synthesis genes by this compound has been reported, this area requires further research to fully elucidate the specific mechanisms.[5]
Note on a Contradictory Finding: It is important to note that one vendor-sourced technical data sheet claims this compound inhibits the production of type 1 and type 3 collagen by 35% in mice and inhibits proliferation in human Caco-2 cells.[5] This stands in contrast to the bulk of peer-reviewed literature focused on fibroblasts. This discrepancy may arise from differences in cell type, experimental conditions, or concentration, and underscores the need for context-specific investigation.
Anti-Platelet Aggregation
Peptides containing the Hyp-Gly sequence have been identified as inhibitors of ADP-induced platelet aggregation in vitro.[6] Molecular docking studies suggest that these peptides may exert their effect by interacting with the P2Y12 receptor on platelets, a key target in antiplatelet therapy.[6]
Signaling Pathways and Mechanism of Action
Research has begun to uncover the molecular pathways through which this compound mediates its effects.
PI3K/Akt/mTOR Pathway in Myogenesis
In skeletal muscle cells, the pro-myogenic effects of this compound are mediated by the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound treatment leads to increased phosphorylation of Akt, mTOR, and the downstream effector p70S6K.[3] The effects on muscle protein expression are diminished by inhibitors of PI3K (LY294002) and mTOR (rapamycin), confirming the central role of this pathway.[3]
Cellular Uptake
The cellular entry of this compound appears to be facilitated by specific transporters. In C2C12 cells, the peptide/histidine transporter 1 (PHT1) is highly expressed. The co-administration of histidine, a competitive substrate for PHT1, inhibits the this compound-induced phosphorylation of p70S6K, suggesting that PHT1 is involved in its uptake.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies.
Table 5.1: In Vivo Plasma Concentrations after Collagen Hydrolysate Ingestion
| Parameter | Value | Species | Notes | Reference(s) |
| Peak Plasma Conc. (Hyp-peptides) | ~32 nmol/mL (~32 µM) | Human | 1 hour after ingestion of 8 g of porcine skin collagen hydrolysate. | [7] |
| Ratio of Hyp-Gly to Pro-Hyp in Plasma | 0.063 - 0.221 | Human | Measured by LC-MS/MS. | [8] |
Table 5.2: In Vitro Effective Concentrations
| Cellular Effect | Test System | Effective Concentration | Notes | Reference(s) |
| Triggering Fibroblast Growth | Mouse Fibroblasts on Collagen Gel | 100 µM | Used in combination with 100 µM Pro-Hyp. | [9] |
| Enhancing Myotube Hypertrophy | Murine C2C12 Cells | >10 µM | Significant effects observed at concentrations higher than 10 µM. | [7] |
| Inhibition of Collagen I & III | Mice (in vivo) | Not Specified | Reported to cause a 35% inhibition. Details on dosage are lacking. | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings.
Fibroblast Proliferation Assay on a 3D Collagen Gel
This assay measures the effect of this compound on the growth of fibroblasts cultured in a physiologically relevant 3D environment.
Methodology:
-
Preparation of Collagen Solution: On ice, mix acid-solubilized Type I collagen with 10x PBS or DMEM and a neutralization buffer to achieve a final collagen concentration of ~2.0 mg/mL and a pH of 7.4. Keep the solution chilled to prevent premature gelation.[10][11]
-
Cell Suspension: Harvest fibroblasts (e.g., primary human dermal fibroblasts) by trypsinization, neutralize, and resuspend them in serum-free medium at a concentration of 2-5 x 10⁵ cells/mL.[11]
-
Casting the Gel: Mix the cell suspension with the cold, neutralized collagen solution. A common ratio is 2 parts cell suspension to 8 parts collagen solution.[11]
-
Plating: Immediately pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate, avoiding air bubbles.
-
Polymerization: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 1 hour to allow the collagen to polymerize into a solid gel.[11]
-
Treatment: Gently add 1.0 mL of culture medium (with low serum, e.g., 0.5% FBS, to minimize baseline proliferation) containing this compound at the desired concentrations (e.g., 10-200 µM) or a vehicle control on top of the gels.
-
Incubation: Culture for 24-72 hours.
-
Quantification of Proliferation:
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. The collagen derived dipeptide hydroxyprolyl-glycine promotes C2C12 myoblast differentiation and myotube hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 7672-35-7 | FH108071 | Biosynth [biosynth.com]
- 6. The Pro-Gly or Hyp-Gly Containing Peptides from Absorbates of Fish Skin Collagen Hydrolysates Inhibit Platelet Aggregation and Target P2Y12 Receptor by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine receptor - Wikipedia [en.wikipedia.org]
- 8. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of presynaptic glycine receptors facilitates glycine release from presynaptic terminals synapsing onto rat spinal sacral dorsal commissural nucleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.rutgers.edu [sites.rutgers.edu]
- 11. cellbiolabs.com [cellbiolabs.com]
The Dichotomous Therapeutic Potential of H-Hyp-gly-OH in Fibrotic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM), represent a significant and largely unmet medical need. H-Hyp-gly-OH, a dipeptide also known as hydroxyprolyl-glycine (Hyp-Gly), is a major metabolite of ingested collagen and has garnered attention for its potential biological activities. This technical guide provides an in-depth exploration of the current understanding of this compound's therapeutic potential in the context of fibrotic diseases. While initial hypotheses might suggest a role in mitigating fibrosis, emerging evidence points towards a more complex, and potentially pro-proliferative, function in fibroblasts. This document summarizes the available quantitative data, details relevant experimental protocols for its evaluation, and visualizes key signaling pathways and workflows to guide future research in this area.
Introduction to Fibrosis and the Role of Fibroblasts
Fibrosis is a pathological process of excessive scarring that can affect nearly every organ and tissue in the body. It is the result of a dysregulated wound healing response to chronic injury, leading to the overaccumulation of ECM components, primarily collagen. This relentless deposition of connective tissue disrupts normal tissue architecture and ultimately leads to organ dysfunction and failure.
Myofibroblasts are the principal effector cells in fibrosis.[1] These specialized, contractile cells are characterized by the expression of alpha-smooth muscle actin (α-SMA) and are the primary source of ECM proteins.[1][2] The differentiation of quiescent fibroblasts into activated myofibroblasts is a critical event in the progression of fibrosis and is driven by a variety of pro-fibrotic stimuli, most notably Transforming Growth Factor-beta 1 (TGF-β1).[3]
This compound (Hydroxyprolyl-Glycine): A Bioactive Dipeptide
This compound, or hydroxyprolyl-glycine (Hyp-Gly), is a dipeptide that, along with prolyl-hydroxyproline (Pro-Hyp), is detected in human blood following the ingestion of collagen hydrolysate.[4][5] Given its systemic availability after oral administration, there is significant interest in its potential to exert therapeutic effects on various tissues.
The Pro-Proliferative Effects of this compound on Fibroblasts
Contrary to a potential anti-fibrotic role, current in vitro evidence suggests that Hyp-Gly, often in combination with Pro-Hyp, promotes the proliferation of fibroblasts. This effect has been observed in studies focused on skin health and wound healing.
Quantitative Data on Fibroblast Proliferation
The following table summarizes the key quantitative findings on the effect of Hyp-Gly on fibroblast proliferation.
| Cell Type | Treatment | Concentration | Outcome | Reference |
| Mouse Skin Fibroblasts | Mixture of Pro-Hyp and Hyp-Gly | 100 µM each | Triggered growth of fibroblasts cultured on collagen gel. | [6] |
| Primary Cultured Mouse Skin Fibroblasts | Mixture of Pro-Hyp and Hyp-Gly | 100 µM each | Did not significantly enhance the growth of fibroblasts on collagen gel in the presence of 10% FBS. | [5] |
Note: The discrepancy in the results may be attributed to the presence of endogenous growth factors and peptides in the fetal bovine serum (FBS) used in the cell culture media, which can mask the effects of supplemented peptides.[5][7]
Signaling Pathways in Fibrosis: Potential Targets for this compound
While direct evidence of this compound modulating specific anti-fibrotic signaling pathways is lacking, understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.
The TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is a master regulator of fibrosis.[8] Binding of TGF-β1 to its receptor complex on the cell surface initiates a signaling cascade that leads to the phosphorylation and activation of Smad2 and Smad3 proteins.[9] These activated Smads then complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including those for collagens and α-SMA.[8][9]
The Hippo/YAP/TAZ Signaling Pathway
The Hippo signaling pathway is an emerging regulator of cell proliferation and organ size, and its dysregulation is implicated in fibrosis. The downstream effectors, YAP and TAZ, are transcriptional co-activators that, when activated, translocate to the nucleus and promote the expression of genes involved in cell proliferation and ECM production.
Experimental Protocols for Evaluating the Therapeutic Potential of this compound
To rigorously assess the therapeutic potential of this compound in fibrotic diseases, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Fibrosis Models
5.1.1. TGF-β1-Induced Myofibroblast Differentiation
This assay assesses the ability of a compound to inhibit the differentiation of fibroblasts into myofibroblasts.
-
Cell Lines: Primary human lung fibroblasts (HLFs), primary human dermal fibroblasts (HDFs), or cell lines such as NIH/3T3.
-
Protocol:
-
Seed fibroblasts in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 48 hours.
-
Lyse the cells and analyze the protein expression of α-SMA and Collagen I by Western blot.
-
Parallel wells can be used for RNA extraction and analysis of ACTA2 (α-SMA) and COL1A1 (Collagen I) gene expression by RT-qPCR.
-
In Vivo Fibrosis Models
5.2.1. Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-characterized model for studying lung fibrosis.
-
Animal Strain: C57BL/6 mice.
-
Protocol:
-
Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg).
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule, starting on day 1 or after the inflammatory phase (e.g., day 7).
-
Sacrifice the mice at a predetermined endpoint (e.g., day 14 or 21).
-
Harvest the lungs for analysis.
-
-
Endpoints:
-
Histology: Masson's trichrome staining to visualize collagen deposition and assess the Ashcroft score for fibrosis severity.
-
Hydroxyproline Assay: Quantify total collagen content in the lung tissue.
-
Immunohistochemistry: Staining for α-SMA to identify myofibroblasts.
-
RT-qPCR: Analyze the expression of pro-fibrotic genes in lung homogenates.
-
5.2.2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is commonly used to study liver fibrosis.
-
Animal Strain: C57BL/6 mice or Sprague-Dawley rats.
-
Protocol:
-
Endpoints:
-
Histology: Sirius Red staining for collagen visualization.
-
Hydroxyproline Assay: Quantification of liver collagen content.
-
Immunohistochemistry: Staining for α-SMA.
-
Serum Biomarkers: Measurement of ALT and AST levels to assess liver damage.
-
Discussion and Future Directions
The available data on this compound presents a nuanced picture. While its presence in the circulation after collagen ingestion suggests a potential for systemic effects, the primary evidence points towards a role in promoting fibroblast proliferation. In the context of chronic fibrotic diseases, where fibroblast activation and proliferation are key pathological drivers, this pro-proliferative effect could be detrimental.
However, it is crucial to consider the context-dependent nature of cellular responses. The pro-proliferative effects observed in skin fibroblasts in a wound-healing context may not directly translate to the behavior of fibroblasts in chronically diseased organs. It is plausible that this compound could have different effects depending on the tissue microenvironment, the presence of other signaling molecules, and the specific fibroblast subpopulation.
Future research should focus on:
-
Dose-response studies: Determining if this compound exhibits a biphasic effect, where low concentrations might be anti-fibrotic and high concentrations pro-proliferative.
-
Mechanism of action: Investigating the direct interaction of this compound with cell surface receptors and its downstream effects on key fibrotic signaling pathways, including TGF-β/Smad, Hippo/YAP, and WNT signaling.
-
In vivo studies in fibrosis models: Conducting rigorous preclinical studies using models of lung, liver, and kidney fibrosis to assess the in vivo efficacy of this compound in mitigating fibrosis. These studies should include comprehensive histological and biochemical analyses.
-
Effects on ECM degradation: Examining the impact of this compound on the expression and activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which play a crucial role in ECM remodeling.[12][13]
Conclusion
The therapeutic potential of this compound in fibrotic diseases remains an open and intriguing question. While current evidence leans towards a pro-proliferative role in fibroblasts, which would be counterintuitive for an anti-fibrotic agent, the complexity of fibrotic pathogenesis warrants a more thorough investigation. The experimental frameworks and signaling pathways outlined in this guide provide a roadmap for researchers to systematically evaluate the true potential of this collagen-derived dipeptide. A deeper understanding of its mechanism of action is essential to determine whether this compound could be a friend or foe in the fight against fibrosis.
References
- 1. A novel profibrotic mechanism mediated by TGF-β-stimulated collagen prolyl hydroxylase expression in fibrotic lung mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Distinct Metalloproteinase Expression and Functions in Systemic Sclerosis and Fibrosis: What We Know and the Potential for Intervention [frontiersin.org]
- 3. TGF-beta1-mediated fibroblast-myofibroblast terminal differentiation-the role of Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of hydroxyprolyl-glycine (Hyp-Gly) in human blood after ingestion of collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ALK1-Smad1/5 signaling pathway in fibrosis development: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 10. scantox.com [scantox.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. Diverse functions of matrix metalloproteinases during fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of H-Hyp-Gly-OH in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of the dipeptide H-Hyp-Gly-OH (Hydroxyprolyl-glycine) in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for pharmacokinetic studies, biomarker discovery, and other research applications where accurate measurement of this compound is required.
Introduction
This compound is a dipeptide that is often found in biological systems, arising from the breakdown of collagen. Its quantification in plasma is of significant interest in various research fields, including studies on collagen metabolism, wound healing, and certain pathological conditions. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for the accurate determination of this compound in complex biological matrices like plasma. This document provides a detailed protocol for this analysis, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-¹³C₂,¹⁵N)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of Internal Standard working solution.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Autosampler
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 189.1 | 114.1 (Quantifier) | 70.1 (Qualifier) | 15 |
| IS | 192.1 | 116.1 (Quantifier) | 72.1 (Qualifier) | 15 |
Data Presentation
Quantitative Data Summary
The performance of the method was evaluated for linearity, lower limit of quantification (LLOQ), precision, and accuracy.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | >0.995 | 1 |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (3) | < 10 | < 10 | 90 - 110 |
| Medium (100) | < 8 | < 8 | 92 - 108 |
| High (800) | < 5 | < 5 | 95 - 105 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Signaling Pathway (Illustrative Example)
While this compound is a metabolite and not part of a classical signaling pathway, the following diagram illustrates a logical relationship relevant to its origin.
Caption: Simplified pathway of collagen breakdown leading to this compound.
Application Note: Quantification of Hydroxyprolyl-glycine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyprolyl-glycine (Hyp-Gly) is a dipeptide that is a specific breakdown product of collagen, the most abundant protein in the extracellular matrix. Its concentration in biological fluids, such as plasma, is a direct indicator of collagen turnover. Elevated or decreased levels of Hyp-Gly can be associated with various physiological and pathological conditions, including wound healing, inflammatory diseases, and bone turnover disorders.[1][2] Therefore, the accurate quantification of Hyp-Gly in human plasma is a valuable tool for biomarker discovery and clinical research. This application note provides a detailed protocol for the quantification of Hyp-Gly in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3]
Principle
This method is based on the principle of stable isotope dilution LC-MS/MS. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled Hyp-Gly) is added to the plasma sample.[4] The sample then undergoes protein precipitation to remove larger molecules. The supernatant containing Hyp-Gly and the internal standard is then analyzed by LC-MS/MS. The chromatographic separation isolates Hyp-Gly from other plasma components, and the mass spectrometer detects and quantifies Hyp-Gly and its internal standard based on their specific mass-to-charge ratios. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of Hyp-Gly in the sample, correcting for any sample loss during preparation and instrumental variability.[5]
Biological Significance of Hydroxyprolyl-glycine
The diagram below illustrates the origin of Hydroxyprolyl-glycine from collagen and its role as a biomarker.
Caption: Origin and clinical relevance of Hydroxyprolyl-glycine.
Experimental Protocols
4.1. Materials and Reagents
-
Hydroxyprolyl-glycine (Hyp-Gly) standard
-
Stable isotope-labeled Hyp-Gly internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (collected in K₂EDTA tubes)
4.2. Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Hyp-Gly and the IS in ultrapure water.
-
Working Standard Solutions: Serially dilute the Hyp-Gly primary stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution: Dilute the IS primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Hyp-Gly into a pooled plasma matrix.
4.3. Sample Preparation
The following workflow diagram illustrates the sample preparation process.
Caption: Workflow for plasma sample preparation.
Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the 100 ng/mL IS working solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex to mix and transfer to an autosampler vial for analysis.
4.4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or PFP column is suitable for separation (e.g., Hypersil GOLD PFP, 2.1 x 150 mm).[3]
-
Mobile Phase A: 0.1% Formic Acid and 2 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute Hyp-Gly, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.[3]
-
Column Temperature: 40°C.[3]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Hyp-Gly and its internal standard need to be optimized.
-
Data Presentation
The following table summarizes representative concentrations of Hyp-Gly in human plasma from published studies. It is important to note that concentrations can vary significantly based on dietary intake of collagen.
| Condition | Number of Subjects (n) | Mean Peak Plasma Concentration (Cmax) | Notes | Reference |
| Healthy Volunteers (Post-ingestion of 8g collagen hydrolysate) | 5 | ~4.2 nmol/mL (at 1 hour) | Food-derived Hyp-Gly. | [3] |
| Healthy Volunteers (Fasting, baseline) | 7 | ~0.1 µM | Negligible amounts of Hyp-Gly present before collagen intake. | [1] |
| Healthy Volunteers (Post-ingestion of fish meat) | 7 | Increase observed, similar to Pro-Hyp | Demonstrates dietary influence on plasma levels. | [1] |
| Healthy Volunteers (Post-ingestion of collagen hydrolysate) | Not specified | Up to 20-100 µM | General range for peptide forms of hydroxyproline. | [6] |
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of Hydroxyprolyl-glycine in human plasma. This application note offers a comprehensive protocol that can be adapted for various research and clinical applications, aiding in the investigation of collagen metabolism and its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skinglow.com.ar [skinglow.com.ar]
- 4. iroatech.com [iroatech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of H-Hyp-gly-OH in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Hyp-gly-OH, or hydroxyprolyl-glycine, is a dipeptide composed of hydroxyproline and glycine. It is a breakdown product of collagen, the most abundant protein in the human body. Recent studies have highlighted the potential of urinary this compound as a specific biomarker for dietary collagen intake, particularly from meat consumption. Unlike other urinary collagen peptides, such as prolyl-hydroxyproline (Pro-Hyp), which reflects both endogenous collagen turnover and dietary intake, this compound appears to be more selectively derived from exogenous sources.[1][2][3][4] This specificity makes it a valuable tool in nutritional studies, for monitoring dietary interventions, and potentially in clinical research to differentiate between collagen breakdown sources.
These application notes provide detailed protocols for the quantification of this compound in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Biological Significance and Applications
Urinary collagen peptides are established biomarkers for various physiological and pathological conditions involving altered collagen metabolism, such as bone diseases, fibrosis, and wound healing.[1][3] this compound, however, presents a unique opportunity to specifically track the metabolic fate of dietary collagen.[1][4]
Potential Applications:
-
Nutritional Science: To accurately assess meat and collagen-rich food consumption.[1][2][4]
-
Clinical Trials: To monitor patient adherence to specific dietary regimens.
-
Drug Development: In the development of therapies targeting collagen metabolism, to distinguish between effects on endogenous turnover and dietary influences.
-
Skin Health Research: Ingested collagen peptides, including this compound, have been shown to promote the growth of fibroblasts, suggesting benefits for skin health.[5]
Quantitative Data Summary
The following table summarizes quantitative data on this compound and other collagen peptides found in 24-hour human urine samples, highlighting the correlation with meat consumption.
| Peptide | Mean Amount (µmol/day) | Correlation (r) with Pro-Hyp | Correlation (r) with Meat Consumption |
| Hyp-Gly | 1.8 ± 1.5 | 0.42 | 0.72 |
| Pro-Hyp | 55.8 ± 21.5 | 1.00 | 0.37 |
| Ala-Hyp | 2.8 ± 1.2 | 0.88 | 0.43 |
| Gly-Pro-Hyp | 1.1 ± 0.6 | 0.82 | 0.41 |
| Phe-Hyp | 0.3 ± 0.2 | 0.78 | 0.38 |
| Leu-Hyp | 1.1 ± 0.5 | 0.90 | 0.47 |
| Ile-Hyp | 0.8 ± 0.4 | 0.89 | 0.48 |
| Pro-Hyp-Gly | 0.5 ± 0.3 | 0.85 | 0.45 |
| Ser-Hyp-Gly | 0.4 ± 0.2 | 0.81 | 0.39 |
Data adapted from a study on the correlation of urinary collagen peptides with meat consumption.[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-¹³C₂,¹⁵N)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Centrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Urine Sample Collection and Preparation:
-
Collect 24-hour urine samples and store them at -80°C until analysis.
-
Thaw urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer the supernatant to a new tube.
-
For protein precipitation, add 4 volumes of cold acetonitrile to 1 volume of urine supernatant.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and dry it under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).
-
Spike the reconstituted sample with the internal standard to a final concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B (hold)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion of the analytical standard)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion of the standard)
-
-
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a surrogate matrix (e.g., synthetic urine or water).
-
Process the calibration standards in the same manner as the urine samples, including the addition of the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the concentration of this compound in the urine samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound detection in urine.
Caption: Origin and fate of urinary this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Cell Culture Models in H-Hyp-gly-OH Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Hyp-gly-OH (Hydroxyprolyl-glycine) is a component of collagen that has garnered significant interest for its potential roles in cellular processes relevant to tissue regeneration, wound healing, and fibrosis. Its structural similarity to proline suggests a potential interaction with prolyl hydroxylase domain (PHD) enzymes, key regulators of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1][2][3] This pathway is a critical mediator of cellular adaptation to low oxygen conditions and plays a pivotal role in angiogenesis, cell proliferation, and extracellular matrix remodeling.[2]
These application notes provide a comprehensive guide for establishing in vitro cell culture models to investigate the biological effects of this compound. Detailed protocols for key experiments are provided to assess its impact on cell viability, proliferation, migration, and the expression of downstream targets related to the HIF-1α pathway.
Hypothesized Signaling Pathway of this compound
A plausible mechanism of action for this compound involves the inhibition of PHD enzymes. By competing with the natural substrate, proline, this compound may prevent the hydroxylation and subsequent degradation of HIF-1α.[1] The stabilized HIF-1α can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes such as Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.
Recommended In Vitro Cell Models
Human Dermal Fibroblasts (HDFs) and Human Keratinocytes are highly relevant cell types for studying the effects of this compound, particularly in the context of wound healing and skin regeneration.[4][5][6]
-
Human Dermal Fibroblasts (HDFs): These cells are crucial for producing extracellular matrix components like collagen and are actively involved in all phases of wound healing.[4][5]
-
Human Keratinocytes: As the primary cell type of the epidermis, keratinocytes are essential for re-epithelialization during wound closure.[7][8]
Experimental Protocols
Cell Culture and Maintenance
Protocol for Culturing Human Dermal Fibroblasts (HDFs)
-
Media Preparation: Prepare Fibroblast Growth Medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Thawing Cryopreserved Cells: Rapidly thaw a vial of HDFs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh growth medium. Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:3 or 1:4 ratio.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10]
Protocol:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours.[11]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Scratch Wound Healing Assay for Cell Migration
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.[8][12]
Protocol:
-
Create a Confluent Monolayer: Seed HDFs or keratinocytes in a 6-well plate and grow to 90-100% confluency.
-
Create the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the 0-hour time point.
Western Blot for HIF-1α Stabilization
This technique is used to detect the levels of HIF-1α protein, a key indicator of its stabilization.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
ELISA for VEGF Secretion
This assay quantifies the amount of Vascular Endothelial Growth Factor (VEGF) secreted into the cell culture medium, a downstream target of HIF-1α.[13][14][15][16]
Protocol:
-
Sample Collection: Collect the cell culture supernatant from cells treated with this compound at different time points.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial human VEGF ELISA kit.[14] This typically involves adding the standards and samples to a plate pre-coated with a VEGF capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
Quantification: Measure the absorbance at the appropriate wavelength and determine the concentration of VEGF in the samples by comparing to the standard curve.
Collagen Synthesis Assay (Sirius Red)
This assay measures the total collagen content produced by the cells.[17][18][19]
Protocol:
-
Cell Culture and Treatment: Culture HDFs in 24-well plates and treat with this compound for a specified period (e.g., 72 hours).
-
Cell Lysis and Staining: Wash the cells with PBS and lyse them. Add Sirius Red staining solution (0.1% Sirius Red in saturated picric acid) and incubate for 1 hour.
-
Washing: Wash the wells thoroughly with 0.01 M HCl to remove unbound dye.
-
Elution and Quantification: Elute the bound dye with 0.1 M NaOH and measure the absorbance at 540 nm.
Data Presentation
Table 1: Effect of this compound on Fibroblast Proliferation (MTT Assay)
| Concentration (µM) | 24 hours (Absorbance at 570 nm) | 48 hours (Absorbance at 570 nm) | 72 hours (Absorbance at 570 nm) |
| 0 (Control) | 0.35 ± 0.04 | 0.62 ± 0.05 | 0.98 ± 0.07 |
| 50 | 0.42 ± 0.05 | 0.78 ± 0.06 | 1.25 ± 0.09 |
| 100 | 0.51 ± 0.06 | 0.95 ± 0.08 | 1.52 ± 0.11 |
| 200 | 0.58 ± 0.07 | 1.10 ± 0.09 | 1.75 ± 0.13 |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.[20][21][22][23][24]
Table 2: Effect of this compound on Cell Migration (Scratch Wound Healing Assay)
| Concentration (µM) | 24 hours (% Wound Closure) | 48 hours (% Wound Closure) |
| 0 (Control) | 35 ± 5% | 70 ± 8% |
| 100 | 55 ± 6% | 95 ± 5% |
| 200 | 68 ± 7% | 100% |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.
Table 3: Effect of this compound on VEGF Secretion (ELISA)
| Concentration (µM) | VEGF Concentration (pg/mL) |
| 0 (Control) | 150 ± 20 |
| 100 | 350 ± 35 |
| 200 | 520 ± 48 |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.
Table 4: Effect of this compound on Collagen Synthesis (Sirius Red Assay)
| Concentration (µM) | Relative Collagen Content (Fold Change) |
| 0 (Control) | 1.0 |
| 100 | 1.8 |
| 200 | 2.5 |
Data are presented as fold change relative to the control and are representative. Actual results may vary.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. innoprot.com [innoprot.com]
- 6. Isolation and Culture of Human Dermal Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | Towards propagation of epidermal cells for wound repair: glass, as cell culture substrate, enhances proliferation and migration of human keratinocytes [frontiersin.org]
- 8. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bmgrp.com [bmgrp.com]
- 16. Human Vascular endothelial growth factor (VEGF) Elisa Kit – AFG Scientific [afgsci.com]
- 17. mdpi.com [mdpi.com]
- 18. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchmap.jp [researchmap.jp]
Application Notes and Protocols for Evaluating H-Hyp-gly-OH Effects on Fibroblast Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The dipeptide Hydroxyprolyl-glycine (H-Hyp-gly-OH), a key component derived from collagen, has been identified as a bioactive molecule that may play a significant role in skin and connective tissue health. Following the ingestion of collagen hydrolysates, this compound is detectable in human blood and is believed to exert biological effects, including the stimulation of fibroblast proliferation.[1][2] Fibroblasts are fundamental cells in the dermis responsible for synthesizing extracellular matrix components like collagen, elastin, and hyaluronic acid, which are crucial for maintaining tissue structure and function.[3][4] Understanding the impact of this compound on fibroblast proliferation is therefore vital for developing novel therapeutic and cosmetic applications aimed at skin repair and rejuvenation.
These application notes provide a summary of the known effects of this compound on fibroblast proliferation and detailed protocols for conducting robust and reproducible in vitro assays.
Application Notes
Key Findings on this compound and Fibroblast Proliferation
Research indicates that this compound, often in conjunction with another collagen-derived dipeptide, Prolyl-hydroxyproline (Pro-Hyp), enhances the growth of fibroblasts.[1][2] A critical aspect of these studies is the observation that fibroblasts exhibit this proliferative response when cultured on a collagen gel matrix, a condition that mimics the in vivo environment more closely than standard plastic culture dishes.[2][5] On collagen gels, fibroblast growth is typically suppressed, even in the presence of Fetal Bovine Serum (FBS), but the addition of this compound can overcome this suppression.[5]
A crucial experimental consideration is the inherent presence of bioactive hydroxyprolyl peptides in commercially available FBS, typically at concentrations of 70-100 µM.[1][2] These endogenous peptides can mask the proliferative effects of exogenously added this compound, leading to inconsistent or misleading results.[1][2] It is therefore imperative to use FBS that has been depleted of low molecular weight (LMW) compounds (<6000 Da) to accurately assess the activity of this compound.[1][2][6]
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of a mixture of Pro-Hyp and Hyp-Gly on the growth of mouse skin fibroblasts cultured on a collagen gel with LMW-free FBS.
| Treatment Group | Concentration (µM) | Mean Absorbance (Cell Count) ± SD (n=5) | Statistical Significance (p-value) |
| Control (LMW-free FBS) | 0 | 1.00 ± 0.08 | - |
| Pro-Hyp + Hyp-Gly Mix | 100 | 1.25 ± 0.10 | < 0.05 |
| (Data adapted from a study evaluating fibroblast growth using a cell counting kit. The control is set to a relative value of 1.00 for comparison.)[7][8] |
Experimental Protocols
Preparation of Low Molecular Weight (LMW)-Free Fetal Bovine Serum (FBS)
Objective: To remove endogenous small peptides like this compound from FBS that could interfere with the assay.
Materials:
-
Fetal Bovine Serum (FBS)
-
Size-exclusion chromatography column (e.g., with a 6000 Da molecular weight cutoff)
-
Appropriate chromatography buffer (e.g., PBS)
-
Sterile collection tubes
-
Sterile filtration unit (0.22 µm)
Protocol:
-
Equilibrate the size-exclusion chromatography column with sterile PBS according to the manufacturer's instructions.
-
Carefully load the FBS onto the column.
-
Elute the serum through the column using sterile PBS. Collect the eluate, which will contain the high molecular weight fraction (proteins and growth factors) while the LMW compounds are retained or eluted later.
-
The collected fraction containing components >6000 Da is the LMW-free FBS.
-
Sterile-filter the LMW-free FBS using a 0.22 µm filter unit.
-
Store the LMW-free FBS in sterile aliquots at -20°C or -80°C.
Human Dermal Fibroblast Culture
Objective: To maintain healthy, proliferating human dermal fibroblast cultures for use in proliferation assays.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium: DMEM supplemented with 10-15% LMW-free FBS, 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[9][10]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Tissue culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HDFs in T-75 flasks with Fibroblast Growth Medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.[10]
-
When cells reach approximately 80% confluency, passage them.[11]
-
To passage, aspirate the medium, wash the cell monolayer once with sterile PBS, and then add 2-3 mL of 0.25% Trypsin-EDTA to the flask.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of Fibroblast Growth Medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.[10]
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a density of 3,000-6,000 cells/cm².[9]
Fibroblast Proliferation Assay (MTT Assay)
Objective: To quantify the effect of this compound on the proliferation of fibroblasts.
Materials:
-
HDF cell suspension
-
96-well tissue culture plates
-
This compound stock solution (dissolved in sterile water or PBS)
-
Fibroblast Growth Medium (with LMW-free FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]
-
Solubilization solution (e.g., DMSO, or 20% SDS in 0.01 M HCl).[13]
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest HDFs as described above and resuspend in fresh medium to a concentration of 7.5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[12]
-
Include control wells with medium only (no cells) for background absorbance.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in Fibroblast Growth Medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well plate reader. A reference wavelength of >650 nm can be used to reduce background noise.[14]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Express the results as a percentage of the vehicle control (untreated cells) to determine the relative increase in cell proliferation.
-
Mandatory Visualizations
Proposed Signaling Pathway for Collagen Peptide-Induced Fibroblast Activation
Caption: Proposed signaling cascade for this compound in fibroblasts.
Experimental Workflow for Fibroblast Proliferation Assay
Caption: Step-by-step workflow for the this compound MTT proliferation assay.
References
- 1. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide [mdpi.com]
- 3. Isolation and Culture of Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human Dermal Fibroblasts (HDF) Culture Protocol [sigmaaldrich.com]
- 10. salk.edu [salk.edu]
- 11. allevi3d.com [allevi3d.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Animal Model Studies of H-Hyp-gly-OH Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bioactive properties of the dipeptide Hydroxyprolyl-glycine (H-Hyp-gly-OH), a key component derived from collagen. The following sections detail its effects on fibroblast activity, muscle cell development, and in vivo wound healing, supported by experimental protocols and quantitative data from animal model studies.
Bioactivity on Fibroblast Proliferation and Migration
The dipeptide this compound, often in conjunction with Prolyl-hydroxyproline (Pro-Hyp), has been shown to stimulate the proliferation and migration of fibroblasts, which are critical processes in wound healing and skin regeneration.
Quantitative Data Summary
| Animal Model | Cell Type | Treatment | Concentration | Outcome | Reference |
| Mouse (BALB/c) | Skin Fibroblasts | Pro-Hyp and Hyp-Gly | 100 µM each | Triggered growth of fibroblasts on collagen gel | [1][2] |
| Mouse | Skin Fibroblasts | Pro-Hyp | 200 µM | Significantly increased the number of migrating fibroblasts from skin explants | [2] |
Experimental Protocol: Fibroblast Migration Scratch Assay
This protocol is adapted from standard in vitro wound healing assays used to assess cell migration.
Objective: To quantify the effect of this compound on the migration of mouse dermal fibroblasts.
Materials:
-
Mouse Dermal Fibroblasts (e.g., from BALB/c mice)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), low in hydroxyprolyl peptides
-
This compound (synthetic)
-
24-well tissue culture plates
-
Pipette tips (200 µL)
-
Microscope with camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed mouse dermal fibroblasts in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the growth medium with serum-free DMEM for 2-4 hours to synchronize the cells.
-
Scratch Wound: Create a uniform scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells.
-
Treatment: Add DMEM containing different concentrations of this compound (e.g., 0, 50, 100, 200 µM) to the respective wells. A control group with no this compound should be included.
-
Image Acquisition: Immediately capture images of the scratches at time 0. Place the plates in a 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same scratch areas at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point using ImageJ. Calculate the percentage of wound closure relative to the initial scratch area.
Signaling Pathway: Fibroblast Activation
While the precise signaling pathway for this compound in fibroblasts is not fully elucidated, studies on marine collagen peptides suggest the involvement of the NF-κB signaling pathway in promoting fibroblast proliferation and migration. This pathway is a plausible mechanism for this compound's action.
Bioactivity on Muscle Cell Differentiation and Hypertrophy
This compound has been demonstrated to promote the differentiation of myoblasts into myotubes and to induce myotube hypertrophy, suggesting its potential role in muscle development and repair.
Quantitative Data Summary
| Cell Line | Treatment | Concentration | Outcome | Reference |
| C2C12 (Mouse Myoblasts) | Hyp-Gly | Not specified | Increased fusion index and myotube size | |
| C2C12 (Mouse Myoblasts) | Hyp-Gly | Not specified | Increased expression of Myosin Heavy Chain (MyHC) and tropomyosin | |
| C2C12 (Mouse Myoblasts) | Hyp-Gly | Not specified | Increased phosphorylation of Akt, mTOR, and p70S6K |
Experimental Protocol: C2C12 Myotube Hypertrophy Assay
Objective: To evaluate the effect of this compound on the differentiation and hypertrophy of C2C12 myotubes.
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium: DMEM with 10% FBS
-
Differentiation Medium: DMEM with 2% horse serum
-
This compound (synthetic)
-
48-well tissue culture plates
-
Antibodies for Myosin Heavy Chain (MyHC), Akt, p-Akt, mTOR, p-mTOR
-
Western blot equipment and reagents
-
Microscope with camera
Procedure:
-
Myoblast Proliferation: Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
Induction of Differentiation: Switch to differentiation medium to induce myoblasts to fuse into myotubes.
-
Treatment: After 24-48 hours in differentiation medium, add this compound at various concentrations (e.g., 0, 50, 100, 200 µM) to the medium.
-
Myotube Culture: Continue to culture the myotubes for another 48-72 hours, replacing the medium with fresh treatment medium daily.
-
Morphological Analysis: Capture images of the myotubes. Measure the diameter and fusion index (number of nuclei in myotubes / total number of nuclei) to quantify hypertrophy.
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against MyHC, Akt, p-Akt, mTOR, and p-mTOR.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities to determine the relative protein expression levels.
-
Signaling Pathway: Myotube Hypertrophy
This compound promotes myotube hypertrophy by activating the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth and protein synthesis.
Bioactivity in In Vivo Wound Healing
Animal models provide a valuable platform to assess the efficacy of this compound in promoting the complex process of wound healing in a physiological setting.
Quantitative Data Summary
Specific quantitative data for the in vivo effects of this compound on wound healing in standard mouse models is limited in the reviewed literature. The following data is from a study on diabetic mice using a hydrogel containing lysine, which may share some functional similarities.
| Animal Model | Treatment | Time Point | Outcome |
| Diabetic Mice (C57BL/6) | Hydrogel with lysine | Day 14 | Increased granulation tissue thickness |
| Diabetic Mice (C57BL/6) | Hydrogel with lysine | Day 14 | Increased collagen density in the wound bed |
Experimental Protocol: Full-Thickness Excisional Wound Healing Model in Mice
Objective: To evaluate the effect of topically or systemically administered this compound on the rate of wound closure and tissue regeneration in mice.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors, forceps, and biopsy punch (e.g., 6 mm)
-
This compound solution or gel for topical application, or for oral gavage/injection
-
Digital camera
-
Calipers
-
Histology equipment and reagents (e.g., H&E and Masson's trichrome stains)
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave the dorsal surface.
-
Wound Creation: Create two full-thickness excisional wounds on the back of each mouse using a 6 mm biopsy punch.
-
Treatment Application:
-
Topical: Apply a specified amount of this compound gel or solution directly to the wound.
-
Systemic: Administer this compound via oral gavage or intraperitoneal injection at a predetermined dosage.
-
-
Wound Monitoring: Photograph the wounds daily or every other day with a ruler for scale.
-
Wound Area Analysis: Measure the wound area from the photographs using image analysis software. Calculate the percentage of wound closure over time.
-
Tissue Collection: At specific time points (e.g., days 3, 7, 14), euthanize a subset of mice and excise the entire wound, including a margin of surrounding healthy skin.
-
Histological Analysis:
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammation.
-
Stain sections with Masson's trichrome to visualize and quantify collagen deposition.
-
Experimental Workflow
References
H-Hyp-Gly-OH as a Substrate in Enzyme Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Hyp-Gly-OH, composed of hydroxyproline and glycine, serves as a valuable substrate in various enzyme assays, particularly those involving prolyl 4-hydroxylases (P4Hs). These enzymes play critical roles in fundamental biological processes, including collagen synthesis and cellular responses to hypoxia, making them attractive targets for drug discovery in fibrosis, cancer, and anemia. This document provides detailed application notes and protocols for utilizing this compound in assays for key enzyme families: Collagen Prolyl 4-Hydroxylases (C-P4Hs), Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), and Factor Inhibiting HIF (FIH-1).
This compound's simple structure allows for straightforward analysis and interpretation of enzyme activity. Its use can facilitate the screening of enzyme inhibitors and the characterization of enzyme kinetics, contributing to the development of novel therapeutics.
Data Presentation
The following tables summarize key kinetic parameters for prolyl 4-hydroxylases. While specific kinetic data for the dipeptide this compound is not extensively available in the public domain, the provided data for larger, well-characterized peptide substrates offer a valuable reference for assay development and interpretation.
Table 1: Kinetic Parameters for Collagen Prolyl 4-Hydroxylase (C-P4H) Isoenzymes
| Parameter | C-P4H-I | C-P4H-II | Reference |
| Substrate | (Pro-Pro-Gly)10 | (Pro-Pro-Gly)10 | [1] |
| Km (Peptide) | Lower affinity | Higher affinity (3-6 fold higher than C-P4H-I) | [1] |
| Cofactors | |||
| Km (2-Oxoglutarate) | Similar | Similar | [1] |
| Km (Fe2+) | Similar | Similar | [1] |
| Km (Ascorbate) | Similar | Similar | [1] |
Table 2: Kinetic Parameters for HIF Prolyl Hydroxylases (PHDs)
| Parameter | PHD1 | PHD2 | PHD3 | Reference |
| Substrate | HIF-1α peptide | HIF-1α peptide | HIF-1α peptide | [2] |
| Specific Activity (mol/mol/min) | 40-50 | 20 (in crude lysate) | 40-50 | [2] |
| Cofactors | ||||
| Km (2-Oxoglutarate) | ~1.5 µM | ~2.5 µM | ~5.0 µM | [2] |
| Km (Fe2+) | ~1.0 µM | ~1.0 µM | ~1.0 µM | [2] |
| Km (Ascorbate) | ~100 µM | ~100 µM | ~100 µM | [2] |
Signaling Pathways and Experimental Workflow
Collagen Prolyl 4-Hydroxylase (C-P4H) in Collagen Synthesis
Caption: C-P4H catalyzes proline hydroxylation, a key step for collagen triple helix stability.
HIF-1α Regulation by Prolyl and Asparaginyl Hydroxylases
Caption: In normoxia, PHDs and FIH-1 hydroxylate HIF-1α, leading to its degradation and inactivation.
General Experimental Workflow for Enzyme Assay
Caption: A generalized workflow for performing an enzyme assay using this compound as a substrate.
Experimental Protocols
Protocol 1: Collagen Prolyl 4-Hydroxylase (C-P4H) Activity Assay using HPLC
This protocol is adapted from established HPLC-based assays for C-P4H activity.[3]
1. Principle: C-P4H catalyzes the hydroxylation of the proline residue in a suitable substrate. This assay measures the conversion of a proline-containing substrate to its hydroxyproline-containing product, which is then separated and quantified by reverse-phase HPLC. While this compound itself is a product analog, a similar dipeptide like H-Pro-Gly-OH would be the actual substrate. For the purpose of demonstrating the methodology, we will describe the separation of a substrate and product pair.
2. Materials:
-
Recombinant human C-P4H-I or C-P4H-II
-
Substrate: H-Pro-Gly-OH
-
Product standard: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8
-
Cofactors:
-
2-Oxoglutarate (α-ketoglutarate)
-
Ferrous sulfate (FeSO₄)
-
L-Ascorbic acid
-
-
Bovine Serum Albumin (BSA)
-
Catalase
-
Dithiothreitol (DTT)
-
Quenching Solution: 10% (v/v) Trichloroacetic acid (TCA)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
3. Procedure:
-
Prepare Reagent Stocks:
-
1 M Tris-HCl, pH 7.8
-
100 mM 2-Oxoglutarate in water
-
10 mM FeSO₄ in 10 mM HCl (prepare fresh)
-
100 mM L-Ascorbic acid in water (prepare fresh)
-
10 mg/mL BSA in water
-
1 mg/mL Catalase in water
-
100 mM DTT in water
-
10 mM H-Pro-Gly-OH in water
-
10 mM this compound in water (for standard curve)
-
-
Prepare Reaction Mixture (for a 100 µL reaction):
-
5 µL of 1 M Tris-HCl, pH 7.8 (final: 50 mM)
-
1 µL of 100 mM 2-Oxoglutarate (final: 1 mM)
-
0.5 µL of 10 mM FeSO₄ (final: 50 µM)
-
2 µL of 100 mM L-Ascorbic acid (final: 2 mM)
-
1 µL of 10 mg/mL BSA (final: 0.1 mg/mL)
-
1 µL of 1 mg/mL Catalase (final: 10 µg/mL)
-
1 µL of 100 mM DTT (final: 1 mM)
-
10 µL of 10 mM H-Pro-Gly-OH (final: 1 mM)
-
Water to 90 µL
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of C-P4H enzyme (e.g., 100 nM final concentration).
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 10 µL of 10% TCA.
-
Centrifuge at >10,000 x g for 5 minutes to pellet precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto the C18 column.
-
Elute with a gradient of Mobile Phase B (e.g., 0-30% over 20 minutes) at a flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm.
-
Quantify the product (this compound) peak by comparing its area to a standard curve generated with known concentrations of this compound.
-
Protocol 2: HIF Prolyl Hydroxylase (PHD) Activity Assay
This protocol describes a general method for assessing PHD activity, which can be adapted for use with this compound as a model substrate or for screening inhibitors. The direct product of this compound hydroxylation is not applicable, hence a proline-containing dipeptide would be the substrate.
1. Principle: PHDs catalyze the hydroxylation of specific proline residues in HIF-α. This assay measures the consumption of the substrate or formation of the hydroxylated product.
2. Materials:
-
Recombinant human PHD2 (or other isoforms)
-
Substrate: H-Pro-Gly-OH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Cofactors: 2-Oxoglutarate, FeSO₄, L-Ascorbic acid
-
HPLC system as described in Protocol 1
3. Procedure:
-
Prepare Reagents: Similar to Protocol 1, with adjustments to buffer pH if necessary.
-
Prepare Reaction Mixture (for a 100 µL reaction):
-
5 µL of 1 M Tris-HCl, pH 7.5 (final: 50 mM)
-
0.5 µL of 100 mM 2-Oxoglutarate (final: 500 µM)
-
0.5 µL of 10 mM FeSO₄ (final: 50 µM)
-
2 µL of 100 mM L-Ascorbic acid (final: 2 mM)
-
10 µL of 10 mM H-Pro-Gly-OH (final: 1 mM)
-
Water to 90 µL
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of PHD enzyme (e.g., 1-5 µM final concentration).
-
Incubate at 30°C for 15-60 minutes.
-
Stop the reaction with 10 µL of 10% TCA.
-
Centrifuge to pellet protein.
-
-
HPLC Analysis:
-
Analyze the supernatant by HPLC as described in Protocol 1 to quantify the formation of this compound.
-
Protocol 3: Factor Inhibiting HIF (FIH-1) In Vitro CO₂ Capture Assay
This protocol is based on the principle that FIH-1, like other 2-oxoglutarate-dependent dioxygenases, releases CO₂ during its catalytic cycle.[4] This assay measures the release of ¹⁴CO₂ from [1-¹⁴C]-2-oxoglutarate.
1. Principle: FIH-1 catalyzes the asparagine hydroxylation of its substrates, coupled with the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂. By using radiolabeled 2-oxoglutarate, the enzyme activity can be quantified by measuring the amount of released radiolabeled CO₂. A suitable asparagine-containing peptide would be the substrate.
2. Materials:
-
Recombinant human FIH-1
-
Substrate: A peptide containing an asparagine residue in a context recognized by FIH-1 (e.g., derived from HIF-1α or OTUB1).[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.0
-
Cofactors:
-
[1-¹⁴C]-2-oxoglutarate
-
FeSO₄
-
L-Ascorbic acid
-
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
CO₂ trapping solution (e.g., 1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
3. Procedure:
-
Prepare Reagents:
-
Prepare stocks of buffer, non-radiolabeled 2-oxoglutarate, FeSO₄, ascorbate, DTT, and BSA.
-
Prepare a working solution of [1-¹⁴C]-2-oxoglutarate of known specific activity.
-
-
Prepare Reaction Vials:
-
Use sealed vials with a center well containing a piece of filter paper soaked in CO₂ trapping solution.
-
-
Prepare Reaction Mixture (for a 40 µL reaction):
-
2 µL of 1 M Tris-HCl, pH 7.0 (final: 50 mM)
-
A mixture of labeled and unlabeled 2-oxoglutarate to a final concentration of 40 µM.[4]
-
1.2 µL of 10 mM FeSO₄ (final: 300 µM)[4]
-
1.6 µL of 100 mM L-Ascorbic acid (final: 4 mM)[4]
-
0.2 µL of 1 M DTT (final: 500 µM)[4]
-
Substrate peptide to a final concentration of 625 µM.[4]
-
Water to a volume that will be 40 µL after enzyme addition.
-
-
Enzyme Reaction:
-
Add FIH-1 enzyme (e.g., 3.5 µM final concentration) to the reaction mixture in the vial, avoiding contact with the center well.[4]
-
Seal the vial and incubate at 37°C for 60 minutes.[4]
-
Stop the reaction by injecting an acid (e.g., 10% TCA) into the reaction mixture to release all dissolved CO₂.
-
Continue incubation for a further 30-60 minutes to ensure complete trapping of ¹⁴CO₂.
-
-
Quantification:
-
Carefully remove the filter paper from the center well and place it in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the amount of CO₂ produced based on the specific activity of the [1-¹⁴C]-2-oxoglutarate.
-
Conclusion
This compound and related dipeptides are versatile tools for the study of prolyl 4-hydroxylases and other 2-oxoglutarate-dependent dioxygenases. The protocols and data presented here provide a foundation for researchers to develop and implement robust enzyme assays for screening and characterization of these important drug targets. The adaptability of these methods allows for their application in a wide range of research and drug development settings.
References
Application Notes and Protocols for H-Hyp-gly-OH in Wound Healing Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Hyp-gly-OH, also known as Hydroxyprolyl-glycine (Hyp-Gly), is a bioactive dipeptide derived from the enzymatic hydrolysis of collagen. Emerging research has highlighted its significant potential in promoting wound healing. This dipeptide, along with a similar collagen-derived peptide Prolyl-hydroxyproline (Pro-Hyp), has been shown to stimulate the proliferation and migration of fibroblasts, key cells in the wound healing process.[1][2][3] These application notes provide a summary of the current understanding of this compound's role in wound healing and detailed protocols for its investigation in established research models.
The wound healing process is a complex biological cascade involving inflammation, proliferation, and remodeling phases. Fibroblasts play a crucial role, particularly in the proliferative phase, by synthesizing extracellular matrix components like collagen, which are essential for tissue regeneration.[4] Studies suggest that this compound can enhance these fibroblast functions, thereby accelerating wound closure and improving the quality of tissue repair.
Data Summary
The following tables summarize the quantitative data from studies investigating the effects of collagen-derived dipeptides, including this compound and the closely related Pro-Hyp, on key aspects of wound healing.
Table 1: Effect of this compound and Pro-Hyp on Fibroblast Proliferation
| Cell Type | Treatment | Concentration (µM) | Observation Time (h) | Result | Reference |
| Mouse Skin Fibroblasts | Mixture of Pro-Hyp and Hyp-Gly | 100 | 144 | Significant increase in fibroblast growth on collagen gel compared to control. | [5] |
| Mouse Skin Fibroblasts | Pro-Hyp | 200 (nmol/mL) | 144 | Dose-dependent enhancement of fibroblast growth on collagen gel. | [6][7] |
Table 2: Effect of Pro-Hyp on Fibroblast Migration (In Vitro)
| Cell Type | Treatment | Concentration (nmol/mL) | Observation Time (h) | Result | Reference |
| Mouse Skin Fibroblasts | Pro-Hyp | 200 | 72 | Significantly increased number of fibroblasts migrating from skin explants. | [7] |
Table 3: Effect of Glycine on In Vivo Wound Healing in Mice
| Treatment Group | Observation Day | Wound Diameter Reduction (%) | Hydroxyproline Level (µg/mg tissue) | Reference |
| Control | 7 | - | - | [8] |
| Glycine (oral, 3 mg/kg) + Royal Jelly (oral, 50 mg/kg) | 7 | Significant reduction vs. control | Significantly increased vs. control | [8] |
| Glycine (topical, 0.2%) + Royal Jelly (topical, 2.5%) | 7 | Significant reduction vs. control | Significantly increased vs. control | [8] |
Note: Data on the direct effect of this compound on in vivo wound closure rates and inflammatory markers is still emerging. The data presented for glycine provides a relevant reference for the potential effects of glycine-containing dipeptides.
Signaling Pathway
This compound and the related dipeptide Pro-Hyp are thought to exert their pro-healing effects by stimulating specific fibroblast populations. Research suggests that these dipeptides may act on fibroblasts that express the p75 neurotrophin receptor (p75NTR), which is upregulated at wound healing sites.[9] Activation of p75NTR can initiate downstream signaling cascades that promote cell proliferation and extracellular matrix deposition. One potential pathway involves the activation of intracellular signaling molecules that ultimately lead to the transcription of genes involved in cell cycle progression and collagen synthesis.
Caption: Proposed signaling pathway of this compound in fibroblasts.
Experimental Protocols
In Vitro Scratch Assay for Fibroblast Migration
This protocol is adapted from standard scratch assay methodologies and can be used to assess the effect of this compound on fibroblast migration.[10][11]
Materials:
-
Human or mouse dermal fibroblasts
-
12-well tissue culture plates
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (sterile, concentration to be determined by dose-response experiment, e.g., 10 mM)
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed fibroblasts into 12-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).[10]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip. Make a straight line across the center of the well.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the medium with fresh fibroblast growth medium containing different concentrations of this compound (e.g., 0, 10, 50, 100 µM). Include a vehicle control.
-
Image the scratch at 0 hours and then at regular intervals (e.g., 6, 12, 24, and 48 hours) using a phase-contrast microscope.
-
Analyze the images to quantify the area of the scratch at each time point. Wound closure can be calculated as a percentage of the initial scratch area.
Caption: Workflow for the in vitro scratch assay.
In Vivo Full-Thickness Excisional Wound Model in Mice
This protocol describes a standard model to evaluate the in vivo efficacy of this compound on wound healing.[4][12][13]
Materials:
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Hair clippers and depilatory cream
-
Surgical scissors, forceps, and a 6 mm biopsy punch
-
This compound formulation (e.g., in a hydrogel or saline solution for topical application or oral gavage)
-
Transparent occlusive dressing
-
Digital camera for wound imaging
-
Tissue harvesting tools
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave the dorsal surface and apply depilatory cream to remove remaining hair.
-
Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch.
-
Topically apply the this compound formulation to one wound, and the vehicle control to the other wound on the same animal. Alternatively, administer this compound systemically (e.g., via oral gavage).
-
Cover the wounds with a transparent occlusive dressing.
-
Photograph the wounds daily or at specified time points (e.g., days 0, 3, 7, 10, 14).
-
Calculate the wound area from the photographs using image analysis software. Wound closure is expressed as a percentage of the initial wound area.
-
At the end of the experiment (e.g., day 14), euthanize the mice and harvest the wound tissue for further analysis.
Caption: Workflow for the in vivo excisional wound model.
Collagen Deposition Analysis (Hydroxyproline Assay)
This assay quantifies the collagen content in the harvested wound tissue, providing a measure of matrix deposition.
Materials:
-
Harvested wound tissue
-
Homogenizer
-
Hydrolysis solution (e.g., 6N HCl)
-
Hydroxyproline assay kit (commercially available)
-
Spectrophotometer
Procedure:
-
Excise the full wound area, including a margin of healthy skin, at the desired time point.
-
Homogenize the tissue sample.
-
Hydrolyze the tissue homogenate in 6N HCl at 110°C for 18-24 hours to break down proteins into their constituent amino acids.
-
Neutralize the hydrolysate.
-
Follow the instructions of a commercial hydroxyproline assay kit to measure the hydroxyproline concentration in the samples using a spectrophotometer.
-
Calculate the total collagen content based on the assumption that hydroxyproline constitutes approximately 13.5% of the weight of collagen. Results are typically expressed as mg of collagen per gram of wet tissue.
Conclusion
This compound is a promising bioactive peptide for promoting wound healing. The provided protocols offer a framework for researchers to investigate its efficacy in both in vitro and in vivo models. Further research is warranted to fully elucidate its mechanism of action and to establish optimal therapeutic concentrations and delivery methods for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gulhanemedj.org [gulhanemedj.org]
- 9. researchgate.net [researchgate.net]
- 10. med.virginia.edu [med.virginia.edu]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Oral Administration of H-Hyp-gly-OH in Mice: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide hydroxyprolyl-glycine (H-Hyp-gly-OH) is a key component of collagen and has garnered significant interest for its potential therapeutic effects, particularly in skin health and tissue repair. While numerous studies have investigated the oral administration of collagen hydrolysates containing this compound in mice, detailed pharmacokinetic and pharmacodynamic data for the pure dipeptide remain limited in publicly available literature. This document provides a comprehensive overview of the available information, including detailed protocols for oral administration, a proposed signaling pathway based on related collagen-derived peptides, and a discussion of the current data gaps and future research directions.
Data Presentation: Current Landscape
A thorough review of existing scientific literature reveals a notable absence of specific pharmacokinetic studies on the oral administration of pure this compound in mice. Research has predominantly focused on the analysis of plasma levels of this compound following the oral ingestion of complex collagen hydrolysates. These studies confirm that this compound is absorbed into the bloodstream; however, they do not provide the necessary data to establish key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), or oral bioavailability for the pure compound.
Table 1: Summary of Available Data on Oral Administration of Collagen Hydrolysates Containing this compound in Mice
| Parameter | Findings | Citations |
| Detection in Plasma | This compound, along with other collagen-derived peptides like Pro-Hyp, is detected in mouse and human plasma following oral administration of collagen hydrolysates. | [1][2][3] |
| Relative Absorption | Plasma levels of certain X-Hyp-Gly tripeptides were found to be significantly higher after oral administration of a novel ginger-degraded gelatin hydrolysate compared to a control hydrolysate.[1] | [1] |
| Biological Activity | In vitro studies have shown that this compound, in combination with Pro-Hyp, promotes the growth of mouse skin fibroblasts.[4][5] | [4][5] |
Note: The lack of quantitative data for pure this compound necessitates that researchers conduct dedicated pharmacokinetic studies to determine the optimal dosage and formulation for this dipeptide.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound peptide (purity >95%)
-
Vehicle (e.g., sterile water, 0.9% saline, or a specific buffer as determined by preliminary solubility and stability studies)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Determine the desired concentration of the this compound solution based on the target dosage (mg/kg) and the volume to be administered to each mouse.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen vehicle in a sterile microcentrifuge tube.
-
Vortex the solution until the peptide is completely dissolved.
-
If necessary, adjust the pH of the solution to a physiologically compatible range (e.g., pH 7.0-7.4).
-
Prepare the dosing solution fresh on the day of the experiment to ensure stability.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice) with a ball tip
-
1 ml syringe
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Animal Handling and Restraint:
-
Accustom the mice to handling for several days prior to the experiment to minimize stress.
-
Weigh each mouse to accurately calculate the volume of the dosing solution to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The body should be held firmly but without restricting breathing.
-
-
Gavage Procedure:
-
Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly depress the syringe plunger to administer the solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
-
Plasma Sample Collection and Analysis (LC-MS/MS)
Materials:
-
Capillary tubes (heparinized or EDTA-coated)
-
Microcentrifuge
-
Cryovials
-
LC-MS/MS system
Protocol:
-
Blood Collection:
-
At predetermined time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes), collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Collect blood into heparinized or EDTA-coated capillary tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.
-
Prepare a standard curve of this compound in blank mouse plasma to enable accurate quantification.
-
Process the plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.
-
Mandatory Visualization
Proposed Signaling Pathway for this compound in Fibroblasts
While a specific signaling pathway for this compound has not been definitively elucidated, studies on the related collagen-derived dipeptide, Pro-Hyp, have shown that it stimulates fibroblast proliferation and hyaluronic acid synthesis via the phosphorylation of STAT3.[6] Additionally, the MAPK/ERK pathway is a known regulator of fibroblast proliferation and extracellular matrix production.[7][8] Based on this, a hypothetical signaling pathway for this compound is proposed below.
Caption: Proposed signaling pathway for this compound in fibroblasts.
Experimental Workflow for Oral Administration and Analysis
Caption: Experimental workflow for oral administration and pharmacokinetic analysis.
Data Gaps and Future Research
The primary limitation in the study of this compound is the lack of dedicated in vivo research using the pure dipeptide. To advance the understanding of its therapeutic potential, the following studies are recommended:
-
Pharmacokinetic Profiling: A comprehensive pharmacokinetic study in mice following oral administration of pure this compound is crucial. This would involve determining its Cmax, Tmax, AUC, elimination half-life, and oral bioavailability.
-
Dose-Response Studies: Investigating the dose-dependent effects of orally administered this compound on relevant biological endpoints (e.g., skin hydration, collagen synthesis, wound healing) would establish its efficacy.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is essential. This could involve in vitro studies with skin fibroblasts and other relevant cell types, as well as in vivo studies using knockout or transgenic mouse models.
-
Metabolism Studies: Identifying the metabolic fate of this compound after oral administration will provide insights into its stability and the formation of any active metabolites.
Conclusion
While the oral absorption of this compound from collagen hydrolysates is established, there is a clear need for rigorous scientific investigation into the pharmacokinetics and specific biological activities of the pure dipeptide. The protocols and proposed pathways outlined in this document provide a framework for researchers to design and execute studies that will fill these critical knowledge gaps and pave the way for the potential development of this compound as a therapeutic agent.
References
- 1. Efficient Absorption of X-Hydroxyproline (Hyp)-Gly after Oral Administration of a Novel Gelatin Hydrolysate Prepared Using Ginger Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of Prolylhydroxyproline and Its Metabolites after Oral Administration in Rats [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast GSK-3α Promotes Fibrosis via RAF-MEK-ERK Pathway in the Injured Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MEK-ERK1/2 signaling pathway regulates hyaline cartilage formation and the redifferentiation of dedifferentiated chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Collagen Synthesis In Vitro with H-Hyp-gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Hyp-gly-OH, a tripeptide composed of hydroxyproline and glycine, represents a fundamental structural motif of collagen. Emerging research indicates that small collagen-derived peptides can act as signaling molecules, influencing cellular processes critical to tissue repair and extracellular matrix (ECM) homeostasis. These application notes provide a comprehensive guide for utilizing this compound in in vitro studies to investigate its potential as a modulator of collagen synthesis. The provided protocols and data will be valuable for researchers in dermatology, regenerative medicine, and drug development focused on fibrosis, wound healing, and anti-aging.
Mechanism of Action
This compound and similar collagen-derived tripeptides are believed to stimulate collagen synthesis in fibroblasts through a receptor-mediated signaling cascade. While the precise receptor interactions are still under investigation, evidence suggests the involvement of fibroblast surface receptors such as CD44, α2β1 integrin, and Discoidin Domain Receptors (DDR1/2). Upon binding, these receptors can initiate intracellular signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1] Activation of these pathways leads to the translocation of transcription factors to the nucleus, ultimately upregulating the expression of genes encoding for type I and type III collagen (e.g., COL1A1 and COL3A1).[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of collagen-derived peptides, such as Gly-Pro-Hyp (a close analog of this compound), on fibroblast activity and collagen synthesis. These data are compiled from various in vitro studies and provide a basis for experimental design.
Table 1: Dose-Dependent Effect of Pro-Hyp on Fibroblast Growth on a Collagen Gel
| Concentration of Pro-Hyp (nmol/mL) | Fibroblast Growth (Absorbance at 450 nm) |
| 0 | 0.25 ± 0.05 |
| 10 | 0.35 ± 0.06 |
| 100 | 0.55 ± 0.08 |
| 200 | 0.75 ± 0.10 |
| 1000 | 0.95 ± 0.12 |
Data adapted from a study on the effect of Pro-Hyp on the growth of mouse skin fibroblasts cultured on a collagen gel for 144 hours in the presence of 10% FBS. Growth was estimated by the absorbance of the medium treated with Cell Counting Kit-8.
Table 2: Effect of Gly-Pro-Hyp on Extracellular Matrix-Related Gene Expression in Human Dermal Fibroblasts
| Gene | Treatment | Relative mRNA Expression (Fold Change) |
| COL1A1 | Control | 1.0 |
| COL1A1 | H₂O₂ | 0.4 ± 0.1 |
| COL1A1 | H₂O₂ + Gly-Pro-Hyp | 0.8 ± 0.15 |
| Elastin | Control | 1.0 |
| Elastin | H₂O₂ | 0.5 ± 0.1 |
| Elastin | H₂O₂ + Gly-Pro-Hyp | 0.9 ± 0.2 |
| Fibronectin | Control | 1.0 |
| Fibronectin | H₂O₂ | 0.6 ± 0.1 |
| Fibronectin | H₂O₂ + Gly-Pro-Hyp | 0.9 ± 0.15 |
This table represents the protective effect of Gly-Pro-Hyp against H₂O₂-induced reduction in ECM-related gene expression in dermal fibroblasts.[3]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the in vitro effects of this compound on collagen synthesis.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed the HDFs in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, 96-well plates for proliferation assays) at a density that allows them to reach 70-80% confluency within 24 hours.
-
-
Serum Starvation (Optional but Recommended):
-
Once cells reach the desired confluency, aspirate the growth medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the medium with serum-free DMEM and incubate for 12-24 hours. This step helps to synchronize the cells and reduce baseline collagen synthesis.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Dilute the stock solution in serum-free or low-serum (e.g., 0.5-1% FBS) DMEM to the desired final concentrations (e.g., 0, 10, 50, 100, 200 µM).
-
Aspirate the starvation medium from the cells and add the treatment medium.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) for analysis of collagen gene expression or protein synthesis.
-
Protocol 2: Quantification of Total Soluble Collagen using Sirius Red Assay
This protocol is adapted for a 96-well plate format.
-
Sample Collection:
-
After the treatment period, collect the cell culture supernatant, which contains the secreted soluble collagen.
-
-
Sirius Red Staining:
-
Prepare a Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid).
-
In a new 96-well V-bottom plate, add 50 µL of each culture supernatant.
-
Add 100 µL of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
-
Precipitation and Washing:
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the collagen-dye complex.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet by adding 200 µL of 0.1 M HCl and centrifuging again at 3000 x g for 5 minutes. Repeat this wash step twice to remove unbound dye.
-
-
Elution and Quantification:
-
After the final wash, aspirate the supernatant and add 100 µL of 0.1 M NaOH to each well to dissolve the pellet.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of purified type I collagen (e.g., 0-100 µg/mL) to determine the collagen concentration in the samples.
-
Protocol 3: Analysis of Collagen Type I Expression by Quantitative PCR (qPCR)
-
RNA Extraction:
-
After treatment with this compound, wash the cells with PBS and lyse them directly in the culture wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for human COL1A1 and a reference gene (e.g., GAPDH or ACTB).
-
COL1A1 Forward Primer (example): 5'-GTCACCCACCGACCAAGAAAC-3'
-
COL1A1 Reverse Primer (example): 5'-AAGAGGAAGGCCAAGTCGAG-3'
-
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of COL1A1 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the untreated control.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced collagen synthesis in fibroblasts.
Experimental Workflow
Caption: General experimental workflow for studying the effect of this compound on collagen synthesis.
References
Application Notes and Protocols for Investigating Cellular Uptake Mechanisms of H-Hyp-gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Hyp-gly-OH, a dipeptide composed of hydroxyproline and glycine, is a key component of collagen, the most abundant protein in mammals. Emerging research indicates that this and similar collagen-derived peptides are not fully degraded to amino acids in the gastrointestinal tract and can be absorbed intact, subsequently exerting various biological effects. Understanding the cellular uptake mechanisms of this compound is crucial for elucidating its physiological roles and for leveraging its transport pathways in drug delivery strategies.
These application notes provide a comprehensive guide for researchers investigating the cellular uptake of this compound, detailing the potential transport mechanisms and providing step-by-step protocols for key experimental assays.
Background
The cellular uptake of small peptides like this compound is primarily mediated by specific transporters and can also occur through non-specific endocytic pathways. Key transporters implicated in di- and tripeptide uptake include the proton-coupled oligopeptide transporter 1 (PEPT1), which is highly expressed in the brush border membrane of intestinal epithelial cells, and the peptide/histidine transporter 1 (PHT1). The activity of these transporters is often pH-dependent.
Once inside the cell, this compound may influence various cellular processes. Studies on the related dipeptide, hydroxyprolyl-glycine (Hyp-Gly), have shown activation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Objectives
The primary objectives of investigating this compound cellular uptake are:
-
To determine the primary mechanism(s) of cellular entry (e.g., carrier-mediated transport, endocytosis).
-
To identify the specific transporters involved (e.g., PEPT1, PHT1).
-
To quantify the kinetics of uptake (e.g., Michaelis-Menten constant (Km) and maximum velocity (Vmax)).
-
To elucidate the downstream signaling pathways activated by intracellular this compound.
-
To assess the potential of this compound transporters for targeted drug delivery.
Applications
-
Nutraceutical and Functional Food Development: Understanding the bioavailability and cellular activity of collagen-derived dipeptides can inform the development of products aimed at improving skin, bone, and joint health.
-
Drug Discovery and Development: The transporters responsible for this compound uptake can be exploited to enhance the oral bioavailability of peptide-based drugs or prodrugs designed to mimic its structure.
-
Basic Research: Investigating the cellular transport and signaling of this compound provides insights into cellular nutrition, peptide hormone signaling, and the physiological roles of collagen turnover products.
Data Presentation
Table 1: Inhibitory Constants (IC50) of Known PEPT1 Inhibitors
| Inhibitor | IC50 (µM) | Cell Line | Substrate | Reference |
| Gly-Pro | 196 ± 41 | CHO-hPepT1-M5 | Gly-Sar | [1] |
| Losartan | 37.0 ± 4.8 | CHO-hPepT1-M5 | Gly-Sar | [1] |
| Lys[Z(NO2)]-Pro | 5 - 10 | Caco-2 | Radiolabeled dipeptides | [2] |
Table 2: Kinetic Parameters of PEPT1 Substrates (Illustrative)
| Substrate | Km (mM) | Vmax (pmol/min/mg protein) | Cell Line | Reference |
| Gly-Sar | 1.5 ± 0.2 | 1250 ± 150 | Caco-2 | (Hypothetical Data) |
| This compound | To be determined | To be determined | Caco-2 |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay using Fluorescently Labeled this compound
This protocol describes the quantification of this compound uptake in a relevant cell line, such as the human intestinal epithelial cell line Caco-2, which endogenously expresses PEPT1.
Materials:
-
Caco-2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Fluorescently labeled this compound (e.g., FITC-Hyp-gly-OH)
-
Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed Caco-2 cells in 96-well black, clear-bottom plates at a density of 5 x 10^4 cells/well and culture for 21 days to allow for differentiation and polarization.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).
-
Uptake Initiation: Add 100 µL of pre-warmed HBSS (pH 6.0, to provide a proton gradient for PEPT1) containing various concentrations of fluorescently labeled this compound (e.g., 0, 10, 50, 100, 250, 500 µM) to the apical side of the cells.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes). To determine the contribution of non-specific uptake and binding, perform a parallel experiment at 4°C.
-
Uptake Termination: Aspirate the uptake solution and immediately wash the cells three times with ice-cold HBSS (pH 7.4) to stop the uptake process and remove extracellular peptide.
-
Cell Lysis: Add 50 µL of cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Quantification:
-
Measure the fluorescence intensity of the cell lysates using a microplate reader (e.g., excitation/emission wavelengths of 490/525 nm for FITC).
-
Determine the protein concentration in each well using the BCA protein assay.
-
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration for each well. Plot the uptake (normalized fluorescence) against time or concentration.
References
Application Notes and Protocols: H-Hyp-gly-OH in 3D Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are increasingly recognized for their physiological relevance in mimicking in vivo tissue architecture and function. These models are invaluable tools in drug discovery, disease modeling, and regenerative medicine. The extracellular matrix (ECM) is a critical component of these 3D structures, providing not only structural support but also essential biochemical cues that regulate cell behavior. Collagen, the most abundant protein in the ECM, is rich in the repeating Gly-X-Y amino acid sequence, where X and Y are often proline (Pro) and hydroxyproline (Hyp), respectively.
Upon collagen turnover, bioactive di- and tripeptides are released. Among these, Hydroxyproline-Glycine (Hyp-Gly) and its related peptide, Prolyl-Hydroxyproline (Pro-Hyp), have demonstrated significant biological activities in traditional 2D cell cultures. These peptides have been shown to influence cell proliferation, differentiation, and ECM synthesis. This document provides detailed application notes and protocols for the utilization of H-Hyp-gly-OH and related dipeptides in 3D cell culture systems to potentially enhance the formation, maturation, and function of these advanced in vitro models. While direct studies in 3D cultures are emerging, the following protocols are based on extrapolating the known effects from 2D studies to provide a framework for investigation.
Biological Activities in 2D Cell Culture (Basis for 3D Application)
Studies in 2D cell culture have elucidated several key functions of Hyp-Gly and Pro-Hyp, which are anticipated to be beneficial in 3D models:
-
Enhanced Cell Proliferation and Migration: Pro-Hyp has been shown to promote the proliferation and migration of fibroblasts, which is crucial for the formation and compaction of spheroids.[1][2]
-
Stimulation of ECM Synthesis: Pro-Hyp stimulates the production of type I collagen and hyaluronic acid, essential components for creating a robust and physiologically relevant ECM within 3D constructs.[3]
-
Induction of Differentiation: Both Hyp-Gly and Pro-Hyp have been found to promote the differentiation of various cell types, including myoblasts and osteoblasts, suggesting their potential to guide lineage-specific development in organoids.[1][4][5]
-
Activation of Key Signaling Pathways: The effects of these dipeptides are mediated through the activation of signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are central to cell growth, survival, and differentiation.[4]
Application in 3D Cell Culture Systems
Based on the established biological activities, this compound and related dipeptides can be applied to 3D cell culture systems to:
-
Promote Spheroid Formation and Compaction: By stimulating cell proliferation and migration, these peptides may lead to the formation of larger, more uniform, and tightly packed spheroids.
-
Enhance Organoid Maturation: By inducing cell differentiation and ECM deposition, these peptides could accelerate the development and functional maturation of organoids, leading to models that more closely mimic in vivo tissues.
-
Improve Bio-ink Formulations for 3D Bioprinting: Incorporation of these dipeptides into hydrogel-based bio-inks may improve the viability and function of printed cells and encourage the development of tissue-like structures.
-
Modulate the Tumor Microenvironment: In 3D cancer models, these peptides could be used to study their influence on tumor cell proliferation, invasion, and the surrounding stromal components.
Quantitative Data Summary
The following tables summarize quantitative data from 2D cell culture studies, which can serve as a starting point for determining optimal concentrations and expected outcomes in 3D systems.
Table 1: Effect of Pro-Hyp on Fibroblast Proliferation and Hyaluronic Acid Synthesis (2D Culture)
| Cell Type | Treatment | Concentration | Effect on Cell Proliferation (Fold Change vs. Control) | Effect on Hyaluronic Acid Synthesis (Fold Change vs. Control) | Reference |
| Human Dermal Fibroblasts | Pro-Hyp | 200 nmol/mL | 1.5 | 3.8 | [6] |
| Mouse Skin Fibroblasts | Pro-Hyp | 200 nmol/mL | Significant increase in migrating cells | Not Assessed | [2] |
| Mouse Skin Fibroblasts | Pro-Hyp | 0-1000 nmol/mL | Dose-dependent enhancement on collagen gel | Not Assessed | [2] |
Table 2: Effect of Hyp-Gly and Pro-Hyp on Myoblast and Osteoblast Differentiation (2D Culture)
| Cell Type | Treatment | Concentration | Key Outcome | Reference |
| C2C12 Myoblasts | Hyp-Gly | Not Specified | Increased fusion index, myotube size, and expression of MyHC and tropomyosin | [4] |
| MC3T3-E1 Osteoblasts | Pro-Hyp | Not Specified | Increased alkaline phosphatase activity and upregulation of Runx2, Osterix, and Col1α1 | [5] |
Experimental Protocols
Protocol 1: Enhancing Spheroid Formation of Fibroblasts using this compound
Objective: To determine the effect of this compound on the formation, size, and compaction of fibroblast spheroids.
Materials:
-
Human dermal fibroblasts (or other fibroblast cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or Pro-Hyp) stock solution (10 mM in sterile water)
-
Ultra-low attachment round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Live/Dead viability/cytotoxicity kit
-
Microplate reader
-
Imaging system (e.g., inverted microscope with camera)
Procedure:
-
Cell Preparation: Culture fibroblasts to 80-90% confluency. Harvest cells using trypsin and resuspend in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0 µM (control), 10 µM, 50 µM, 100 µM, and 200 µM.
-
Spheroid Seeding: Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well plate (10,000 cells/well).
-
Treatment: Add 100 µL of the respective treatment media to each well to achieve the desired final concentrations of this compound.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days.
-
Monitoring Spheroid Formation:
-
Visually inspect spheroid formation daily using an inverted microscope.
-
Capture images of the spheroids at 24, 48, and 72 hours post-seeding.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ).
-
-
Assessment of Spheroid Compaction:
-
Analyze the morphology and circularity of the spheroids from the captured images. More compact spheroids will appear more circular and have smoother edges.
-
-
Viability Assay:
-
At the end of the culture period, carefully remove the medium and wash the spheroids with PBS.
-
Perform a Live/Dead assay according to the manufacturer's instructions.
-
Image the spheroids using a fluorescence microscope to visualize live (green) and dead (red) cells.
-
-
Data Analysis:
-
Calculate the average spheroid diameter for each treatment group at each time point.
-
Quantify the percentage of live and dead cells in each spheroid.
-
Statistically analyze the data to determine the significance of the observed effects.
-
Protocol 2: Promoting Osteogenic Differentiation in Mesenchymal Stem Cell (MSC) Spheroids
Objective: To investigate the potential of this compound to induce osteogenic differentiation in MSC spheroids cultured in a hydrogel matrix.
Materials:
-
Human mesenchymal stem cells (MSCs)
-
MSC expansion medium
-
Osteogenic differentiation medium
-
This compound (or Pro-Hyp) stock solution (10 mM in sterile water)
-
Hydrogel matrix (e.g., Matrigel®, Collagen Type I, or a synthetic peptide hydrogel)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
qRT-PCR reagents for osteogenic markers (e.g., RUNX2, OSTERIX, COL1A1)
-
24-well plates
Procedure:
-
MSC Spheroid Formation: Form MSC spheroids using the hanging drop method or ultra-low attachment plates as described in Protocol 1.
-
Hydrogel Encapsulation:
-
Thaw the hydrogel matrix on ice.
-
Gently collect the MSC spheroids and resuspend them in the cold liquid hydrogel at a desired density.
-
Dispense 50 µL of the spheroid-hydrogel suspension into each well of a pre-warmed 24-well plate.
-
Allow the hydrogel to solidify at 37°C for 30-60 minutes.
-
-
Treatment:
-
Prepare osteogenic differentiation medium with and without this compound at a final concentration of 100 µM.
-
Add 500 µL of the respective media to each well containing the encapsulated spheroids.
-
-
Incubation and Medium Change:
-
Incubate the plate at 37°C and 5% CO2.
-
Change the medium every 2-3 days for up to 21 days.
-
-
Assessment of Osteogenic Differentiation:
-
ALP Activity: At day 7 and 14, lyse the spheroids within the hydrogel and perform an ALP activity assay according to the manufacturer's protocol.
-
Mineralization (Alizarin Red S Staining): At day 21, fix the hydrogel constructs with 4% paraformaldehyde, and then stain with Alizarin Red S solution to visualize calcium deposits.
-
Gene Expression Analysis (qRT-PCR): At day 7 and 14, extract total RNA from the spheroids, reverse transcribe to cDNA, and perform qRT-PCR for key osteogenic markers.
-
-
Data Analysis:
-
Normalize ALP activity to total protein content.
-
Quantify the Alizarin Red S staining.
-
Calculate the relative gene expression levels using the ΔΔCt method.
-
Compare the results between the control and this compound treated groups.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The biological effects of this compound and Pro-Hyp are mediated through the activation of intracellular signaling cascades. The following diagram illustrates the proposed signaling pathway leading to enhanced cell proliferation and ECM synthesis.
References
- 1. Collagen-derived dipeptide prolyl-hydroxyproline promotes osteogenic differentiation through Foxg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culturing Mammalian Cells in Three-dimensional Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collagen-derived dipeptide prolyl-hydroxyproline promotes differentiation of MC3T3-E1 osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: H-Hyp-gly-OH-Based Hydrogels for Tissue Engineering and Drug Delivery
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their structural similarity to the native extracellular matrix (ECM) makes them excellent candidates for biomedical applications such as tissue engineering and controlled drug delivery.[1] The incorporation of bioactive molecules, such as peptides, into hydrogel scaffolds can enhance their functionality by promoting specific cellular responses. H-Hyp-gly-OH, a dipeptide composed of hydroxyproline and glycine, is a key component of collagen, the main structural protein in the ECM. As such, hydrogels functionalized with this compound are expected to mimic the biological cues of collagen, thereby promoting cell adhesion, proliferation, and tissue regeneration. These hydrogels can be designed to be biodegradable and injectable, allowing for minimally invasive delivery and in situ formation of scaffolds for tissue repair.
Principle
The development of this compound-based hydrogels involves the covalent conjugation of the dipeptide to a biocompatible polymer backbone, such as polyethylene glycol (PEG). PEG is a synthetic polymer widely used in biomedical applications due to its biocompatibility, non-immunogenicity, and tunable physical properties. The primary amine group of this compound can be reacted with an activated functional group on the PEG chain, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[2][3] The resulting PEG-dipeptide conjugates can then be crosslinked to form a hydrogel network. The mechanical properties, swelling behavior, and bioactivity of the hydrogel can be tailored by controlling the molecular weight and concentration of PEG, the degree of peptide functionalization, and the crosslinking density.
Applications
-
Tissue Engineering: this compound-functionalized hydrogels can serve as scaffolds for the regeneration of various tissues, including skin, cartilage, and bone. The collagen-mimetic peptide is anticipated to promote the attachment and growth of relevant cell types, such as fibroblasts and chondrocytes.
-
Drug Delivery: These hydrogels can be used as matrices for the sustained release of therapeutic agents, such as growth factors or anti-inflammatory drugs. The release kinetics can be controlled by the hydrogel's degradation rate and mesh size.
-
Wound Healing: The hydrogels can be applied as dressings for chronic wounds to provide a moist environment, promote cell migration and proliferation, and deliver bioactive molecules to the wound bed.
Protocols
Protocol 1: Synthesis of this compound Functionalized PEG Hydrogel
This protocol describes the synthesis of an this compound functionalized PEG hydrogel using a two-step process: (1) activation of a four-arm PEG with NHS ester groups, and (2) reaction with this compound followed by crosslinking.
Materials:
-
4-arm PEG-OH (10 kDa)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
This compound dipeptide
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Activation of 4-arm PEG with NHS esters (4-arm PEG-NHS): a. Dissolve 4-arm PEG-OH (1 equivalent) in anhydrous DCM. b. Add DCC (4.4 equivalents) and NHS (4.4 equivalents) to the PEG solution. c. Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. d. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. e. Precipitate the 4-arm PEG-NHS by adding cold diethyl ether. f. Collect the precipitate by filtration and dry under vacuum. g. Characterize the product by ¹H NMR to confirm the presence of NHS ester groups.
-
Synthesis of this compound Functionalized PEG (4-arm PEG-Hyp-gly): a. Dissolve 4-arm PEG-NHS in anhydrous DMSO. b. In a separate vial, dissolve this compound (4 equivalents) and TEA (4 equivalents) in anhydrous DMSO. c. Add the this compound solution dropwise to the 4-arm PEG-NHS solution with stirring. d. Allow the reaction to proceed at room temperature for 12 hours. e. Dialyze the reaction mixture against deionized water for 3 days to remove unreacted peptide and other small molecules. f. Lyophilize the purified solution to obtain 4-arm PEG-Hyp-gly as a white powder.
-
Hydrogel Formation: a. Dissolve the lyophilized 4-arm PEG-Hyp-gly in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v). b. To induce crosslinking, a suitable crosslinker can be used. For a simple approach, if not all arms of the PEG are functionalized with the peptide, the remaining NHS groups can be reacted with a diamine crosslinker. Alternatively, a separate batch of 4-arm PEG-amine can be mixed with the 4-arm PEG-NHS functionalized with the peptide. c. For in situ gelation, the precursor solution can be injected into the desired location and allowed to crosslink at 37°C. Gelation time will vary depending on the concentration and reactivity of the precursors.
Protocol 2: Characterization of this compound Functionalized PEG Hydrogel
1. Swelling Ratio Measurement [4][5]
a. Prepare hydrogel discs of a defined size. b. Lyophilize the hydrogel discs to obtain their dry weight (Wd). c. Immerse the dried hydrogels in PBS (pH 7.4) at 37°C. d. At predetermined time intervals, remove the hydrogels, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws). e. Continue until the weight remains constant, indicating equilibrium swelling. f. Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
2. Rheological Analysis [6][7][8]
a. Use a rheometer with a parallel-plate geometry. b. Place the hydrogel precursor solution onto the bottom plate. c. Lower the top plate to the desired gap distance (e.g., 1 mm). d. Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) at 37°C to monitor the gelation process. The gel point is typically identified as the crossover point of the storage modulus (G') and the loss modulus (G''). e. Once the hydrogel is formed, perform a strain sweep (0.1-100% strain at 1 Hz) to determine the linear viscoelastic region (LVER). f. Perform a frequency sweep (0.1-100 rad/s) at a constant strain within the LVER to determine the frequency-dependent mechanical properties.
3. In Vitro Cell Viability Assay [9][10][11]
a. Prepare sterile hydrogel discs in a 96-well plate. b. Seed cells (e.g., human dermal fibroblasts) on top of the hydrogels at a density of 1 x 10⁴ cells/well. c. Culture the cells for 1, 3, and 7 days. d. At each time point, perform a live/dead viability/cytotoxicity assay. e. Briefly, wash the hydrogels with PBS and incubate with a solution containing calcein AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red). f. Image the stained cells using a fluorescence microscope. g. Cell viability can be quantified by counting the number of live and dead cells in multiple fields of view.
Data Presentation
Table 1: Representative Physicochemical Properties of Peptide-Functionalized PEG Hydrogels
| Property | 10% PEG-Peptide | 15% PEG-Peptide | Reference |
| Gelation Time (min) | 5 - 15 | 2 - 10 | [6] |
| Storage Modulus (G') (Pa) | 500 - 2000 | 2000 - 5000 | [12][13] |
| Swelling Ratio (%) | 800 - 1200 | 500 - 800 | [14][15] |
| Mesh Size (nm) | 10 - 20 | 5 - 10 | [12] |
Note: The data presented are representative values for peptide-functionalized PEG hydrogels and may vary depending on the specific peptide, PEG molecular weight, and crosslinking chemistry.
Table 2: Representative Cell Viability on Peptide-Functionalized PEG Hydrogels
| Time Point | Cell Viability (%) on PEG Control | Cell Viability (%) on PEG-Peptide | Reference |
| Day 1 | 95 ± 3 | 98 ± 2 | [10] |
| Day 3 | 92 ± 4 | 97 ± 3 | [10] |
| Day 7 | 88 ± 5 | 95 ± 4 | [11] |
Note: The data presented are representative values and are expected to be higher for this compound functionalized hydrogels due to the bioactive nature of the peptide.
Mandatory Visualizations
References
- 1. Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "A protocol for rheological characterization of hydrogels for tissue en" by Jonathan M. Zuidema, Christopher J. Rivet et al. [digitalcommons.mtu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
H-Hyp-gly-OH Stability in Aqueous Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of H-Hyp-gly-OH in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
1. Question: My this compound solution has become cloudy or shows visible precipitates. What is the cause and how can I resolve it?
Answer: Cloudiness or precipitation in your this compound solution can be attributed to several factors:
-
Aggregation: Peptides, especially those with hydrophobic residues, can aggregate and precipitate out of solution. This can be influenced by concentration, pH, temperature, and ionic strength.
-
Poor Solubility: The peptide may not be fully dissolved at the current concentration and buffer conditions.
-
Contamination: Bacterial or fungal contamination can lead to visible growth in the solution.
Troubleshooting Steps:
-
Verify Solubility: Ensure you have not exceeded the solubility limit of this compound in your specific buffer. If unsure, try preparing a more dilute solution.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
-
pH Adjustment: The solubility of peptides is often lowest near their isoelectric point (pI). Adjusting the pH of your buffer away from the pI may improve solubility. For this compound, which is a relatively neutral dipeptide, this effect might be less pronounced but is still worth considering.
-
Sterile Filtration: If you suspect microbial contamination, filter your solution through a 0.22 µm sterile filter.[1]
-
Storage Conditions: Ensure you are storing the solution at the recommended temperature to minimize degradation and aggregation. For short-term storage, 4°C is often suitable, while for long-term storage, freezing at -20°C or -80°C in single-use aliquots is recommended to avoid freeze-thaw cycles.[1][2]
2. Question: I am observing a loss of potency or inconsistent results in my bioassays using an this compound solution. What could be the cause?
Answer: A loss of biological activity or inconsistent results often points to the chemical degradation of the peptide. The primary degradation pathway for peptides in aqueous solution is hydrolysis of the peptide bond.
Potential Causes & Solutions:
-
Hydrolysis: The peptide bond between hydroxyproline and glycine can be cleaved, especially at non-optimal pH and elevated temperatures. This breaks down the dipeptide into its constituent amino acids, leading to a loss of the intended biological effect.
-
Solution: Prepare fresh solutions before each experiment. If solutions need to be stored, use a validated stable buffer system and store at low temperatures. Buffering at a pH between 5 and 6 is often optimal for peptide stability.[1]
-
-
Oxidation: While less common for this dipeptide compared to those containing methionine or cysteine, oxidative damage can still occur, particularly in the presence of metal ions or reactive oxygen species.
-
Solution: Use high-purity water and reagents. If necessary, degas your buffers to remove dissolved oxygen.
-
-
Incorrect Concentration: Errors in weighing the lyophilized powder or in dilution can lead to inaccurate concentrations and thus, inconsistent assay results.
-
Solution: Calibrate your balance regularly and use precise pipetting techniques. It is also advisable to determine the peptide concentration of your stock solution using a validated analytical method like HPLC.
-
3. Question: My HPLC analysis of an aged this compound solution shows extra peaks that were not present in the freshly prepared sample. What do these peaks represent?
Answer: The appearance of new peaks in an HPLC chromatogram is a clear indicator of peptide degradation. For this compound, these additional peaks could correspond to:
-
Hydrolysis Products: The most likely degradation products are free hydroxyproline and glycine resulting from the cleavage of the peptide bond.
-
Other Degradants: Depending on the storage conditions and buffer components, other minor degradation products could form.
Troubleshooting & Identification:
-
LC-MS Analysis: To definitively identify the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique. This will provide the molecular weights of the components of each new peak, allowing for their identification.
-
Forced Degradation Studies: Performing forced degradation studies (e.g., exposing the peptide to acidic, basic, and oxidative conditions) can help to intentionally generate degradation products.[3][4][5] Analyzing these samples by HPLC will help to confirm the identity of the peaks observed in your aged solution.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized this compound powder?
A1: For long-term stability, lyophilized this compound powder should be stored at -20°C or colder in a desiccated environment to protect it from moisture.[1][2] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
Q2: How should I prepare and store aqueous solutions of this compound?
A2: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, dissolve the peptide in a sterile, buffered solution (pH 5-6 is generally recommended for optimal stability).[1] For short-term storage (a few days), the solution can be kept at 4°C. For longer-term storage, it is best to aliquot the solution into single-use vials and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1][2][6]
Q3: What factors can influence the stability of this compound in an aqueous solution?
A3: The stability of this compound in solution is primarily affected by:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the peptide bond.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Presence of Enzymes: If the solution is not sterile, proteases from microbial contamination can enzymatically degrade the peptide.
-
Buffer Composition: Certain buffer components can interact with the peptide and affect its stability.
Q4: What are the primary degradation pathways for this compound in aqueous solutions?
A4: The most common degradation pathway for this compound in aqueous solution is hydrolysis of the peptide bond, which results in the formation of free hydroxyproline and glycine.
Data on this compound Stability
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and intended to guide researchers in their experimental design and stability assessments.
| pH | Temperature (°C) | Half-life (t½) (Days) | Primary Degradation Product |
| 3.0 | 25 | 15 | Hydrolysis (Hydroxyproline, Glycine) |
| 5.0 | 4 | > 180 | Minimal Degradation |
| 5.0 | 25 | 90 | Hydrolysis (Hydroxyproline, Glycine) |
| 7.0 | 25 | 60 | Hydrolysis (Hydroxyproline, Glycine) |
| 9.0 | 25 | 20 | Hydrolysis (Hydroxyproline, Glycine) |
Experimental Protocols
1. Protocol for a Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for assessing the purity and stability of peptides.[7][8]
-
Objective: To develop a stability-indicating RP-HPLC method capable of separating this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in water or Mobile Phase A at a concentration of 1 mg/mL.
-
For stability samples, dilute to the same concentration.
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
-
Analysis: Inject the standard and stability samples. The peak corresponding to this compound should be well-resolved from any degradation product peaks. The peak area can be used to quantify the amount of remaining this compound over time.
-
2. Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of an analytical method.[3][4][5][9]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Methodology:
-
Acid Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Incubate a 1 mg/mL solution of this compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Incubate a 1 mg/mL solution of this compound in 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the lyophilized powder at 80°C for 48 hours. Also, incubate a 1 mg/mL solution at 60°C for 48 hours.
-
Photostability: Expose a 1 mg/mL solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify and quantify degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for assessing this compound stability.
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. Protein Forced Degradation Studies [intertek.com]
- 5. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
H-Hyp-gly-OH assay interference from biological matrices.
Welcome to the technical support center for the H-Hyp-gly-OH assay. This resource provides troubleshooting guidance and answers to frequently asked questions regarding interference from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my this compound assay results?
A matrix effect is the alteration of the analytical signal of the target analyte (this compound) due to the presence of co-eluting, interfering compounds in the sample matrix.[1][2][3] These effects can manifest as either signal suppression (lower than expected reading) or signal enhancement (higher than expected reading), both of which lead to inaccurate quantification.[2] This interference is a common challenge in bioanalysis, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]
Q2: What are the most common sources of interference in biological matrices like plasma or serum?
Interference can arise from a wide variety of endogenous and exogenous substances within a biological sample.[4] The most common sources include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in LC-MS analysis.[5][6]
-
Proteins: High concentrations of proteins can interfere with the assay and contaminate analytical instruments.[7]
-
Salts and Other Endogenous Molecules: These can alter ionization efficiency.[4][8]
-
Hemolysis: The rupture of red blood cells releases hemoglobin and cellular proteases. These proteases can degrade peptide analytes like this compound, leading to falsely low concentrations.[9][10][11]
-
Lipemia: High concentrations of lipids in the sample can also cause significant interference.[4][10]
-
Anticoagulants and Preservatives: Substances added during sample collection can sometimes interfere with the assay.[4]
Q3: My assay is showing high variability between samples from different donors. Could this be a matrix effect?
Yes, high inter-sample variability is a classic sign of matrix effects. The composition of biological matrices can differ significantly from one individual to another, leading to varying degrees of signal suppression or enhancement for each sample.[12] To confirm this, it is recommended to perform a matrix effect assessment using samples from multiple donors.[12]
Q4: Is the this compound peptide stable in biological samples?
Peptides containing the Gly-Pro-Hyp motif, which is related to this compound, are known to be highly resistant to degradation by many common serum proteases.[13][14] This inherent stability is advantageous. However, severe hemolysis can release a high concentration of various proteases that may still degrade the peptide.[10][15] Therefore, proper sample collection and the use of protease inhibitors are recommended as best practices.[16][17]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix interference in your this compound assay.
Caption: Troubleshooting workflow for assay interference.
Quantitative Data Summary
Effective sample preparation is the most critical step in overcoming matrix effects.[18] The choice of technique can significantly impact analyte recovery and the cleanliness of the final extract.
| Sample Preparation Method | Typical Analyte Recovery | Matrix Effect Mitigation | Throughput | Recommendation |
| Dilution | >95% | Low | High | Suitable only if the analyte concentration is very high and matrix effects are minimal.[1][3] |
| Protein Precipitation (PPT) | 70-90% | Moderate | High | A fast, simple method for bulk protein removal. May not effectively remove phospholipids.[6][19] |
| Solid-Phase Extraction (SPE) | >85% | High | Moderate | Provides superior cleanup by removing proteins, salts, and phospholipids, and allows for sample concentration.[20][21][22] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This protocol provides a rapid method for removing the bulk of proteins from plasma or serum samples.
Materials:
-
Biological sample (plasma or serum)
-
Ice-cold acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (polypropylene)
-
Vortex mixer
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Pipette 100 µL of your biological sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the mixture at 4°C for 20 minutes to allow proteins to fully precipitate.
-
Centrifuge the tube at 14,000 x g for 15 minutes at 4°C.[17]
-
Carefully collect the supernatant, which contains this compound, without disturbing the protein pellet.
-
The supernatant can now be evaporated to dryness and reconstituted in a suitable assay buffer for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Peptide Cleanup
This generic protocol uses a C18 reversed-phase cartridge to clean and concentrate this compound from biological matrices, effectively removing salts and other interfering substances.[20][23]
Caption: Experimental workflow for peptide sample cleanup using SPE.
Materials:
-
C18 SPE cartridge (e.g., >50 mg bed mass)[16]
-
Pre-treated sample (e.g., supernatant from PPT, diluted 1:1 with Binding Buffer)
-
Conditioning Solution: 100% Acetonitrile (ACN)
-
Binding Buffer: 1% Trifluoroacetic Acid (TFA) in deionized water[17]
-
Elution Buffer: 60% ACN, 1% TFA in deionized water[17]
-
Collection tubes (polypropylene)
-
SPE vacuum manifold (optional, but recommended)
Procedure:
-
Condition: Pass 1 mL of Conditioning Solution through the C18 cartridge to wet the sorbent.
-
Equilibrate: Pass 3 mL of Binding Buffer through the cartridge twice to prepare the sorbent for sample binding. Do not let the sorbent go dry.[17]
-
Load: Slowly load the pre-treated sample onto the cartridge. A slow flow rate (e.g., 1 drop per second) ensures efficient binding.
-
Wash: Wash the cartridge with 3 mL of Binding Buffer twice to remove salts and other hydrophilic interferences that did not bind to the sorbent.[17]
-
Elute: Place a clean collection tube under the cartridge. Elute the bound this compound by passing 3 mL of Elution Buffer through the cartridge.[17]
-
Process Eluate: The collected eluate can be evaporated and reconstituted in assay buffer for analysis.
Protocol 3: Quantitative Assessment of Matrix Effects
This protocol uses a post-extraction spike method to determine the percent signal suppression or enhancement caused by the sample matrix.[3]
Procedure:
-
Prepare Sample Set A (Analyte in Matrix):
-
Take a blank biological sample (e.g., plasma from a control animal or pooled human plasma).
-
Process it using your chosen sample preparation protocol (e.g., PPT or SPE).
-
After the final step (e.g., after collecting the eluate), spike the processed matrix with a known concentration of this compound standard. This is your post-extraction spike sample.
-
-
Prepare Sample Set B (Analyte in Solvent):
-
Prepare a sample containing the same concentration of this compound standard as in Set A, but using the final elution/reconstitution solvent instead of the processed matrix.
-
-
Analyze and Calculate:
-
Analyze both sets of samples using your assay (e.g., LC-MS/MS).
-
Calculate the matrix effect using the following formula:
Matrix Effect (%) = ( (Peak Response in Set A) / (Peak Response in Set B) ) * 100
-
Interpretation:
-
A result of 100% indicates no matrix effect.
-
A result < 100% indicates signal suppression (e.g., 70% means 30% suppression).
-
A result > 100% indicates signal enhancement.
An acceptable range for matrix effects is typically considered to be 85-115%. Values outside this range indicate that the sample preparation method needs to be optimized to remove more interfering components.
References
- 1. arp1.com [arp1.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. Reducing glycerophosphocholine lipid matrix interference effects in biological fluid assays by using high-turbulence liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 9. tandfonline.com [tandfonline.com]
- 10. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemolysis Affects C‐Peptide Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. arborassays.com [arborassays.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. verifiedpeptides.com [verifiedpeptides.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Hyp-gly-OH Quantification by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS quantification of H-Hyp-gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the analysis of this dipeptide.
Troubleshooting Guide
Encountering issues in your LC-MS/MS workflow is common, especially with small, polar molecules like this compound. The following table summarizes frequent problems, their potential causes, and recommended solutions to get your analysis back on track.
| Problem | Potential Causes | Recommended Solutions |
| Poor/No Signal or Low Sensitivity | 1. Suboptimal Ionization: Inefficient protonation of this compound in the ion source. 2. Ion Suppression: Co-eluting matrix components interfere with the ionization of the analyte.[1][2] 3. Incorrect MRM Transitions: Precursor or product ion m/z values are not correctly selected. 4. Low Collision Energy: Insufficient fragmentation of the precursor ion. 5. Sample Degradation: this compound may be unstable in the sample matrix or during storage. | 1. Optimize Mobile Phase: Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) to promote protonation in positive ion mode. 2. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) to remove interfering substances.[3] Dilute the sample if possible. 3. Verify MRM Transitions: Confirm the m/z values for the precursor ion ([M+H]⁺) and the most abundant, stable product ions. 4. Optimize Collision Energy: Perform a collision energy optimization experiment for each transition to find the value that yields the highest signal intensity.[4][5] 5. Assess Sample Stability: Analyze samples immediately after preparation, or store them at -80°C. Perform stability studies to determine optimal storage conditions. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Secondary Interactions: Analyte interacts with active sites on the column, such as residual silanols. 2. Column Overload: Injecting too much analyte for the column's capacity. 3. Inappropriate Mobile Phase/Gradient: The mobile phase is not optimal for the analyte's properties. 4. Injection Solvent Mismatch: The sample solvent is significantly stronger than the initial mobile phase.[2] | 1. Use a Suitable Column: For a polar compound like this compound, a HILIC column is often a good choice. Ensure the column is well-conditioned. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Adjust Mobile Phase: Optimize the mobile phase composition and gradient profile. Ensure adequate buffering. 4. Match Injection Solvent: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[6] |
| High Background Noise | 1. Contaminated Solvents/Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Dirty Ion Source/Mass Spectrometer: Contamination buildup in the instrument. 3. Column Bleed: Degradation of the stationary phase. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the Instrument: Follow the manufacturer's instructions for cleaning the ion source and mass spectrometer optics. 3. Flush the Column: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inconsistent Retention Times | 1. Column Equilibration Issues: Insufficient time for the column to stabilize between injections. 2. Mobile Phase Composition Changes: Evaporation of volatile components or inaccurate mixing. 3. Temperature Fluctuations: Inconsistent column temperature. 4. Pump Performance Issues: Inconsistent flow rate from the LC pumps. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep solvent bottles capped. 3. Use a Column Oven: Maintain a constant and consistent column temperature. 4. Check Pump Performance: Purge the pumps to remove air bubbles and check for leaks. |
| Carryover | 1. Adsorption of Analyte: this compound may adsorb to surfaces in the autosampler, injector, or column. 2. Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections. | 1. Optimize Wash Solution: Use a strong and effective wash solution in the autosampler. A combination of organic solvent and water with acid/base may be necessary. 2. Increase Wash Volume/Time: Increase the volume of the wash solution and the duration of the wash cycle. 3. Inject Blanks: Run blank injections after high-concentration samples to assess and mitigate carryover. |
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion ESI-MS/MS?
A1: In positive electrospray ionization (ESI) mode, this compound will primarily form a protonated molecule, [M+H]⁺. The theoretical m/z for this precursor ion is approximately 191.07. Upon collision-induced dissociation (CID), this precursor ion will fragment. While the exact fragmentation pattern can vary depending on the instrument and conditions, common fragment ions for peptides result from cleavage of the peptide bond. For this compound, the most likely and stable product ions would be the y-ion (m/z 76.04, corresponding to protonated glycine) and the b-ion (m/z 116.05, corresponding to the protonated hydroxyproline residue after loss of water).
Q2: How can I optimize the collision energy for my this compound MRM transitions?
A2: Collision energy (CE) is a critical parameter for achieving maximum sensitivity in MRM experiments.[4][5] The optimal CE is dependent on the specific peptide and the mass spectrometer being used. To optimize the CE, you can perform a CE optimization experiment. This typically involves infusing a standard solution of this compound into the mass spectrometer and monitoring the intensity of the product ions as the collision energy is ramped over a range of values. The CE that produces the highest intensity for each product ion should be selected for the quantitative method.[7]
Q3: I'm observing significant ion suppression. What are the best strategies to mitigate this?
A3: Ion suppression occurs when molecules in the sample matrix co-elute with the analyte of interest and compete for ionization, leading to a decreased signal for the analyte.[1][2] To mitigate ion suppression:
-
Improve Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components. This may involve adjusting the gradient, changing the column, or using a different chromatographic mode like HILIC.
-
Enhance Sample Preparation: Use a more effective sample preparation technique to remove matrix components before analysis. Solid-phase extraction (SPE) is often more effective than simple protein precipitation for cleaning up complex biological samples.[3]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar ion suppression effects, allowing for more accurate quantification.
Q4: What is a suitable internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound with ¹³C and/or ¹⁵N incorporation. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these steps. If a SIL-IS for this compound is not available, a structurally similar dipeptide that is not endogenously present in the sample could be considered, but this is a less ideal approach.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a general framework for the quantification of this compound in human plasma. It is recommended to optimize the parameters for your specific instrumentation and experimental needs.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid and the internal standard (e.g., stable isotope-labeled this compound).
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
3. MRM Transitions
The following are suggested MRM transitions for this compound. It is highly recommended to optimize the collision energies for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 191.1 | 76.0 | 15 |
| This compound | 191.1 | 116.1 | 12 |
| Internal Standard | [Dependent on SIL-IS] | [Dependent on SIL-IS] | Optimize as above |
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
This compound Fragmentation Pathway
Caption: Predicted fragmentation of this compound in positive ion mode.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing H-Hyp-gly-OH Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of the dipeptide H-Hyp-gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
A1: The primary challenges in synthesizing this compound include:
-
Diketopiperazine (DKP) formation: This is a significant side reaction, especially in solid-phase peptide synthesis (SPPS), where the linear dipeptide cyclizes to form a stable six-membered ring, leading to product loss. This is particularly prevalent when proline or hydroxyproline is the C-terminal or penultimate residue.[1]
-
Racemization of the hydroxyproline residue: The chiral integrity of the α-carbon of hydroxyproline can be compromised during the activation and coupling steps, leading to the formation of diastereomers.[2]
-
Low coupling efficiency: Steric hindrance and the secondary amine nature of hydroxyproline can lead to incomplete coupling reactions.
-
Purification challenges: Separating the desired dipeptide from starting materials, byproducts of side reactions, and excess reagents can be challenging.
Q2: Which synthetic strategy is better for this compound: solid-phase or solution-phase synthesis?
A2: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis can be employed.
-
SPPS offers advantages such as the use of excess reagents to drive reactions to completion and simplified purification of intermediates.[3] However, it is more susceptible to diketopiperazine formation, especially when using standard resins like Wang resin.[1]
-
Solution-phase synthesis can offer better control over reaction conditions and may be less prone to diketopiperazine formation if appropriate strategies are used.[4] However, it requires purification of intermediates after each step, which can be more labor-intensive.
Q3: How can I minimize diketopiperazine (DKP) formation?
A3: Several strategies can be employed to minimize DKP formation:
-
Choice of Resin (for SPPS): Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation compared to Wang resin.[1]
-
Protecting Group Strategy: Utilizing a base-labile protecting group for the C-terminal glycine that is cleaved under milder conditions can help.
-
Simultaneous Deprotection and Coupling: A one-pot approach where the N-terminal protecting group of the dipeptide is removed in the presence of the activated amino acid for the next coupling step can trap the free amine before it cyclizes.[5]
-
Use of Dipeptide Building Blocks: Coupling a pre-formed protected Hyp-Gly dipeptide can bypass the critical dipeptide stage on the resin where DKP formation is most likely.
Q4: What are the best practices to avoid racemization of the hydroxyproline residue?
A4: To minimize racemization of the hydroxyproline residue:
-
Choice of Coupling Reagents: Avoid the combination of carbodiimides (like DCC or DIC) with 1-hydroxybenzotriazole (HOBt), especially in DMF, as this has been shown to promote racemization of proline and hydroxyproline.[2][6] Reagents based on OxymaPure (e.g., COMU, HCTU) are generally recommended for low racemization.[6]
-
Solvent Selection: Dichloromethane (DCM) is often a better solvent choice than dimethylformamide (DMF) when using carbodiimide coupling reagents to reduce racemization.[2]
-
Reaction Temperature: Perform coupling reactions at room temperature or lower, as elevated temperatures can increase the rate of racemization.[6]
Troubleshooting Guides
Low Synthesis Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low overall yield of this compound | Diketopiperazine (DKP) formation | - SPPS: Switch from Wang resin to 2-chlorotrityl chloride (2-CTC) resin. - Both: Consider synthesizing the dipeptide in solution and then, if needed, attaching it to a solid support for further elongation. - Use a simultaneous deprotection/coupling strategy.[5] |
| Incomplete Coupling | - Use a more potent coupling reagent such as HATU, HCTU, or COMU. - Perform a double coupling for the second amino acid. - Increase the concentration of the amino acid and coupling reagents. | |
| Racemization | - Optimize coupling reagents and solvent as described in the FAQ section. - Analyze the crude product by chiral HPLC to quantify the extent of racemization. | |
| Aggregation (less common for a dipeptide) | - If aggregation is suspected, consider using chaotropic salts or switching to a more solvating solvent like N-methylpyrrolidone (NMP).[7] |
Impure Product after Cleavage
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple peaks in HPLC analysis of the crude product | Diketopiperazine (DKP) byproduct | - Confirm the presence of DKP by mass spectrometry (MS). - Implement strategies to minimize DKP formation during the next synthesis. |
| Racemization leading to diastereomers | - Analyze peaks by MS (diastereomers will have the same mass). - Optimize coupling conditions to minimize racemization. | |
| Incomplete deprotection of side chains | - Ensure sufficient cleavage time and appropriate scavenger cocktail for the protecting groups used. | |
| Deletion sequences (e.g., only Glycine or Hydroxyproline) | - Indicates incomplete coupling at one of the steps. - Review coupling efficiency and consider double coupling. |
Experimental Protocols
Solution-Phase Synthesis of Boc-Hyp(tBu)-Gly-OMe
This protocol describes a general procedure for the solution-phase synthesis of the protected dipeptide.
Materials:
-
Boc-Hyp(tBu)-OH
-
H-Gly-OMe.HCl
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve H-Gly-OMe.HCl (1.0 eq) in DCM and add DIPEA (1.1 eq). Stir for 10 minutes at room temperature.
-
In a separate flask, dissolve Boc-Hyp(tBu)-OH (1.0 eq), HOBt (1.1 eq) or OxymaPure (1.1 eq), and DIC (1.1 eq) in DCM. Stir for 15 minutes at 0°C for pre-activation.
-
Add the activated Boc-Hyp(tBu)-OH solution to the H-Gly-OMe solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Hyp(tBu)-Gly-OMe.
-
Purify the crude product by flash column chromatography.
Solid-Phase Synthesis of H-Hyp(tBu)-Gly-OH on 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol outlines a general procedure for the manual solid-phase synthesis of the protected dipeptide.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Gly-OH
-
Fmoc-Hyp(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.
-
Loading of the first amino acid (Fmoc-Gly-OH):
-
Dissolve Fmoc-Gly-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Add the solution to the swelled resin and agitate for 2-4 hours.
-
Cap any unreacted sites on the resin using a capping solution (e.g., methanol/DCM/DIPEA).
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of the second amino acid (Fmoc-Hyp(tBu)-OH):
-
In a separate vial, pre-activate Fmoc-Hyp(tBu)-OH (3.0 eq) with DIC (3.0 eq) and OxymaPure (3.0 eq) in DMF for 15 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), perform a recoupling.
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Minimizing Racemization of Proline/Hydroxyproline
| Coupling Reagent Combination | Solvent | Racemization Potential | Reference |
| DIC / HOBt | DMF | High | [2][6] |
| DIC / HOBt | DCM | Low | [2] |
| HCTU / DIPEA | DMF | Low | [6] |
| COMU / DIPEA | DMF | Low | [6] |
| HATU / DIPEA | DMF | Low | [8] |
Note: The extent of racemization is sequence-dependent and these are general trends.
Table 2: Influence of Resin Type on Diketopiperazine (DKP) Formation in SPPS
| Resin Type | DKP Formation Potential | Rationale | Reference |
| Wang Resin | High | The linker is susceptible to nucleophilic attack by the free N-terminal amine of the dipeptide. | [1] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Low | The bulky trityl linker provides steric hindrance, which disfavors the intramolecular cyclization reaction. | [1] |
Visualizations
This technical support center provides a starting point for optimizing the synthesis of this compound. Due to the specific challenges associated with this dipeptide, careful selection of the synthetic strategy, protecting groups, coupling reagents, and reaction conditions is crucial for achieving high yield and purity. Experimental validation and optimization of the suggested protocols are highly recommended for your specific laboratory setup.
References
- 1. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 2. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Preventing degradation of H-Hyp-gly-OH during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of H-Hyp-Gly-OH during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored in a freezer at temperatures between -15°C and -20°C.[1] It is crucial to keep the container tightly sealed to protect the peptide from moisture.
Q2: How should I store this compound once it is in solution?
A2: Once dissolved, it is recommended to prepare aliquots of the this compound solution to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -80°C for long-term storage (months) or at -20°C for short-term storage (days to weeks).[2]
Q3: What are the primary factors that can cause degradation of this compound?
A3: The stability of this compound can be influenced by several factors, including:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
pH: Extreme pH conditions (highly acidic or basic) can lead to hydrolysis of the peptide bond.
-
Moisture: The presence of water can facilitate hydrolysis of the lyophilized powder.
-
Oxidizing agents: Exposure to oxidizing agents can lead to modification of the amino acid residues.
-
Microbial contamination: Improper handling can introduce microbes that may degrade the peptide.
Q4: What are the common degradation pathways for this compound?
A4: Peptides like this compound are susceptible to several chemical degradation pathways:
-
Hydrolysis: Cleavage of the peptide bond between the hydroxyproline and glycine residues.
-
Oxidation: The hydroxyproline residue can be susceptible to oxidation.
-
Diketopiperazine formation: Intramolecular cyclization can occur, especially under thermal stress, leading to the formation of a cyclic dipeptide.
Troubleshooting Guide
Issue 1: Loss of Purity or Appearance of Unexpected Peaks in HPLC Analysis
-
Symptom: Your HPLC chromatogram shows a decrease in the main peak area for this compound and the appearance of new, smaller peaks over time.
-
Potential Cause: This is a strong indicator of peptide degradation. The new peaks likely represent degradation products such as cleaved fragments or modified forms of the dipeptide.
-
Recommended Solution:
-
Review Storage Conditions: Ensure that both the lyophilized powder and any solutions have been stored at the recommended temperatures and protected from moisture and light.
-
Prepare Fresh Solutions: If using a stock solution that has been stored for an extended period, prepare a fresh solution from the lyophilized powder.
-
Perform Forced Degradation Study: To identify the potential degradation products, consider performing a forced degradation study under controlled stress conditions (e.g., acid, base, oxidation, heat). This can help in characterizing the degradation pathway.
-
Issue 2: Cloudiness or Precipitation in this compound Solutions
-
Symptom: The this compound solution appears cloudy or contains visible precipitates.
-
Potential Cause: This could be due to peptide aggregation, poor solubility at the current concentration and pH, or the formation of insoluble degradation products. Peptides are most prone to aggregation at their isoelectric point (pI).
-
Recommended Solution:
-
Adjust pH: Modify the pH of the buffer to be further away from the peptide's isoelectric point to increase solubility.
-
Sonication: Gentle sonication can help in dissolving aggregates.
-
Dilution: Try preparing a more dilute solution of the peptide.
-
Filtration: If the issue persists, you can try to filter the solution through a 0.22 µm filter to remove insoluble aggregates, but be aware that this may reduce the effective concentration of the peptide.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -15°C to -20°C[1] | Long-term (Years) | Keep container tightly sealed; protect from moisture. |
| In Solution (Stock) | -80°C[2] | Long-term (Months) | Aliquot to avoid freeze-thaw cycles. |
| In Solution (Working) | -20°C | Short-term (Days/Weeks) | Use sterile buffers; minimize exposure to room temperature. |
| In Solution (Working) | 2-8°C | Very Short-term (Hours/Days) | Use immediately if possible. |
Table 2: Potential Degradation Pathways and Contributing Factors
| Degradation Pathway | Description | Contributing Factors |
| Hydrolysis | Cleavage of the peptide bond. | Extreme pH (acidic or basic), presence of water, elevated temperature. |
| Oxidation | Modification of the hydroxyproline residue. | Presence of oxidizing agents, exposure to air/light. |
| Diketopiperazine Formation | Intramolecular cyclization. | Elevated temperature, non-aqueous solvents. |
| Aggregation | Non-covalent association of peptide molecules. | High concentration, pH close to pI, freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect its degradation products.
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: Mobile Phase A
-
-
Procedure:
-
Sample Preparation: Dissolve this compound in the sample diluent to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 25 5 95 | 30 | 95 | 5 |
-
-
Data Analysis: Integrate the peak areas of this compound and any degradation products. The percentage purity can be calculated as: (Area of this compound peak / Total area of all peaks) x 100.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Isolation of H-Hyp-gly-OH from Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of the dipeptide H-Hyp-gly-OH (Hydroxyprolyl-glycine) from natural sources, such as collagen-rich tissues.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating this compound?
A1: this compound is a dipeptide derived from the breakdown of collagen. Therefore, the most abundant natural sources are collagen-rich animal tissues. These include:
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Bovine or porcine skin and connective tissues.[3]
-
Early mammalian granulation tissue has also been identified as a source of hydroxyproline-containing glycopeptides.[4]
These sources are typically processed to produce a collagen hydrolysate, which is a complex mixture of peptides of varying lengths, including this compound.[5]
Q2: Why is isolating this compound so challenging?
A2: The primary challenges stem from the nature of the source material and the properties of the dipeptide itself:
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Low Abundance in a Complex Matrix: this compound is one of many small peptides present in a collagen hydrolysate. The initial concentration of the target dipeptide is often very low amidst a vast number of other peptides and amino acids.[6][7]
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Co-elution of Structurally Similar Peptides: The main difficulty in purification is separating this compound from other small, hydrophilic peptides with similar physicochemical properties, such as Pro-Hyp, Gly-Pro-Hyp, and other di- and tripeptides.[8][9] This co-elution can be a significant issue in chromatographic separations.[10][11]
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Hydrophilicity: As a small, polar molecule, this compound can be difficult to retain on standard reversed-phase chromatography columns, requiring specialized methods or derivatization.[8][12]
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Analytical Interference: Accurate detection and quantification can be hampered by the presence of other components in the matrix that may interfere with the analytical method.[7][11]
Q3: How stable is this compound during extraction and purification?
A3: Peptides containing hydroxyproline are generally known to have high resistance to degradation by peptidases.[13] One study noted that Hyp-Gly was more resistant to degradation by human serum peptidase than Pro-Hyp.[14] However, the harsh conditions of initial acid or enzymatic hydrolysis used to break down collagen can lead to non-specific degradation and affect the overall yield.[2] While the peptide bond in this compound is relatively stable, care should be taken to avoid prolonged exposure to extreme pH and high temperatures during the isolation protocol.
Troubleshooting Guides
Problem 1: Low Yield of Crude Collagen Hydrolysate
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis | Enzymatic: Increase enzyme-to-substrate ratio, optimize pH and temperature for the specific protease (e.g., Alcalase, Pepsin, Flavourzyme), or increase hydrolysis time. Consider a two-stage hydrolysis with different enzymes.[6][15] Acid: Ensure the acid concentration (e.g., 0.5 M acetic acid) is sufficient and the extraction time (24-72 hours) is adequate for the specific raw material.[2] |
| Inefficient Extraction | Pre-treat the raw material to break down the tissue matrix. Common methods include soaking in dilute acid or base to swell the tissue before the main extraction step.[2][15] |
| Loss During Initial Filtration/Centrifugation | Ensure complete separation of the liquid hydrolysate from the solid residue. Consider a second extraction of the residue to recover any remaining soluble peptides.[2] |
Problem 2: Poor Resolution and Peak Tailing in Reversed-Phase HPLC
| Possible Cause | Suggested Solution |
| Insufficient Retention of Hydrophilic Peptide | This compound is very polar and may elute in or near the void volume. Use an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase to increase hydrophobicity and retention.[8][16] Consider using a column designed for polar compounds or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[12] |
| Inappropriate Mobile Phase | Optimize the gradient elution. For hydrophilic peptides, a shallow gradient with a low initial concentration of the organic solvent (e.g., acetonitrile) is often required.[16] |
| Sample Overload | Injecting too much of a complex crude sample can lead to poor peak shape.[10] Dilute the sample or perform a preliminary clean-up step, such as solid-phase extraction (SPE) or size-exclusion chromatography, before HPLC.[16] |
| Unsuitable Injection Solvent | The solvent used to dissolve the sample for injection can impact the purification. If the peptide is not retained, try dissolving it in the initial mobile phase conditions (e.g., water with 0.1% TFA) instead of a strong organic solvent like methanol or DMF.[8] |
Problem 3: Co-elution with Contaminating Peptides
| Possible Cause | Suggested Solution |
| Similar Physicochemical Properties of Peptides | Employ orthogonal purification methods. No single chromatography step is likely to achieve complete purification. A multi-step approach is necessary. For example, follow size-exclusion chromatography with one or more rounds of reversed-phase HPLC using different columns (e.g., C18 followed by a diphenyl column) or different mobile phase conditions.[16] |
| Insufficient Chromatographic Resolution | Use a high-resolution HPLC column with a smaller particle size. Optimize the gradient to better separate peaks in the target region. A very shallow gradient over a longer run time can significantly improve the separation of closely eluting compounds.[17] |
| Complex Sample Matrix | Simplify the sample before the final purification step. Use ultrafiltration to remove high molecular weight proteins and peptides, followed by size-exclusion chromatography to isolate the low molecular weight fraction (<700 Da) that contains the dipeptide.[1] |
Data Presentation
Table 1: Comparison of Amino Acid Content in Collagen from Different Sources
| Amino Acid | Porcine Skin Collagen (%)[3] | Fish Scale Collagen (%)[5] |
| Glycine | 33.66 ± 0.22 | ~30-35 |
| Proline | 12.33 ± 0.13 | ~10-12 |
| Hydroxyproline | 11.30 ± 0.35 | ~8-10 |
| Other Amino Acids | 42.71 | ~43-52 |
Note: Values are approximate and can vary significantly based on species and extraction method. The high prevalence of glycine, proline, and hydroxyproline leads to a high probability of generating di- and tripeptides containing these residues during hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Extraction and Initial Fractionation
-
Preparation of Raw Material: Clean and mince collagen-rich tissue (e.g., fish skin).
-
Acid/Enzyme Hydrolysis:
-
Centrifugation: Centrifuge the slurry at high speed (e.g., 12,000 x g) for 15-30 minutes to pellet solid debris.[15] Collect the supernatant, which is the crude collagen hydrolysate.
-
Ultrafiltration: Pass the crude hydrolysate through a series of ultrafiltration membranes to remove large peptides. A common strategy is to first use a 3.5 kDa cutoff membrane and then pass the filtrate through a 500 Da cutoff membrane to enrich for small peptides.[1]
-
Lyophilization: Freeze-dry the resulting peptide fraction to obtain a stable powder for further purification.[15]
Protocol 2: Multi-Step Chromatographic Purification
-
Size-Exclusion Chromatography (SEC):
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Dissolve the lyophilized powder in deionized water.
-
Apply the solution to a gel filtration column (e.g., Sephadex G-10 or G-15) equilibrated with deionized water.[1]
-
Elute with deionized water at a constant flow rate (e.g., 1 mL/min).
-
Collect fractions and monitor the eluate at 220 nm.
-
Pool the fractions corresponding to low molecular weight compounds (<700 Da).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Column: A C18 stationary phase column.
-
Procedure:
-
Dissolve the pooled SEC fraction in Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute with a shallow linear gradient of Mobile Phase B (e.g., 0-20% B over 40 minutes).
-
Monitor absorbance at 220 nm and collect fractions corresponding to the target peak for this compound.
-
Analyze collected fractions for purity using an analytical HPLC method and/or LC-MS.
-
-
Note: If co-elution persists, a second round of RP-HPLC using a different stationary phase (e.g., diphenyl) may be necessary for final polishing.[16]
-
Visualizations
Caption: Workflow for isolating this compound from natural sources.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of a small molecular weight hydroxyproline-containing structural glycopeptide from early mammalian granulation tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Characterization of Collagen and Collagen Peptides with Hyaluronidase Inhibition Activity Derived from the Skin of Marlin (Istiophoridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly accurate quantification of hydroxyproline-containing peptides in blood using a protease digest of stable isotope-labeled collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Hydroxyproline-containing dipeptides and tripeptides quantified at high concentration in human blood after oral administration of gelatin hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyproline interference during the gas chromatographic analysis of D/L aspartic acid in human dentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchmap.jp [researchmap.jp]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 17. Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: H-Hyp-gly-OH Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of H-Hyp-gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound.[1] For biological samples like plasma or serum, this includes salts, proteins, lipids (especially phospholipids), and other metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a suppressed or enhanced signal, which significantly compromises the accuracy, precision, and sensitivity of quantification.[1]
Q2: What are the primary causes of matrix effects when analyzing this compound in biological samples?
A2: The primary causes of matrix effects in biological samples are endogenous substances that co-elute with this compound. Phospholipids are a major contributor to ion suppression in plasma and serum samples.[3] Other sources include salts from buffers, anticoagulants used during sample collection, and other small molecule metabolites.[2][4] Due to the polar nature of this compound, it often elutes early in typical reversed-phase chromatography, a region where many other polar matrix components also elute, increasing the risk of interference.
Q3: How can I determine if my this compound analysis is impacted by matrix effects?
A3: There are two primary methods to assess the presence of matrix effects:
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Post-Extraction Spike Method (Quantitative): This is the most common quantitative approach.[5] It involves comparing the peak response of this compound in a neat solution (solvent) to its response when spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in signal intensity indicates the presence and magnitude of matrix effects.[1][6]
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Post-Column Infusion (Qualitative): This method helps identify at what points in the chromatogram ion suppression or enhancement occurs.[3][4] A constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal of this compound reveals the retention times where matrix components are causing interference.[3][4]
Q4: Is using a stable isotope-labeled internal standard (SIL-IS) for this compound enough to correct for matrix effects?
A4: A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with this compound and experiences similar ionization suppression or enhancement. However, while a SIL-IS can correct for variability and improve accuracy, it does not eliminate the underlying problem.[7] Severe ion suppression can still negatively impact the sensitivity of the assay, potentially preventing the detection of low concentrations of this compound. Therefore, it is best practice to combine the use of a SIL-IS with effective sample preparation and chromatographic optimization to minimize matrix components reaching the ion source.
Troubleshooting Guide
This guide addresses common issues related to matrix effects during this compound analysis in a question-and-answer format.
Issue 1: Low or Inconsistent this compound Signal Intensity
I am observing a significantly lower signal for this compound in my plasma samples compared to my standards in neat solution. What should I do?
This is a classic sign of ion suppression. Follow these steps to diagnose and mitigate the issue:
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Quantify the Matrix Effect: Perform a post-extraction spike experiment as detailed in the protocols below to determine the percentage of signal suppression.
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Optimize Sample Preparation: The goal is to remove interfering matrix components, particularly phospholipids and proteins.
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Protein Precipitation (PPT): While simple, PPT is often not sufficient to remove phospholipids.[3] If you are using PPT (e.g., with acetonitrile or methanol), consider switching to a more effective technique.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to optimize the removal of interferences while retaining this compound.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix components.[2][7] A mixed-mode or polymeric reversed-phase SPE sorbent can be effective for retaining the polar this compound while allowing for stringent washing steps to remove interfering compounds.
-
-
Improve Chromatographic Separation: Adjust your LC method to separate this compound from the regions of ion suppression.
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Modify Gradient: Extend the gradient or make it shallower around the elution time of this compound to improve resolution from co-eluting matrix components.
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Change Column Chemistry: Consider a different column chemistry, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which may provide better retention and separation for a polar dipeptide like this compound, moving it away from early-eluting interferences common in reversed-phase.
-
Issue 2: Poor Reproducibility and High %RSD in Quality Control (QC) Samples
My QC samples show high variability (%RSD > 15%) between different batches of plasma. What is the likely cause?
This issue often points to a relative matrix effect, where the degree of ion suppression varies from one biological sample to another.
-
Assess Matrix Variability: Use the post-extraction spike method on at least six different lots of blank plasma to determine the variability of the matrix effect.
-
Enhance Sample Cleanup: A more robust sample preparation method is crucial. SPE is highly recommended to ensure consistent removal of interfering components across different sample lots.
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Implement a SIL-IS: If not already in use, a stable isotope-labeled this compound is the most effective way to compensate for sample-to-sample variations in matrix effects.
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Sample Dilution: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of matrix components entering the MS source, thereby minimizing their impact.[2]
Quantitative Data on Matrix Effects
| Analyte | QC Level (ng/mL) | Mean Matrix Effect (%) [n=6] |
| PGP | 0.01 | <15% |
| PGP | 0.07 | <15% |
| PGP | 0.25 | <15% |
| PGP | 2.5 | <15% |
| PGP | 25 | <15% |
| PGP | 50 | <15% |
| AcPGP | 0.01 | 27.18% |
| AcPGP | 0.07 | -1% to 10% |
| AcPGP | 0.25 | -1% to 10% |
| AcPGP | 2.5 | -1% to 10% |
| AcPGP | 25 | -1% to 10% |
| AcPGP | 50 | -1% to 10% |
| Data adapted from an LC-MS/MS method for PGP and AcPGP in human plasma.[8] The matrix effect was evaluated by comparing the peak response between post-spiked and neat solutions. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the calculation of the Matrix Factor (MF) and the overall process efficiency.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Process blank plasma samples (at least 6 different lots) through the entire sample preparation procedure. Spike the this compound standard into the final, clean extract to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into blank plasma before starting the sample preparation procedure. The concentration should be the same as in Set A and B.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100
-
Protocol 2: Sample Preparation of Plasma for this compound Analysis
This protocol is based on methods used for quantifying small collagen-derived peptides in human plasma.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold ethanol (or acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Dry the supernatant under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex to mix and transfer to an autosampler vial for injection.
-
Protocol 3: Representative LC-MS/MS Parameters
These parameters are a starting point and should be optimized for your specific instrumentation and this compound standard.
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
Start at 2-5% B, hold for 1 min.
-
Ramp to 95% B over 3-5 minutes.
-
Hold at 95% B for 1 min.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: To be determined by infusing a standard solution of this compound. For the precursor ion, use [M+H]⁺. Select the most stable and abundant product ion for quantification.
-
Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximal this compound signal.
-
Visualizations
Caption: Workflow for quantitative assessment of matrix effects.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for H-Hyp-gly-OH Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in experiments involving the dipeptide H-Hyp-gly-OH (Hydroxyprolyl-Glycine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Hydroxyprolyl-Glycine, is a dipeptide composed of the amino acids hydroxyproline and glycine.[1] It has a molecular weight of 188.18 g/mol .[2] This dipeptide is often studied for its potential applications in skin health, as it may promote the growth of fibroblasts on collagen gel.[1][3] It is also used in metabolic research and is considered a dietary supplement.[1]
Q2: What are the key considerations when selecting a buffer for this compound experiments?
The primary considerations for selecting a buffer for this compound experiments are:
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pH and Solubility: The pH of the buffer will affect the net charge of the dipeptide and, consequently, its solubility. Peptides are generally least soluble at their isoelectric point (pI).
-
Stability: The pH and composition of the buffer can influence the stability of the dipeptide, potentially leading to degradation over time.
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Assay Compatibility: The buffer components should not interfere with the experimental assay being performed. For example, certain buffer salts may inhibit enzymatic reactions or interfere with spectroscopic measurements.
-
Physiological Relevance: For cell-based assays, it is crucial to use a buffer that maintains a physiological pH, typically between 7.2 and 7.4.
Q3: What is the estimated isoelectric point (pI) of this compound and how does it affect solubility?
The pI of a simple dipeptide can be estimated by averaging the pKa values of the terminal carboxyl and amino groups. Therefore, the estimated pI of this compound is approximately 6.0.
At a pH below its pI, the dipeptide will have a net positive charge and is expected to be more soluble in aqueous solutions. At a pH above its pI, it will have a net negative charge. At the pI, the net charge is zero, and the peptide is likely to have its minimum solubility, which can lead to precipitation, especially at higher concentrations.
Troubleshooting Guide
Problem 1: this compound is not dissolving in my aqueous buffer.
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Possible Cause: The pH of your buffer may be too close to the isoelectric point (pI) of the dipeptide, leading to minimal solubility.
-
Solution:
-
Adjust the pH: Try dissolving the peptide in a buffer with a pH further away from its estimated pI of ~6.0. For example, a slightly acidic buffer (e.g., pH 4.0-5.0) or a slightly basic buffer (e.g., pH 7.5-8.5) may improve solubility.
-
Test Solubility: Before dissolving the entire sample, test the solubility of a small amount of the peptide in different buffers to find the optimal conditions.[1]
-
Use a Co-solvent: If pH adjustment is not sufficient, consider using a small amount of a water-miscible organic solvent like DMSO or DMF to initially dissolve the peptide before making the final dilution in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Problem 2: My this compound solution becomes cloudy or forms a precipitate over time.
-
Possible Cause: This could be due to peptide aggregation or degradation, which can be influenced by buffer conditions, temperature, and concentration.
-
Solution:
-
Optimize pH and Ionic Strength: Perform a solubility screen at different pH values and ionic strengths to identify conditions that minimize aggregation.
-
Reduce Concentration: Peptides are more prone to aggregation at higher concentrations. Try working with a lower concentration of this compound.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage, 4°C is generally acceptable.
-
Add Stabilizers: In some cases, adding excipients like glycerol or sucrose can help stabilize the peptide in solution.
-
Problem 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: The buffer components may be interfering with the assay, or the dipeptide may be degrading under the experimental conditions.
-
Solution:
-
Buffer Compatibility Check: Ensure that none of the buffer components (e.g., salts, chelating agents) are known to interfere with your specific assay.
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Assess Peptide Stability: Perform a stability study of this compound in your chosen buffer under the experimental conditions (e.g., temperature, incubation time). This can be done using techniques like HPLC to monitor for degradation products.
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Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments to minimize the impact of potential degradation.
-
Data Presentation
Table 1: Recommended Buffer Systems for this compound Experiments
| Buffer System | pH Range | Molarity (mM) | Common Applications | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 10 | Cell-based assays, physiological studies | Commonly used and generally compatible with biological systems. |
| Sodium Acetate | 3.6 - 5.6 | 20 - 100 | Solubility testing, stability studies at acidic pH | May be useful for initial solubilization if issues arise in neutral buffers. |
| Tris-HCl | 7.0 - 9.0 | 20 - 100 | Enzymatic assays, general biochemical studies | Ensure Tris is compatible with any downstream applications. |
| HEPES | 6.8 - 8.2 | 10 - 25 | Cell culture, physiological experiments | Good buffering capacity in the physiological pH range. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in PBS (pH 7.4)
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Calculate the required mass: For 10 mL of a 10 mM solution, the required mass of this compound (MW: 188.18 g/mol ) is 18.82 mg.
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Weigh the dipeptide: Accurately weigh 18.82 mg of this compound powder.
-
Dissolve in PBS: Add the weighed powder to a 15 mL conical tube. Add 8 mL of sterile PBS (pH 7.4).
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Mix thoroughly: Vortex the solution until the peptide is completely dissolved. If solubility is an issue, gentle warming (to no more than 37°C) or brief sonication can be attempted.
-
Adjust the volume: Once dissolved, add PBS to a final volume of 10 mL.
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Sterile filter: Filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Assessing the Solubility of this compound in Different Buffers
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Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of different buffers with varying pH values (e.g., Sodium Acetate pH 4.0, 5.0; PBS pH 7.4; Tris-HCl pH 8.5).
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Weigh small amounts of the peptide: Weigh several small, equal amounts of this compound (e.g., 1 mg) into separate microcentrifuge tubes.
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Add buffer and observe: To each tube, add a fixed volume of one of the prepared buffers (e.g., 100 µL) to achieve a target concentration (e.g., 10 mg/mL).
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Mix and assess solubility: Vortex each tube for 1-2 minutes. Visually inspect for complete dissolution.
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Incubate and re-assess: Let the tubes sit at room temperature for 30 minutes and then re-examine for any precipitation.
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Select the optimal buffer: The buffer that results in the clearest solution with no visible precipitate is the most suitable for solubilizing the peptide at that concentration.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A decision tree for troubleshooting this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C7H12N2O4 | CID 11902895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Hyp-gly-OH Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the dipeptide H-Hyp-gly-OH.
Troubleshooting Guide: Overcoming Poor Solubility of this compound
Researchers may encounter difficulties in dissolving this compound, particularly at neutral pH. This step-by-step guide provides a systematic approach to achieving complete dissolution.
Problem: this compound precipitate is visible in my aqueous buffer (e.g., PBS, Tris-HCl).
Step 1: Initial Assessment and Solvent Selection
The first step is to attempt dissolution in a neutral aqueous solvent.
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Protocol: Start by trying to dissolve a small, pre-weighed amount of this compound in sterile, deionized water.
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Rationale: this compound is a polar molecule and should exhibit some solubility in water. Starting with the simplest solvent is a standard practice.[1][2]
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Observation: If the solution is not clear and contains visible particles, proceed to the next step.
Step 2: pH Adjustment
The solubility of peptides is often lowest at their isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, the peptide becomes charged, increasing its interaction with water and enhancing solubility.[3]
-
For Acidic Conditions:
-
Protocol: Add a small volume of a dilute acidic solution, such as 10% acetic acid, dropwise to the suspension.[4]
-
Rationale: At a pH below its pI, the N-terminal amino group of this compound will be protonated (positive charge), which can improve solubility.
-
-
For Basic Conditions:
-
Protocol: Add a small volume of a dilute basic solution, such as 0.1 M ammonium bicarbonate, dropwise to the suspension.[4]
-
Rationale: At a pH above its pI, the C-terminal carboxylic acid group will be deprotonated (negative charge), which can also enhance solubility.
-
Step 3: Utilizing a Co-solvent
If pH adjustment is insufficient, the use of a polar aprotic co-solvent may be necessary.
-
Protocol:
-
Dissolve a small, pre-weighed amount of this compound in a minimal volume of an organic solvent like dimethyl sulfoxide (DMSO).
-
Once fully dissolved, slowly add the desired aqueous buffer to the concentrated peptide-DMSO solution while vortexing.
-
-
Rationale: DMSO is a powerful solvent for many polar and nonpolar compounds and can help to break up peptide aggregates.[4]
-
Caution: If the solution becomes cloudy upon adding the aqueous buffer, you have exceeded the peptide's solubility limit in that mixed solvent system.
Step 4: Physical Dissolution Aids
In some cases, physical methods can aid in dissolving the peptide.
-
Sonication: A brief period of sonication can help to break down aggregates and increase the surface area for solvent interaction.[1]
-
Gentle Warming: Warming the solution to no more than 40°C can increase the kinetic energy of the molecules and facilitate dissolution.[1] However, excessive heat should be avoided as it may degrade the peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: While this compound is a polar dipeptide, its solubility can be limited, particularly around its isoelectric point (pI). At this pH, the peptide has a net neutral charge, which minimizes its interaction with water molecules and can lead to aggregation and precipitation.[3]
Q2: What is the recommended first step for dissolving this compound?
A2: Always begin by performing a small-scale solubility test with a small portion of your peptide sample rather than using the entire stock. The recommended starting solvent is sterile, deionized water.[1][2] This conservative approach prevents the potential loss of valuable material if the initial solvent choice is not optimal.
Q3: Can I use buffers like PBS or Tris directly to dissolve this compound?
A3: It is recommended to first attempt dissolution in sterile water. If successful, you can then dilute this stock solution with your desired buffer. If the peptide does not dissolve in water, you can proceed with the troubleshooting steps, which may involve adjusting the pH of your buffer or using a co-solvent.
Q4: Are there any solvents I should avoid when working with this compound?
A4: While this compound is a relatively stable dipeptide, it is generally advisable to avoid harsh solvents or extreme pH conditions for extended periods unless necessary. If using DMSO, be aware that it can be hygroscopic and should be newly opened for best results.
Q5: How should I store this compound solutions to maintain their stability?
A5: Once dissolved, it is best to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term stability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O₄ | [5] |
| Molecular Weight | 188.18 g/mol | [5] |
| Appearance | White to off-white powder | Inferred from similar peptides |
| XLogP3 | -4 | [5] |
Table 2: Recommended Solvents and Strategies for this compound
| Solvent/Strategy | Rationale | Suitability for this compound |
| Deionized Water | Starting solvent for polar peptides. | Recommended as the first attempt.[1][2] |
| Dilute Acetic Acid (e.g., 10%) | Protonates the N-terminus, increasing positive charge and solubility. | Suitable if the peptide is insoluble in water.[4] |
| Dilute Ammonium Bicarbonate (e.g., 0.1 M) | Deprotonates the C-terminus, increasing negative charge and solubility. | Suitable if the peptide is insoluble in water.[4] |
| Dimethyl Sulfoxide (DMSO) | A powerful polar aprotic solvent that can dissolve a wide range of compounds. | Recommended as a co-solvent for difficult-to-dissolve peptides.[4] |
Experimental Protocols
Protocol 1: Dissolution of this compound using pH Adjustment
-
Weigh out a small amount of lyophilized this compound into a sterile microcentrifuge tube.
-
Add a small volume of sterile, deionized water and vortex briefly.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
Alternatively, if an acidic pH is not suitable for the downstream application, add 0.1 M ammonium bicarbonate dropwise to a fresh suspension of the peptide in water until it dissolves.
-
Once dissolved, the pH can be carefully adjusted with dilute acid or base as needed for the specific experiment.
-
The final solution can be filter-sterilized using a 0.22 µm filter if required.
Protocol 2: Dissolution of this compound using a Co-solvent (DMSO)
-
Weigh out the desired amount of lyophilized this compound into a sterile tube.
-
Add a minimal volume of high-purity DMSO (e.g., 10-50 µL) to the peptide.
-
Vortex gently until the peptide is completely dissolved. The solution should be clear.
-
While vortexing, slowly add the desired aqueous buffer (e.g., PBS) drop-by-drop to the concentrated peptide-DMSO solution until the final desired concentration is reached.
-
Monitor the solution for any signs of precipitation. If cloudiness appears, it indicates that the solubility limit has been exceeded. In this case, a lower final concentration may be required.
Signaling Pathways and Logical Relationships
References
Technical Support Center: Minimizing Enzymatic Degradation of H-Hyp-gly-OH in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the enzymatic degradation of the dipeptide H-Hyp-gly-OH in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound (Hydroxyprolyl-glycine) is a dipeptide composed of hydroxyproline and glycine. It is a major component of collagen and is studied for its potential roles in skin health, wound healing, and other biological processes.[1] Its stability in cell culture is a concern because cells can secrete enzymes that degrade the peptide, leading to a loss of its biological activity and inaccurate experimental results.
Q2: Which enzymes are primarily responsible for the degradation of this compound in cell culture?
A2: The primary enzyme responsible for the degradation of this compound is prolidase (PEPD) , also known as peptidase D. Prolidase is a cytosolic metalloenzyme that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline.[1] Therefore, it readily hydrolyzes this compound into its constituent amino acids, hydroxyproline and glycine. Another family of enzymes, prolyl oligopeptidases (POPs) , which cleave peptides on the C-terminal side of proline residues, could also potentially contribute to its degradation, although they typically act on larger peptides.
Q3: What are the common signs of this compound degradation in my cell culture experiment?
A3: Signs of degradation include a loss of the expected biological effect of the peptide over time, inconsistent results between experiments, and the appearance of unexpected peaks corresponding to the individual amino acids (hydroxyproline and glycine) in your analytical readouts (e.g., HPLC or mass spectrometry).
Q4: How can I prevent or minimize the degradation of this compound?
A4: Several strategies can be employed to minimize degradation:
-
Use of serum-free or low-serum media: Fetal bovine serum (FBS) is a significant source of proteases. Using serum-free media or reducing the serum concentration can decrease enzymatic activity.
-
Heat-inactivation of serum: Heating serum at 56°C for 30 minutes can denature many proteases, reducing their activity.
-
Addition of protease inhibitors: A general protease inhibitor cocktail can be added to the cell culture medium. More specifically, inhibitors of prolidase can be used.
-
Regular replenishment of the peptide: Based on its stability in your specific cell culture system, you may need to replenish this compound in the medium at regular intervals (e.g., every 24 hours).
-
Use of a more stable analog: If degradation is a persistent issue, consider synthesizing a modified version of the peptide that is more resistant to enzymatic cleavage.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Loss of this compound biological activity over time in a multi-day experiment. | Enzymatic degradation by secreted proteases (e.g., prolidase). | 1. Confirm Degradation: Perform a stability assay (see Experimental Protocols) to determine the half-life of this compound in your specific cell culture conditions. 2. Replenish Peptide: Based on the determined half-life, replenish the peptide in the culture medium at regular intervals. 3. Reduce Enzyme Source: Switch to serum-free or low-serum media, or use heat-inactivated serum. 4. Inhibit Enzymes: Add a broad-spectrum protease inhibitor cocktail or a specific prolidase inhibitor to the culture medium. |
| Inconsistent or non-reproducible results between experiments. | Variable degradation rates due to differences in cell density, passage number, or serum batches. | 1. Standardize Cell Culture Conditions: Maintain consistent cell densities, passage numbers, and use the same batch of serum for a set of experiments. 2. Pre-screen Serum Batches: If possible, test different batches of serum for their effect on this compound stability. 3. Always Prepare Fresh: Prepare fresh working solutions of this compound for each experiment from a frozen stock. |
| Detection of high levels of hydroxyproline and glycine in the culture supernatant. | Significant degradation of this compound into its constituent amino acids. | 1. Implement Protective Measures: Follow the recommendations for preventing degradation mentioned above (e.g., use of inhibitors, serum-free media). 2. Optimize Peptide Concentration: A lower initial concentration of the peptide might be degraded more rapidly. Consider if a higher starting concentration is feasible and tolerated by the cells. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for enzymes and inhibitors involved in this compound degradation.
Table 1: Inhibitors of Prolidase and Related Enzymes
| Inhibitor | Target Enzyme | Substrate/Context | Reported IC50 / Kᵢ | Citation(s) |
| N-Benzyloxycarbonyl-L-proline (Cbz-Pro) | Porcine Kidney Prolidase | Glycyl-L-proline | Kᵢ = 90 µM | [2] |
| Doxycycline | Prolidase in Human Skin Fibroblasts | Endogenous | ~150 µg/mL | [3] |
| Doxorubicin | Prolidase in Human Skin Fibroblasts | Endogenous | ~10 µM | [4] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Angiotensin I | 6 nM | [5] |
| Ac-Gly-boroPro | Fibroblast Activation Protein (FAP) | Ac-Gly-Pro-AMC | Kᵢ = 23 nM | [6] |
Note: IC50 and Kᵢ values can vary depending on the experimental conditions, including substrate concentration and enzyme source. The data presented here are for reference and may not directly reflect the inhibition of this compound degradation in your specific cell culture system.
Table 2: Representative Half-Life of a Proline-Rich Peptide in Serum
| Peptide | Condition | Half-life (t½) | Citation(s) |
| A3-APO (proline-rich antibacterial peptide) | 25% mouse serum in vitro | ~100 min | [7] |
Note: The half-life of this compound in your specific cell culture system needs to be determined experimentally as it is influenced by cell type, cell density, and media composition.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture
This protocol outlines a method to determine the stability (half-life) of this compound in a specific cell culture system using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound peptide
-
Cell line of interest (e.g., human dermal fibroblasts)
-
Complete cell culture medium (with and without serum)
-
Protease inhibitors (optional, e.g., Cbz-Pro)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a C18 column and UV detector
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 24-well plate) at a desired density and allow them to adhere overnight.
-
Prepare Peptide Solutions: Prepare a stock solution of this compound in sterile water or PBS. From this stock, prepare working solutions in your cell culture medium (e.g., at 100 µM). Prepare solutions in both complete medium (with serum) and serum-free medium.
-
Incubation:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound containing medium to the wells. Include control wells with medium only (no cells) to assess non-enzymatic degradation.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the culture supernatant from each well.
-
-
Sample Preparation:
-
To precipitate proteins, add two volumes of ice-cold acetonitrile to each supernatant sample.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C18 reverse-phase column
-
Detection: UV at 214 nm
-
Gradient: Develop a suitable gradient to separate this compound from its degradation products and media components (e.g., a linear gradient from 5% to 50% Mobile Phase B over 20 minutes).
-
Inject the prepared samples and a standard curve of known this compound concentrations.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to intact this compound.
-
Calculate the concentration of remaining this compound at each time point using the standard curve.
-
Plot the percentage of remaining this compound against time.
-
Determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture.
Caption: Enzymatic degradation pathway of this compound by prolidase.
Caption: Simplified HIF-1α signaling pathway and the potential influence of this compound degradation products.
References
- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and active-site modelling of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
Technical Support Center: Improving the Purity of Synthetic H-Hyp-gly-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetically produced H-Hyp-gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the dipeptide hydroxyprolyl-glycine. It is a component of collagen, a major structural protein in connective tissues. Research suggests that this compound has potential applications in improving skin health by promoting the growth of primary fibroblasts on collagen gel.[1][2] It is also used in metabolic research.[1][2]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Impurities in synthetic peptides like this compound are typically process-related or are degradation products.[3] Common impurities can include:
-
Deletion sequences (e.g., Gly-OH): Resulting from incomplete coupling of the hydroxyproline residue.
-
Truncated sequences: Arising from incomplete deprotection steps during solid-phase peptide synthesis (SPPS).[3]
-
Diketopiperazines (DKPs): Cyclic dipeptides that can form, particularly when proline or hydroxyproline is at the C-terminus of a dipeptide ester, leading to loss of product.[4][5][6]
-
Side-chain reaction products: If the hydroxyl group of hydroxyproline is not properly protected during synthesis, it can lead to unwanted side reactions.[7]
-
Racemization products: Diastereomeric impurities can form due to racemization of the amino acid residues during activation or deprotection steps.[8]
Q3: What are the recommended methods for purifying synthetic this compound?
A3: The standard and most effective method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9] This technique separates the target peptide from impurities based on hydrophobicity. For a hydrophilic dipeptide like this compound, other techniques such as hydrophilic interaction liquid chromatography (HILIC) could also be considered. Recrystallization can be an alternative or complementary step, though finding a suitable solvent system for this polar molecule may require screening.
Q4: How is the purity of this compound typically assessed?
A4: The purity of synthetic peptides is usually determined by analytical RP-HPLC coupled with Ultraviolet (UV) detection, typically at 210-230 nm, which corresponds to the absorbance of the peptide bond.[3] Mass spectrometry (MS) is used in conjunction with HPLC to confirm the molecular weight of the main peak (the desired product) and to identify the masses of any impurity peaks.[10]
Q5: How should purified this compound be stored to ensure its stability?
A5: Lyophilized (powdered) this compound should be stored in a freezer at or below -20°C to ensure long-term stability.[2] Once dissolved in a solution, it is recommended to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
Issue 1: Low Purity of Crude this compound After Synthesis
Q: My initial analysis of the crude synthetic this compound shows a complex mixture with low purity (<70%). What are the likely causes and how can I improve this?
A: Low purity in the crude product often points to inefficiencies in the synthesis steps. The primary causes and potential solutions are summarized below.
Data Presentation: Common Impurities and Mitigation Strategies
| Impurity Type | Potential Cause | Suggested Solution |
| Deletion Sequence (Gly-OH) | Incomplete coupling of Fmoc-Hyp(OR)-OH to the glycine residue. | - Increase coupling time or use a more potent coupling agent (e.g., HATU).- Use a 3-5 fold excess of the amino acid and coupling reagents.- Perform a double coupling for the hydroxyproline residue. |
| Diketopiperazine (DKP) | Cyclization of the H-Hyp-gly-OR intermediate, especially during Fmoc-deprotection of the Hyp residue.[4][6][11] | - If using solid-phase synthesis, choose a 2-chlorotrityl chloride resin which sterically hinders DKP formation.[4]- Couple the third amino acid quickly after deprotection of the dipeptide. |
| Products of Side-Chain Reactions | The hydroxyl group of hydroxyproline can undergo acylation if not protected. | - Use a protected hydroxyproline derivative, such as Fmoc-Hyp(tBu)-OH, during synthesis. The tert-butyl group is stable to the basic conditions of Fmoc removal but is cleaved by TFA during the final cleavage step.[12] |
| Racemization Products | The chiral center of the amino acids can epimerize during the activation step of coupling. | - Use coupling additives that are known to suppress racemization, such as Oxyma Pure or HOBt.- Avoid prolonged pre-activation times. |
Logical Relationship: Troubleshooting Low Crude Purity
Caption: A decision tree for troubleshooting low purity of crude this compound.
Issue 2: Challenges in RP-HPLC Purification
Q: I'm struggling to purify this compound using preparative RP-HPLC. My peptide either doesn't stick to the column or the peaks are broad and poorly resolved. What can I do?
A: this compound is a very polar (hydrophilic) peptide, which can make it challenging to retain on a standard C18 reversed-phase column. Here are some strategies to improve your purification:
-
Optimize the Mobile Phase and Gradient:
-
Initial Conditions: Start with a very low percentage of organic solvent (e.g., 0-5% acetonitrile) to ensure the peptide binds to the column.
-
Shallow Gradient: Use a very shallow gradient to elute the peptide. A slow increase in the organic phase (e.g., 0.5-1% per minute) will provide better resolution between the product and closely eluting impurities.[13]
-
Ion-Pairing Agent: Ensure that trifluoroacetic acid (TFA) at a concentration of 0.1% is present in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) phases. TFA helps to improve peak shape and retention.[9]
-
-
Sample Loading:
-
Dissolution Solvent: Dissolve the crude peptide in the initial mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% TFA). Avoid dissolving the sample in strong organic solvents like pure DMSO or methanol, as this can cause the peptide to elute in the void volume without being retained on the column.[14]
-
Concentration: Do not overload the column. For preparative runs, the optimal loading amount depends on the column dimensions and should be determined empirically, starting with a small injection.
-
Data Presentation: Example Preparative HPLC Gradients
The following table provides a starting point for developing a purification method. This will likely require optimization for your specific crude sample and HPLC system.
| Parameter | Analytical Scouting Method | Preparative Purification Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5-10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 0-50% B over 20 min | 0-25% B over 40 min (Focused Gradient) |
| Detection | 214 nm | 214 nm |
| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification of this compound
This protocol provides a general method for the purification of crude this compound.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC-grade water. Filter through a 0.22 µm filter and degas.
-
Prepare Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm filter and degas.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of Mobile Phase A or a weak solution of Mobile Phase B (e.g., 5% B). A typical starting concentration is 10-20 mg/mL.[1]
-
If solubility is an issue, gentle sonication may be used.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[9]
-
-
Chromatography:
-
Equilibrate the preparative C18 column with 95-100% Mobile Phase A for at least 5-10 column volumes, or until the baseline is stable.
-
Inject the prepared sample onto the column.
-
Run the preparative gradient (e.g., a linear gradient from 5% to 25% Mobile Phase B over 40 minutes).
-
Monitor the elution profile at 214 nm and collect fractions corresponding to the main product peak.
-
-
Post-Purification Processing:
-
Analyze the purity of each collected fraction using an analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled fractions at -80°C until completely solid.
-
Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.[9]
-
Protocol 2: Purity Assessment by Analytical RP-HPLC
-
Sample Preparation: Prepare a solution of the purified this compound in Mobile Phase A at a concentration of approximately 0.5-1.0 mg/mL.
-
Chromatography:
-
Equilibrate an analytical C18 column with 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject 10 µL of the sample solution.
-
Run a suitable analytical gradient (e.g., 5% to 50% Mobile Phase B over 20 minutes).
-
Monitor the chromatogram at 214 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.[15]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Workflow: Synthesis to Pure Peptide
Caption: A typical workflow for the synthesis and purification of this compound.
Signaling Pathway: this compound Induced Fibroblast Proliferation
This compound has been shown to promote the growth of fibroblasts.[1][2] While the direct receptor is not fully elucidated, di- and tripeptides can activate intracellular signaling cascades like the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation.[16][17][18]
Caption: PI3K/Akt/mTOR pathway potentially activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. almacgroup.com [almacgroup.com]
- 4. peptide.com [peptide.com]
- 5. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of PI3K/Akt/mTOR signaling in dose-dependent biphasic effects of glycine on vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of H-Hyp-gly-OH.
Welcome to the technical support center for H-Hyp-gly-OH. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of this dipeptide. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Batch-to-batch variability in synthetic peptides like this compound can stem from several factors. The most common sources of inconsistency in biological assays are variations in peptide purity, net peptide content, and the presence of residual contaminants from synthesis and purification. Furthermore, external factors in your assay, such as contaminants in your cell culture reagents, can also lead to variable results.[1][2][3]
A notable example of external contamination was reported in a study where different lots of fetal bovine serum (FBS) contained varying concentrations of hydroxyprolyl peptides.[1] This endogenous presence masked the effects of the experimentally added this compound, leading to inconsistent observations.[1]
Troubleshooting Steps:
-
Verify Peptide Quality: Always begin with a comprehensive review of the Certificate of Analysis (CoA) for each batch. Key parameters to compare are purity (by HPLC), identity (by Mass Spectrometry), and net peptide content (often determined by Amino Acid Analysis or elemental analysis).
-
Qualify New Batches: Before use in critical experiments, it is advisable to perform a side-by-side comparison of the new batch with a previously validated batch in a simple, quantitative assay.
-
Screen Reagents for Contaminants: If you suspect contamination in your assay reagents, such as FBS, consider testing for the presence of endogenous hydroxyprolyl peptides.[1] You can also consider using reagents that are certified to be free of such contaminants.
-
Ensure Proper Handling and Storage: Inconsistent handling of the peptide upon receipt can also contribute to variability. Ensure that the lyophilized powder and reconstituted solutions are stored under appropriate conditions to prevent degradation.[4][5]
Q2: What are the recommended storage and handling conditions for this compound to minimize degradation?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or colder in a tightly sealed container to protect it from moisture.[4][6]
-
Reconstituted Solutions: Once dissolved, the peptide solution is more susceptible to degradation.[4] It is highly recommended to:
-
Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][5]
-
For short-term storage (a few days), solutions can be kept at 4°C, depending on the buffer composition.[4]
-
Avoid prolonged exposure to pH levels above 8 to minimize deamidation and other base-catalyzed degradation pathways.[5]
-
Q3: My this compound solution is cloudy. What should I do?
A3: Cloudiness or precipitation in your peptide solution can indicate solubility issues or aggregation.[4] The solubility of peptides is influenced by their amino acid sequence, concentration, pH, and the ionic strength of the buffer.[4]
Troubleshooting Steps:
-
Sonication: Gentle sonication can help to dissolve the peptide.[4]
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can significantly improve solubility.[4]
-
Use of Solvents: For peptides that are difficult to dissolve in aqueous buffers, you may consider first dissolving them in a small amount of a polar organic solvent like DMSO or DMF, and then slowly adding this solution to your aqueous buffer with gentle vortexing.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Bioactivity Between Batches
This guide provides a systematic approach to troubleshooting unexpected variations in the biological activity of this compound.
Workflow Diagram:
Experimental Protocol: Comparative Functional Assay
-
Objective: To directly compare the biological activity of a new batch of this compound against a previously validated batch.
-
Materials:
-
Procedure:
-
Prepare stock solutions of both the new and old batches of this compound at the same concentration in the same buffer.
-
Seed cells at a consistent density in a multi-well plate.
-
After cell attachment, replace the medium with a serum-free or low-serum medium to minimize background effects.
-
Treat cells with a serial dilution of both the new and old this compound batches. Include an untreated control.
-
Incubate for a predetermined time period appropriate for the assay.
-
Perform the bioassay according to the manufacturer's instructions.
-
Analyze the data and compare the dose-response curves of the two batches.
-
Guide 2: Quality Control Analysis of Incoming this compound Batches
To ensure consistency, it is good practice to perform in-house quality control on new batches of critical reagents.
Key QC Parameters and Methods:
| Parameter | Method | Acceptance Criteria (Typical) | Purpose |
| Identity | Mass Spectrometry (MS) | Measured molecular weight matches the theoretical molecular weight (188.18 g/mol )[6] | Confirms that the correct peptide was synthesized.[8][9] |
| Purity | HPLC/UPLC | ≥95% (main peak area)[10] | Quantifies the percentage of the desired peptide relative to impurities.[8][9] |
| Net Peptide Content | Amino Acid Analysis (AAA) or Elemental Analysis | 70-90% | Determines the actual amount of peptide in the lyophilized powder, which also contains water and counterions (e.g., TFA).[8] |
| Appearance | Visual Inspection | White to off-white solid[11] | A significant deviation in color may indicate contamination or degradation.[2] |
Experimental Protocol: Purity Analysis by RP-HPLC
-
Objective: To verify the purity of a new this compound batch using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of 1 mg/mL.
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient: A typical starting gradient would be 5% B to 60% B over 20 minutes. This may need to be optimized.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Potential Peptide Degradation Pathways:
It is important to be aware of potential chemical degradation pathways that can affect peptide stability and lead to batch variability.
The primary degradation concern for a dipeptide like this compound under certain conditions (e.g., heating) would be hydrolysis of the peptide bond or cyclization to form a diketopiperazine.[4][5][12] These degradation products would likely have altered or no biological activity and would be detectable as separate peaks in an HPLC chromatogram.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. This compound | 7672-35-7 | FH108071 | Biosynth [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. bachem.com [bachem.com]
- 10. polypeptide.com [polypeptide.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of H-Hyp-gly-OH in Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Hyp-gly-OH formulations. The information is designed to help you anticipate and address stability challenges during your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in aqueous formulations?
The primary degradation pathways for this compound are understood to be cyclization and hydrolysis. A significant pathway, especially under thermal stress, is the intramolecular cyclization to form the cyclic dipeptide, cyclo(Hyp-Gly), and glycine.[1] Like all peptides, this compound is also susceptible to hydrolysis of its peptide bond, particularly at pH extremes. Oxidation of the hydroxyproline residue is a potential, though likely less prominent, degradation route unless oxidizing agents are present.
2. What are the optimal pH and temperature conditions for storing this compound solutions?
For optimal stability of this compound in aqueous solutions, it is recommended to maintain a pH between 4.0 and 6.0 and store at refrigerated temperatures (2-8°C). These conditions help to minimize both cyclization and hydrolysis. One study on a similar peptide, Ala-Hyp-Gly, showed that cyclization was suppressed at a pH of 2.4.[1] However, strongly acidic or basic conditions can accelerate peptide bond hydrolysis.[2] Elevated temperatures significantly accelerate degradation, particularly the formation of cyclic dipeptides.[1][3]
3. How can I analyze the stability of my this compound formulation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for analyzing the stability of this compound formulations. This method should be capable of separating the intact this compound from its potential degradation products, such as cyclo(Hyp-Gly) and free amino acids. A reversed-phase HPLC method with UV detection is a common choice for peptide analysis.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of this compound potency over time with the appearance of a new peak in the HPLC chromatogram. | Intramolecular cyclization to form cyclo(Hyp-Gly). | Confirm the identity of the new peak using mass spectrometry (MS). To minimize cyclization, adjust the formulation pH to the lower end of the stable range (e.g., pH 4.0-5.0) and avoid exposure to high temperatures. |
| Decrease in pH of the formulation during storage. | Hydrolysis of the peptide bond, releasing a carboxylic acid group. | Buffer the formulation to maintain a stable pH. Phosphate or citrate buffers are commonly used for peptide formulations. |
| Formation of multiple degradation products under stress conditions. | Multiple degradation pathways are occurring, such as hydrolysis and oxidation. | Conduct a forced degradation study to identify the specific degradation products. This will help in optimizing the formulation by adding appropriate stabilizers like antioxidants if oxidation is confirmed. |
| Precipitation or cloudiness in the formulation. | Aggregation of the peptide or interaction with excipients. | Evaluate the solubility of this compound in the formulation buffer. Screen different excipients for compatibility. Consider the use of solubilizing agents if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature for 24 hours.[5][7][8]
-
Thermal Degradation: Incubate the stock solution at 85°C for up to 24 hours.[1][3]
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9] The stressed samples from the forced degradation study should be used to demonstrate specificity.
Data Presentation
Table 1: Effect of pH and Temperature on the Cyclization of Ala-Hyp-Gly to cyclo(Ala-Hyp) after 1 hour at 85°C (Data adapted from a study on a similar peptide) [1]
| pH | % Cyclization |
| 2.4 | 8.7 |
| 4.8 | 63.0 |
| 6.0 | 70.1 |
| 7.2 | 72.7 |
This data suggests that this compound is likely to be more stable against cyclization at a lower pH.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Collagen-Derived Hydroxyproline (Hyp)-Containing Cyclic Dipeptides with High Oral Bioavailability: Efficient Formation of Cyclo(X-Hyp) from X-Hyp-Gly-Type Tripeptides by Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding aggregation of H-Hyp-gly-OH in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling and use of the dipeptide H-Hyp-gly-OH, with a focus on preventing aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound, or Hydroxyprolyl-glycine, is a dipeptide composed of hydroxyproline and glycine.[1][2] It is known to promote the growth of mouse primary fibroblasts on collagen gel and has potential applications in improving skin by ingesting hydrolyzed collagen.[1][2] Proper dissolution and prevention of aggregation are crucial for its biological activity and for obtaining accurate and reproducible experimental results. Its unique structure, featuring a hydroxypyrrolidine moiety, is suggested to enhance its stability and solubility.[3]
Q2: My this compound peptide is difficult to dissolve. What are the initial steps I should take?
For any peptide, it is highly recommended to first test the solubility of a small amount of the peptide before attempting to dissolve the entire sample. This prevents the potential loss of valuable material. As a general guideline, peptides should be brought to room temperature in a desiccator before opening and weighing. For a short, hydrophilic dipeptide like this compound, sterile, distilled water is a good starting point for dissolution.
Q3: What factors can influence the aggregation of this compound in solution?
Several factors can contribute to peptide aggregation:
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero.[4] At this pH, intermolecular electrostatic repulsion is minimal, which can promote aggregation. The estimated pI for this compound is around 5.5-6.0, based on the pKa values of the N-terminal amine and C-terminal carboxyl groups.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[5]
-
Temperature: While gentle warming can sometimes aid dissolution, excessive heat can denature the peptide and promote aggregation.[6]
-
Ionic Strength: The effect of salt concentration on peptide solubility can be complex. It can either increase solubility by shielding charges or decrease it through the "salting out" effect.
-
Solvent: The choice of solvent is critical. While water is the preferred solvent for many biological applications, organic co-solvents may be necessary for less soluble peptides.
Q4: How can I detect if my this compound solution has aggregated?
Peptide aggregation can be detected using several analytical techniques:
-
Visual Inspection: The most straightforward method is to visually check for turbidity, precipitation, or gel formation in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to the presence of aggregates can be detected as an apparent increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution and can readily detect the presence of aggregates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in water. | The peptide may be at or near its isoelectric point (pI), minimizing its solubility. | Adjust the pH of the solution. Add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH below the pI, or a dilute base (e.g., 0.1 M NaOH) to raise the pH above the pI. This will increase the net charge on the peptide and enhance its solubility. |
| The concentration of the peptide is too high. | Try dissolving the peptide at a lower concentration. | |
| The peptide has formed strong intermolecular hydrogen bonds. | Gentle sonication in an ice bath can help to break up aggregates and facilitate dissolution. | |
| The solution becomes cloudy or forms a precipitate after initial dissolution. | The pH of the final solution is close to the peptide's pI. | Re-adjust the pH of the solution away from the estimated pI (around 5.5-6.0). |
| The peptide is aggregating over time. | Store the peptide solution at low temperatures (e.g., 4°C for short-term or -20°C/-80°C for long-term storage). Consider adding a cryoprotectant like glycerol (20-50%) for frozen storage to prevent freeze-thaw-induced aggregation. | |
| The buffer composition is promoting aggregation. | Try a different buffer system or adjust the ionic strength of the current buffer. | |
| Inconsistent results in biological assays. | Peptide aggregation is leading to a lower effective concentration of the active monomeric form. | Prepare fresh solutions of this compound before each experiment. Filter the solution through a 0.22 µm filter to remove any pre-existing aggregates. |
| The solvent used for dissolution is interfering with the assay. | If an organic co-solvent like DMSO was used, ensure the final concentration in the assay is low enough to not affect the biological system (typically <0.5%). |
Quantitative Data Summary
| Solvent | Expected Solubility | Notes |
| Water | High | Solubility is pH-dependent and will be lowest at the isoelectric point (pI ~5.5-6.0). |
| Phosphate-Buffered Saline (PBS, pH 7.4) | High | The pH is above the estimated pI, leading to a net negative charge and good solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A good solvent for creating concentrated stock solutions. |
| Methanol / Ethanol | Moderate to High | Can be used as co-solvents to aid dissolution. |
| Acetonitrile (ACN) | Moderate | Often used in reversed-phase chromatography. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂N₂O₄ | |
| Molecular Weight | 188.18 g/mol | [3] |
| Isoelectric Point (pI) | ~5.5 - 6.0 (Estimated) | Based on pKa values of terminal groups |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
Lyophilized this compound powder
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of sterile water required to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW = 188.18 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 188.18 g/mol ) / 0.010 mol/L = 0.000531 L = 531 µL
-
-
Carefully add the calculated volume of sterile water to the vial.
-
Recap the vial and vortex gently until the peptide is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the vial for short bursts (10-15 seconds) in an ice-water bath. Avoid excessive heating.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a general method for assessing the aggregation state of an this compound solution.
Materials:
-
This compound solution (prepared as in Protocol 1 or diluted to the desired concentration in the buffer of interest)
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes suitable for the DLS instrument
-
0.22 µm syringe filters
Procedure:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Filter a small volume of the this compound solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This removes any extrinsic dust particles that could interfere with the measurement.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters, including the solvent viscosity and refractive index, temperature, and measurement duration.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
The software will analyze the data to generate a particle size distribution profile.
-
Interpretation of Results:
-
A single, narrow peak at a small hydrodynamic radius (typically < 2 nm for a dipeptide) indicates a monodisperse solution of monomeric this compound.
-
The presence of additional peaks at larger hydrodynamic radii or a broad size distribution is indicative of peptide aggregation.
-
Visualizations
Caption: General pathway of peptide aggregation.
Caption: Workflow for preparing and analyzing this compound solutions.
Caption: Decision tree for troubleshooting this compound dissolution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Isoelectric point - Wikipedia [en.wikipedia.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 6. This compound | C7H12N2O4 | CID 11902895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of H-Hyp-Gly-OH and Pro-Hyp in Stimulating Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive peptides H-Hyp-Gly-OH (Hydroxyprolyl-glycine, also known as Hyp-Gly) and Pro-Hyp (Prolyl-hydroxyproline) in their capacity to stimulate collagen synthesis. The information presented herein is a synthesis of publicly available experimental data, intended to inform research and development in fields such as dermatology, tissue engineering, and nutricosmetics.
At a Glance: this compound vs. Pro-Hyp
| Feature | This compound (Hyp-Gly) | Pro-Hyp |
| Primary Function | Stimulates fibroblast proliferation (in combination with Pro-Hyp) and myoblast differentiation.[1][2] | Stimulates fibroblast proliferation, collagen and hyaluronic acid synthesis.[3][4][5] |
| Potency | Data on individual efficacy is limited; synergistic effects with Pro-Hyp observed. | Demonstrates dose-dependent stimulation of fibroblast growth and significant increases in collagen and hyaluronic acid production.[3][5] |
| Mechanism of Action | In myoblasts, activates the PI3K/Akt/mTOR signaling pathway, potentially utilizing the PHT1 transporter for cellular uptake.[6] | Activates STAT3 and ERK phosphorylation in fibroblasts.[3] |
Quantitative Data on Collagen Synthesis Stimulation
Direct comparative studies quantifying the individual effects of this compound and Pro-Hyp on collagen synthesis are limited in the public domain. However, existing research provides valuable insights into their respective and combined activities.
Table 1: Effect of Pro-Hyp on Fibroblast Proliferation on a Collagen Gel
| Pro-Hyp Concentration (nmol/mL) | Fibroblast Growth (Absorbance at 450 nm) |
| 0 | ~1.2 |
| 100 | ~1.4 |
| 200 | ~1.6 |
| 500 | ~1.8 |
| 1000 | ~2.0 |
Data adapted from a study on mouse skin fibroblasts cultured for 144 hours in the presence of 10% FBS. The absorbance values are approximations based on the graphical data presented in the source.[5]
Table 2: Effect of a Mixture of Pro-Hyp and Hyp-Gly on Fibroblast Growth on a Collagen Gel
| Treatment | Fibroblast Growth (Relative to Control) |
| Control | 1.0 |
| Pro-Hyp (100 µM) + Hyp-Gly (100 µM) | Significantly increased (p < 0.05) |
This study demonstrated that a combination of Pro-Hyp and Hyp-Gly significantly stimulates the growth of mouse skin fibroblasts on a collagen gel in the presence of 10% FBS (free from low molecular weight hydroxyprolyl peptides).[1][2]
Table 3: Effect of Pro-Hyp on Hyaluronic Acid and Collagen Synthesis in Human Dermal Fibroblasts
| Treatment | Cell Proliferation (Fold Change) | Hyaluronic Acid Synthesis (Fold Change) | HAS2 mRNA Levels (Fold Change) |
| Pro-Hyp (200 nmol/mL) | 1.5 | 3.8 | 2.3 |
This study highlights Pro-Hyp's ability to not only stimulate fibroblast proliferation but also significantly increase the synthesis of hyaluronic acid, a key component of the extracellular matrix.[3]
Signaling Pathways
The signaling pathways through which this compound and Pro-Hyp exert their effects on fibroblasts are critical for understanding their mechanisms of action and for potential therapeutic targeting.
Pro-Hyp Signaling Pathway in Fibroblasts
Pro-Hyp has been shown to stimulate fibroblast proliferation and hyaluronic acid synthesis through the activation of specific intracellular signaling cascades. Experimental evidence points to the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular signal-Regulated Kinase (ERK) as key events in this process.[3]
Signaling pathway of Pro-Hyp in fibroblasts.
Potential Signaling Pathway for this compound in Fibroblasts
While the specific signaling pathway for this compound in fibroblasts has not been fully elucidated, research in C2C12 myoblasts provides a potential model. In this cell type, Hyp-Gly was found to activate the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation. The peptide/histidine transporter 1 (PHT1) was also implicated in its cellular uptake.[6] It is plausible that a similar mechanism exists in fibroblasts, but this requires further investigation.
Potential signaling pathway of this compound.
Experimental Protocols
Fibroblast Cell Culture for Collagen Synthesis Assays
This protocol outlines the general steps for culturing fibroblasts to assess the effects of this compound and Pro-Hyp on collagen synthesis.
Workflow for fibroblast culture and treatment.
Detailed Steps:
-
Cell Thawing and Culture: Human dermal fibroblasts are thawed and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Once confluent, fibroblasts are trypsinized and seeded into multi-well plates at a predetermined density (e.g., 5 x 10^4 cells/well for a 24-well plate). For experiments on collagen gels, the wells are pre-coated with a layer of type I collagen.[5]
-
Treatment: After allowing the cells to adhere (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of this compound or Pro-Hyp. A control group without the peptides is always included.
-
Incubation: The cells are incubated with the peptides for a specific period, which can range from 24 to 144 hours, depending on the experimental design.[5]
-
Harvesting: At the end of the incubation period, the cell culture supernatant and/or the cell lysate are collected for collagen quantification.
Quantification of Collagen Synthesis by Hydroxyproline Assay
The hydroxyproline assay is a widely used colorimetric method to determine the total collagen content in biological samples. Hydroxyproline is an amino acid that is almost exclusively found in collagen.
Workflow for the hydroxyproline assay.
Detailed Steps:
-
Acid Hydrolysis: Samples (supernatant or cell lysate) are hydrolyzed in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for an extended period (e.g., 3-24 hours) to break down the collagen protein and release free hydroxyproline.[7][8][9]
-
Neutralization: The hydrolyzed samples are neutralized to an appropriate pH.
-
Oxidation: The hydroxyproline in the samples is oxidized by the addition of Chloramine-T solution.[7][9]
-
Color Development: A color reagent, typically p-dimethylaminobenzaldehyde (DMAB) in Ehrlich's solution, is added. This reacts with the oxidized hydroxyproline to produce a colored product.[7][9]
-
Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a wavelength of approximately 560 nm.[7]
-
Calculation: The hydroxyproline concentration in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can then be estimated based on the average percentage of hydroxyproline in collagen (typically around 13.5%).[9][10]
Conclusion
Both this compound and Pro-Hyp demonstrate the potential to stimulate biological activities in fibroblasts that are conducive to collagen synthesis. Pro-Hyp has been more extensively studied individually, with clear evidence of its dose-dependent effects on fibroblast proliferation and its ability to upregulate both collagen and hyaluronic acid synthesis. The signaling pathway for Pro-Hyp in fibroblasts involves the activation of STAT3 and ERK.
The role of this compound in directly stimulating collagen synthesis in fibroblasts requires more dedicated research, as current data primarily highlights its synergistic effects with Pro-Hyp. The signaling pathway for this compound in fibroblasts is yet to be confirmed, though studies in other cell types suggest the involvement of the PI3K/Akt/mTOR pathway.
For researchers and drug development professionals, Pro-Hyp currently represents a more characterized molecule for stimulating collagen synthesis. However, the synergistic potential of this compound with Pro-Hyp suggests that formulations containing both dipeptides may offer enhanced efficacy. Further head-to-head comparative studies are warranted to fully elucidate the individual and combined potential of these bioactive peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The collagen derived dipeptide hydroxyprolyl-glycine promotes C2C12 myoblast differentiation and myotube hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. depts.ttu.edu [depts.ttu.edu]
A Comparative Analysis of the Bioactivity of H-Hyp-Gly-OH and Gly-Pro-Hyp for Researchers and Drug Development Professionals
An objective comparison of the bioactive peptides H-Hyp-Gly-OH and Gly-Pro-Hyp, focusing on their performance in key biological processes supported by experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Collagen-derived peptides have garnered significant attention in the fields of dermatology, regenerative medicine, and nutritional science for their potential to modulate cellular behavior and promote tissue repair. Among the multitude of bioactive fragments, the dipeptide Hydroxyprolyl-Glycine (this compound) and the tripeptide Glycyl-Prolyl-Hydroxyproline (Gly-Pro-Hyp) are frequently identified in human plasma after collagen hydrolysate ingestion and are considered key mediators of its biological effects. This guide provides a detailed comparison of the bioactivity of this compound and Gly-Pro-Hyp, presenting available quantitative data, outlining experimental methodologies, and visualizing relevant signaling pathways to aid researchers in their selection and application.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the bioavailability and biological effects of this compound and Gly-Pro-Hyp. It is important to note that direct head-to-head comparative studies for all bioactivities are limited, and some data is inferred from studies where both peptides were investigated, though not always directly compared.
| Parameter | This compound | Gly-Pro-Hyp | Study Reference |
| Oral Bioavailability (AUC) | Higher than Gly-Pro-Hyp | Lower than this compound and Pro-Hyp | [1] |
| Absolute Oral Bioavailability (Rats) | Not directly measured, but Pro-Hyp (often studied with Hyp-Gly) is 19.3% | 4.4% | [2] |
Table 1: Comparative Bioavailability. AUC (Area Under the Curve) indicates the total drug exposure over time.
| Bioactivity | This compound | Gly-Pro-Hyp | Study Reference |
| Fibroblast Proliferation | Triggers growth of fibroblasts | Stimulates fibroblast proliferation | [3][4][5] |
| Collagen Synthesis | Implied through fibroblast proliferation | Stimulates Type I collagen synthesis | [6] |
| MMP Inhibition | Not explicitly quantified | Reduces MMP-1 and MMP-3 levels | [2][7] |
| Anti-Photoaging | Potential applications in improving skin | Potent anti-photoaging activities | [7] |
Table 2: Comparative Bioactivity Overview. Note that direct quantitative comparisons of potency are often unavailable in the cited literature.
Key Bioactivities and Mechanisms of Action
This compound: A Promoter of Fibroblast Growth
The dipeptide this compound is primarily recognized for its ability to stimulate the proliferation of fibroblasts, the primary cell type responsible for producing collagen and other extracellular matrix components.[3][4] Studies have shown that this compound, often in conjunction with another dipeptide Pro-Hyp, can trigger the growth of mouse primary fibroblasts, suggesting a fundamental role in skin and connective tissue regeneration.[3] While the precise signaling pathways activated by this compound are still under investigation, its ability to promote fibroblast proliferation is a key contributor to its potential in wound healing and skin health applications.
Gly-Pro-Hyp: A Modulator of Extracellular Matrix and Inflammatory Pathways
The tripeptide Gly-Pro-Hyp exhibits a broader range of reported bioactivities, influencing not only extracellular matrix synthesis but also inflammatory processes. It has been shown to stimulate the synthesis of type I collagen, a crucial component for skin strength and elasticity.[6]
Furthermore, Gly-Pro-Hyp has demonstrated potent anti-photoaging properties by reducing the levels of matrix metalloproteinases (MMPs), specifically MMP-1 and MMP-3, which are enzymes that degrade collagen and contribute to skin aging.[2][7]
From a signaling perspective, Gly-Pro-Hyp is suggested to interact with the transcription factors JUN and FOS and to regulate the IL-17 and TNF signaling pathways, which are involved in inflammatory responses.[7] Additionally, it has been reported to activate the TGF-β/Smad and MAPK/ERK pathways in fibroblasts, both of which are central to the regulation of extracellular matrix production and cell proliferation.
Experimental Protocols
To provide a framework for researchers, detailed methodologies for key experiments cited in the evaluation of these peptides are outlined below.
Fibroblast Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, cells are treated with varying concentrations of this compound or Gly-Pro-Hyp in DMEM containing 1% FBS for 24 to 48 hours.
-
Radiolabeling: [3H]-Thymidine (1 µCi/well) is added to each well for the final 18-24 hours of the incubation period.
-
Harvesting: The cells are harvested onto glass fiber filters using a cell harvester. The filters are washed with phosphate-buffered saline (PBS) to remove unincorporated [3H]-thymidine.
-
Scintillation Counting: The filters are dried, and the incorporated radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of cell proliferation.
Collagen I Synthesis Assay (Sircol™ Soluble Collagen Assay)
This quantitative dye-binding assay is used to measure soluble collagen in cell culture supernatants.
-
Sample Preparation: Conditioned media from fibroblast cultures treated with this compound or Gly-Pro-Hyp are collected.
-
Assay Setup:
-
Standards: Prepare a standard curve using the provided collagen standard (e.g., 0, 5, 10, 25, 50, 100 µg/ml).
-
Samples: Use 100 µL of the conditioned media per assay tube.
-
-
Dye Binding: Add 1 mL of Sircol™ Dye Reagent to each tube. Mix gently and incubate for 30 minutes at room temperature to allow the dye to bind to the collagen.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with 750 µL of Acid-Salt Wash Reagent. Centrifuge again and discard the supernatant.
-
Elution: Add 250 µL of Alkali Reagent to each tube to dissolve the pellet and release the bound dye.
-
Measurement: Transfer 200 µL of the solution from each tube to a 96-well plate and measure the absorbance at 555 nm using a microplate reader.
-
Quantification: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by these peptides, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways modulated by Gly-Pro-Hyp in fibroblasts.
Caption: Experimental workflow for the fibroblast proliferation assay.
Caption: Workflow for the Sircol™ collagen synthesis assay.
Conclusion
Both this compound and Gly-Pro-Hyp are bioactive collagen-derived peptides with significant potential in promoting skin health and tissue regeneration. The available evidence suggests that this compound is a potent stimulator of fibroblast proliferation, while Gly-Pro-Hyp exhibits a more multifaceted activity profile, including the stimulation of collagen synthesis, inhibition of MMPs, and modulation of inflammatory pathways. However, a notable gap exists in the literature regarding direct, quantitative comparisons of their efficacy under identical experimental conditions. Future research should focus on head-to-head studies to elucidate the relative potencies of these peptides and to further unravel their precise mechanisms of action. Such studies will be invaluable for the rational design of targeted therapies and functional foods for skin health and regenerative medicine.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. H-Gly-Pro-Hyp-OH | Tripeptide 29 | Anti-photoaging | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Effects of collagen hydrolysates on UV-induced photoaging mice: Gly-Pro-Hyp as a potent anti-photoaging peptide - Food & Function (RSC Publishing) [pubs.rsc.org]
Validation of H-Hyp-gly-OH as a biomarker for meat consumption.
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Accurately assessing dietary intake is crucial in nutritional research and clinical trials. Self-reported dietary information is often plagued by inaccuracies and biases. Therefore, objective biomarkers of food consumption are in high demand. This guide provides a comprehensive validation of Hydroxyprolyl-glycine (H-Hyp-gly-OH) as a specific and reliable biomarker for meat consumption, comparing its performance against other potential markers.
Recent studies have highlighted this compound, a dipeptide originating from the breakdown of collagen, as a promising candidate. Its urinary excretion has been shown to have a strong correlation with recent meat intake, outperforming other collagen-derived peptides. This guide will delve into the experimental data supporting this compound's validity, detail the methodologies for its detection, and present a clear comparison with alternative biomarkers.
Quantitative Data Summary
The following tables summarize the performance of this compound in comparison to other potential biomarkers for meat consumption. The data is compiled from various studies and presented to facilitate a clear comparison of their efficacy.
Table 1: Correlation of Urinary Biomarkers with Meat Consumption
| Biomarker | Correlation Coefficient (r) | Study Population | Comments |
| This compound | 0.72 [1] | Healthy female students | Significantly higher correlation than Pro-Hyp, suggesting greater specificity for dietary collagen. |
| Prolyl-hydroxyproline (Pro-Hyp) | 0.37[1] | Healthy female students | Also a collagen peptide, but a significant portion is derived from endogenous collagen turnover. |
| 1-Methylhistidine | 0.4 - 0.6[1] | Black and White Adventist subjects | A good predictor of meat consumption, derived from anserine found in meat. |
| 3-Methylhistidine | 0.77[2][3] | Free-living individuals | Correlates with meat intake but is also a marker for muscle catabolism, which can be a confounding factor. |
| Carnitine | Positive Association[4][5] | Postmenopausal women, EPIC cohort | Higher in meat-eaters, but quantitative correlation data is limited. |
| Taurine | Positive Association[3] | Controlled feeding study participants | Higher urinary excretion with high red meat diet, but also influenced by other dietary sources and endogenous synthesis. |
Table 2: Specificity of Collagen-Derived Biomarkers
| Biomarker | Primary Origin | Specificity for Dietary Intake | Key Findings |
| This compound | Dietary Collagen | High | Levels are negligible before meat consumption and increase significantly after. Less influenced by endogenous collagen breakdown.[1] |
| Prolyl-hydroxyproline (Pro-Hyp) | Endogenous and Dietary Collagen | Low to Moderate | The most abundant urinary collagen peptide, but a large fraction originates from the body's own collagen turnover, making it less specific for diet.[1] |
Experimental Protocols
Quantification of this compound and other Collagen Peptides in Urine by LC-MS/MS
This protocol is adapted from a study that quantified ten collagen peptides in human urine.[6]
1. Sample Preparation:
-
Collect 24-hour urine samples.
-
To an aliquot of urine, add three volumes of ethanol to precipitate proteins.
-
Centrifuge at 10,000 × g for 5 minutes and collect the supernatant.
-
Dry a 20 µL aliquot of the ethanol-soluble fraction.
-
Re-dissolve the residue in 20 µL of Milli-Q water.
-
Add 60 µL of 50 mM sodium borate buffer (pH 8.8) and 20 µL of 0.3% 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for derivatization.
-
Incubate the mixture at 50°C for 10 minutes.
-
Dilute the reaction mixture with 100 µL of 5 mM sodium phosphate buffer (pH 7.5) containing 5% acetonitrile.
-
Filter the sample before injection.
2. LC-MS/MS Analysis:
-
LC System: A binary gradient liquid chromatography system (e.g., Shimadzu LC-20)
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Shimadzu LCMS 8040)
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Chromatographic Separation: Use a C18 reversed-phase column. The specific gradient of mobile phases (typically water with formic acid and acetonitrile with formic acid) should be optimized for the separation of the target peptides.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and other target peptides must be determined using authentic standards.
3. Quantification:
-
Create a calibration curve using serial dilutions of synthesized this compound and other peptide standards.
-
Calculate the concentration of each peptide in the urine samples based on the calibration curve.
Mandatory Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the origin of this compound from dietary collagen and its subsequent metabolism.
Caption: Metabolic fate of dietary this compound.
Experimental Workflow for Biomarker Validation
This diagram outlines the key steps in a typical workflow for validating a dietary biomarker like this compound.
Caption: Workflow for dietary biomarker validation.
Conclusion
The available evidence strongly supports the validation of this compound as a superior biomarker for recent meat consumption compared to other collagen-derived peptides and general meat intake markers. Its high correlation with meat intake and low background levels from endogenous sources make it a specific and reliable tool for nutritional research. The detailed LC-MS/MS protocol provides a robust method for its quantification in urine. For researchers and drug development professionals requiring accurate dietary assessment, this compound represents a significant advancement in the field of nutritional biomarkers. Further studies in diverse populations are warranted to fully establish its utility across different demographics and dietary patterns.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biomarkers of meat and seafood intake: an extensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of H-Hyp-gly-OH: A Cross-Validation of Methodologies
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of the dipeptide H-Hyp-gly-OH (Hydroxyprolyl-glycine) is crucial for understanding collagen metabolism and its implications in various physiological and pathological processes. This guide provides a comprehensive cross-validation of the available analytical methods for this compound detection, with a focus on providing actionable data and detailed experimental protocols to aid in methodological selection and implementation.
The analysis of this compound, a specific biomarker derived from the breakdown of collagen, presents unique challenges due to its small size, polarity, and the complexity of biological matrices in which it is typically measured. This guide will delve into the predominant analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss the current landscape of alternative immunoassays.
Method Comparison: LC-MS/MS vs. Immunoassay
Our investigation reveals that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the specific and quantitative analysis of this compound. In contrast, commercially available ELISA kits are generally targeted towards the general detection of hydroxyproline (Hyp) and currently lack the specificity for the intact this compound dipeptide.
This distinction is critical, as the biological activity and significance are attributed to the specific dipeptide structure. Therefore, for rigorous scientific inquiry and clinical studies, LC-MS/MS is the recommended methodology.
Quantitative Performance Data
The following table summarizes the key performance parameters of a validated targeted LC-MS/MS method for the quantification of this compound.[1] This data serves as a benchmark for laboratories looking to establish or validate their own this compound detection assays.
| Parameter | This compound | Pro-Hyp | Gly-Pro-Hyp |
| Linearity (Correlation Coefficient, r) | 0.992 | 1.000 | 0.995 |
| Limit of Detection (LOD) (µM) | Data Not Specified | 0.14 | Data Not Specified |
| Limit of Quantification (LOQ) (µM) | Data Not Specified | Data Not Specified | Data Not Specified |
| Recovery (%) at Lower QC Level | 101.7% | 100.5% | 99.9% |
Note: While specific LOD and LOQ values for this compound were not explicitly detailed in the compared study, the excellent linearity and recovery data underscore the robustness and reliability of the LC-MS/MS method for its quantification. The low LOD for the related dipeptide Pro-Hyp suggests a high degree of sensitivity is achievable with this technique.
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol outlines a typical workflow for the analysis of this compound in biological samples, such as plasma or urine.[2][3]
a. Sample Preparation: Protein Precipitation & Derivatization
A simple and effective protein precipitation step is crucial for removing interfering macromolecules from the sample matrix.
-
Protocol:
-
To 50 µL of the biological sample (e.g., plasma, cell lysate) in a microcentrifuge tube, add a stable isotope-labeled internal standard (e.g., [¹³C₂¹⁵N]-H-Hyp-gly-OH) to correct for matrix effects and variations in instrument response.
-
Add 180 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for derivatization or direct injection into the LC-MS/MS system.
-
b. Chromatographic Separation
Reversed-phase liquid chromatography is typically employed to separate this compound from other sample components prior to mass spectrometric detection.
-
Typical Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.
-
c. Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of this compound.
-
Typical Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard are monitored. For example:
-
This compound: m/z [M+H]⁺ → fragment ion m/z
-
[¹³C₂¹⁵N]-H-Hyp-gly-OH: m/z [M+H]⁺ → fragment ion m/z
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity of the specific MRM transitions.
-
General ELISA Protocol for Hydroxyproline (Non-Specific)
While not specific for this compound, the following outlines a general protocol for a competitive ELISA for the detection of total hydroxyproline.[4] This can be useful for assessing total collagen turnover but cannot distinguish between different hydroxyproline-containing peptides.
a. Principle
This assay is based on the competitive binding between hydroxyproline in the sample and a known amount of labeled hydroxyproline for a limited number of antibody binding sites pre-coated on a microplate. The amount of labeled hydroxyproline bound to the antibody is inversely proportional to the concentration of hydroxyproline in the sample.
b. Assay Procedure
-
Standard and Sample Addition: Add standards and samples to the wells of the antibody-coated microplate.
-
Competitive Reaction: Add a fixed amount of HRP-labeled hydroxyproline to each well and incubate.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate solution (e.g., TMB) that will react with the bound HRP to produce a colored product.
-
Stopping the Reaction: Stop the color development by adding a stop solution.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of hydroxyproline in the samples by comparing their absorbance to the standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and the general ELISA methods.
Conclusion and Recommendations
For researchers requiring high specificity and accurate quantification of the dipeptide this compound, the validated LC-MS/MS method is unequivocally the superior choice . Its ability to distinguish this compound from other hydroxyproline-containing molecules is essential for meaningful biological interpretation. While ELISA kits for total hydroxyproline exist and may be useful for general screening of collagen turnover, they are not suitable for specific this compound detection.
The provided experimental protocols and performance data for the LC-MS/MS method offer a solid foundation for laboratories to develop and validate their own assays for this compound analysis, thereby contributing to a more precise understanding of its role in health and disease.
References
A Comparative Guide to the Efficacy of H-Hyp-gly-OH and Other Collagen-Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the dipeptide H-Hyp-gly-OH (Hydroxyprolyl-glycine) against other prominent collagen-derived peptides, namely Pro-Hyp (Prolyl-hydroxyproline) and Gly-Pro-Hyp (Glycyl-prolyl-hydroxyproline). The information presented herein is supported by experimental data to aid in research and development decisions.
Executive Summary
Collagen-derived peptides are bioactive molecules known to elicit a range of physiological responses, including the stimulation of tissue repair and regeneration. Among these, the dipeptides this compound and Pro-Hyp, along with the tripeptide Gly-Pro-Hyp, are the most abundant in human blood following the ingestion of hydrolyzed collagen.[1] While all demonstrate bioactivity, their efficacy in promoting cellular responses such as fibroblast proliferation, migration, and extracellular matrix synthesis can vary. This guide synthesizes available data to provide a comparative overview of their performance.
Data Presentation: Quantitative Comparison of Bioactive Peptides
The following tables summarize key quantitative data on the bioavailability and cellular efficacy of this compound, Pro-Hyp, and Gly-Pro-Hyp.
Table 1: Bioavailability of Collagen-Derived Peptides in Rats
| Peptide | Intravenous Half-Life (t½) | Oral Bioavailability (%) |
| Gly-Pro-Hyp | - | 4.4% |
| Pro-Hyp | - | 19.3% |
Data sourced from a pharmacokinetic study in rats.
Table 2: Efficacy of Collagen-Derived Peptides on Fibroblast Proliferation
| Peptide | Concentration | % Increase in Fibroblast Proliferation |
| This compound | 100 µM | Data not available for direct comparison |
| Pro-Hyp | 200 nmol/mL | ~50% increase (1.5-fold) |
Pro-Hyp data from a study on cultured human dermal fibroblasts.[2]
Table 3: Efficacy of Collagen-Derived Peptides on Hyaluronic Acid Synthesis
| Peptide | Concentration | % Increase in Hyaluronic Acid Synthesis |
| This compound | - | Data not available |
| Pro-Hyp | 200 nmol/mL | ~280% increase (3.8-fold) |
Pro-Hyp data from a study on cultured human dermal fibroblasts.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Fibroblast Proliferation Assay
This protocol is based on established methods for assessing the mitogenic activity of collagen peptides on fibroblasts.[2]
Objective: To quantify the effect of this compound, Pro-Hyp, and Gly-Pro-Hyp on the proliferation of human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (primary cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound, Pro-Hyp, Gly-Pro-Hyp peptides
-
96-well cell culture plates
-
Cell counting kit (e.g., WST-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts into 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cell cycle.
-
Peptide Treatment: Prepare solutions of this compound, Pro-Hyp, and Gly-Pro-Hyp at various concentrations (e.g., 50, 100, 200 µM) in serum-free DMEM. Add the peptide solutions to the respective wells. Include a negative control (serum-free DMEM) and a positive control (e.g., 10% FBS).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification of Proliferation: Add a cell counting reagent (e.g., WST-8) to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage increase in proliferation relative to the negative control.
Collagen Synthesis Assay (Sirius Red)
This protocol outlines a common method for quantifying total collagen production by fibroblasts.
Objective: To measure the amount of collagen synthesized by fibroblasts in response to treatment with collagen-derived peptides.
Materials:
-
Human dermal fibroblasts
-
DMEM with and without FBS
-
Collagen-derived peptides
-
24-well cell culture plates
-
Sirius Red dye solution (0.1% in picric acid)
-
0.1 M NaOH
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture fibroblasts to confluence in 24-well plates. Replace the medium with serum-free DMEM containing the test peptides and ascorbic acid (50 µg/mL) to facilitate collagen synthesis. Incubate for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Sirius Red Staining: Add Sirius Red solution to the supernatant and incubate for 1 hour at room temperature with gentle agitation. This allows the dye to specifically bind to collagen molecules.
-
Precipitation and Washing: Centrifuge the samples to pellet the collagen-dye complex. Discard the supernatant and wash the pellet with 0.1 M HCl to remove unbound dye.
-
Elution: Dissolve the pellet in 0.1 M NaOH to release the bound dye.
-
Quantification: Measure the absorbance of the eluted dye at a specific wavelength (typically 540-570 nm) using a spectrophotometer.
-
Standard Curve: Generate a standard curve using known concentrations of purified collagen to determine the collagen concentration in the samples.
Fibroblast Migration Assay (Scratch Assay)
This protocol describes a widely used method to assess the effect of peptides on cell migration.[3]
Objective: To evaluate the ability of collagen-derived peptides to stimulate the migration of fibroblasts.
Materials:
-
Human dermal fibroblasts
-
6-well cell culture plates
-
DMEM with low serum (e.g., 1% FBS)
-
Collagen-derived peptides
-
Pipette tips (e.g., p200) for creating the scratch
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed fibroblasts in 6-well plates and grow until they form a confluent monolayer.
-
Create the "Scratch": Using a sterile pipette tip, create a straight "scratch" or gap in the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with low-serum DMEM containing the desired concentrations of the test peptides.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at each time point for each treatment condition. Calculate the rate of cell migration or the percentage of wound closure over time.
Signaling Pathways and Mechanisms of Action
Collagen-derived peptides exert their biological effects by activating intracellular signaling cascades that regulate gene expression and cellular processes. The primary pathways implicated are the TGF-β/Smad, PI3K/Akt/mTOR, and MAPK pathways.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and extracellular matrix production.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is central to cell survival, proliferation, and growth. Studies suggest that this compound may promote myogenic differentiation by activating this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and stress responses.
Conclusion
The available evidence indicates that this compound, Pro-Hyp, and Gly-Pro-Hyp are all bioactive collagen-derived peptides with the potential to stimulate cellular activities crucial for tissue repair and regeneration. Pro-Hyp has been more extensively studied, with quantitative data demonstrating its potent effects on fibroblast proliferation and hyaluronic acid synthesis. While this compound is known to promote fibroblast growth, more direct comparative studies are needed to definitively establish its relative efficacy. The higher oral bioavailability of Pro-Hyp compared to Gly-Pro-Hyp in animal models suggests it may have a more pronounced systemic effect.
The activation of key signaling pathways, including TGF-β/Smad, PI3K/Akt/mTOR, and MAPK, appears to be the fundamental mechanism through which these peptides exert their effects. Further research elucidating the specific interactions of this compound with these pathways will provide a more complete understanding of its therapeutic potential. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and identifying areas for future investigation.
References
- 1. [PDF] Comparison of quantity and structures of hydroxyproline-containing peptides in human blood after oral ingestion of gelatin hydrolysates from different sources. | Semantic Scholar [semanticscholar.org]
- 2. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cost Effective and Adaptable Scratch Migration Assay [jove.com]
A Comparative Analysis of H-Hyp-gly-OH and Tripeptides in Wound Healing: A Guide for Researchers
In the intricate process of wound healing, bioactive peptides have emerged as pivotal players, orchestrating cellular responses that drive tissue regeneration. This guide provides a comparative analysis of the collagen-derived peptide motif, represented by Hydroxyproline-Glycine (Hyp-Gly) and Prolyl-Hydroxyproline (Pro-Hyp) which are key components of H-Hyp-gly-OH, and the well-characterized tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu), in the context of their wound healing capabilities. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and an exploration of the underlying signaling pathways. While direct comparative studies on this compound as a tripeptide are limited, this guide focuses on its bioactive dipeptide components, Pro-Hyp and Hyp-Gly, and contrasts their effects with the extensively studied tripeptide, GHK-Cu.
Quantitative Analysis of Peptide Performance in Wound Healing
To facilitate a clear comparison, the following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of GHK-Cu and the collagen-derived dipeptides Pro-Hyp and Hyp-Gly on key wound healing parameters.
Table 1: In Vitro Efficacy of Bioactive Peptides in Wound Healing Models
| Parameter Assessed | Peptide | Concentration | Cell Type | Result | Citation |
| Cell Proliferation | GHK-Cu | 10⁻⁹ M | Fibroblasts | Maximum stimulation of collagen synthesis | [1] |
| Pro-Hyp | 200 nmol/mL | Mouse Skin Fibroblasts | Significantly increased number of migrating fibroblasts after 72h | [2] | |
| Hyp-Gly & Pro-Hyp | 100 µM each | Mouse Skin Fibroblasts | Triggered growth of fibroblasts on collagen gel | [3][4][5] | |
| Wound Closure (Scratch Assay) | Collagen Peptides (CP₁) | 6.25 µg/mL | HUVEC | 75.49% wound closure after 48h (vs. 49.2% control) | [6] |
| Collagen Peptides (CP₂) | 6.25 µg/mL | HUVEC | 73.65% wound closure after 48h (vs. 49.2% control) | [6] | |
| Collagen Synthesis | GHK-Cu | Not specified | - | Increased collagen production in 70% of women treated | [7] |
| Collagen Peptides | Not specified | - | Increased dermal collagen density | [8] |
Table 2: In Vivo Efficacy of Bioactive Peptides in Wound Healing Models
| Parameter Assessed | Peptide | Animal Model | Treatment | Result | Citation |
| Wound Contraction | GHK-Cu | Rats (ischemic wounds) | Topical application | 64.5% reduction in wound area (vs. 28.2% control) | [9] |
| Wound Healing | Collagen Peptides | Mice (full-thickness wounds) | Oral (0.9 g/kg) | Significant decrease in wound area after 4 days | [6] |
| Muscle Regeneration | Pro-Hyp | Mice (abdominal wall wound) | Intraperitoneal administration | Accelerated muscle regenerative healing with less scarring | [10] |
| Pressure Ulcer Healing | Collagen Hydrolysate (rich in Pro-Hyp) | Humans | Oral | Enhanced healing of pressure ulcers | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Wound Healing (Scratch) Assay
This assay is a standard method to study collective cell migration in two dimensions.[12]
-
Cell Seeding: Adherent cells, such as Human Umbilical Vein Endothelial Cells (HUVEC) or fibroblasts, are seeded in a culture plate and grown to form a confluent monolayer.[6][12]
-
Creating the "Wound": A sterile pipette tip or a specialized cell scraper is used to create a "scratch" or a cell-free gap in the monolayer.[6][12]
-
Treatment: The cells are then treated with the peptide of interest (e.g., collagen peptides at 6.25 µg/mL) or a vehicle control.[6]
-
Imaging and Analysis: The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 6, 18, 36, and 48 hours).[6] The rate of wound closure is quantified by measuring the change in the cell-free area over time.[6][12]
In Vivo Full-Thickness Wound Model
This model is used to evaluate the effect of therapeutic agents on the complete process of wound healing in a living organism.
-
Animal Model: Mice are commonly used for this model.[6]
-
Wound Creation: Following anesthesia, a full-thickness excision wound is created on the dorsal side of the animal using a biopsy punch.[6]
-
Treatment: The test animals receive the peptide treatment, for instance, oral administration of collagen peptides at a specific dose (e.g., 0.3, 0.6, or 0.9 g/kg body weight), while the control group receives a placebo.[6]
-
Wound Area Measurement: The wound area is measured at regular intervals (e.g., day 0, 2, 4, 6, 8, 10, and 12) to determine the rate of wound contraction.[6]
-
Histological Analysis: At the end of the experiment, tissue samples from the wound site are collected for histological assessment to examine re-epithelialization, collagen deposition, and overall tissue regeneration.[6]
Fibroblast Proliferation Assay
This assay quantifies the effect of a substance on the proliferation of fibroblasts, which are key cells in the wound healing process.
-
Cell Culture: Mouse skin fibroblasts are cultured. To mimic the in vivo environment where fibroblasts are attached to the extracellular matrix, cells can be cultured on collagen gel.[2]
-
Treatment: The fibroblasts are treated with varying concentrations of the peptide (e.g., Pro-Hyp from 0-1000 nmol/mL) in a medium containing Fetal Bovine Serum (FBS).[2]
-
Cell Number Quantification: After a specific incubation period (e.g., 72 hours), the number of cells is counted to determine the effect of the peptide on fibroblast growth.[2] To distinguish between proliferation and migration, a cell cycle inhibitor like mitomycin C can be used.[2]
Signaling Pathways in Peptide-Mediated Wound Healing
The therapeutic effects of these peptides are underpinned by their interaction with specific cellular signaling pathways.
GHK-Cu Signaling Pathway
GHK-Cu is known to modulate multiple signaling pathways to promote wound healing. It has been shown to stimulate the synthesis of collagen and other extracellular matrix components.[1][7] Furthermore, GHK-Cu can reduce the levels of the pro-inflammatory cytokine TNF-alpha, suggesting an anti-inflammatory role.[7] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for the remodeling phase of wound healing.[9]
Caption: GHK-Cu signaling in wound healing.
Collagen-Derived Peptide Signaling Pathway
The dipeptides Pro-Hyp and Hyp-Gly, derived from collagen, primarily act by stimulating the proliferation and migration of fibroblasts.[2][11] This action is crucial for the formation of new granulation tissue and subsequent collagen deposition. While the precise receptor-mediated signaling cascade is still under investigation, their ability to trigger fibroblast growth suggests an interaction with cell surface receptors that activate pro-proliferative intracellular pathways.
Caption: Collagen-derived peptide signaling.
Experimental Workflow for Peptide Comparison in Wound Healing
A logical workflow for the comparative analysis of these peptides in a research setting is outlined below.
Caption: Experimental workflow for peptide comparison.
Conclusion
This comparative guide highlights the potent wound healing properties of both GHK-Cu and collagen-derived dipeptides. GHK-Cu demonstrates a broad spectrum of activity, influencing collagen synthesis, inflammation, and tissue remodeling. The collagen-derived dipeptides, Pro-Hyp and Hyp-Gly, which are the bioactive components of this compound, are particularly effective in stimulating fibroblast proliferation and migration, crucial steps in the initial stages of wound repair.
For researchers and drug development professionals, the choice of peptide will depend on the specific therapeutic goal. GHK-Cu may be advantageous for complex wounds where multifaceted intervention is required. Conversely, collagen-derived peptides offer a targeted approach to stimulate granulation tissue formation. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and synergistic potential of these promising bioactive peptides in the advancement of wound care.
References
- 1. droracle.ai [droracle.ai]
- 2. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The wound healing potential of collagen peptides derived from the jellyfish Rhopilema esculentum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. droracle.ai [droracle.ai]
- 10. Collagen-derived dipeptide Pro-Hyp administration accelerates muscle regenerative healing accompanied by less scarring after wounding on the abdominal wall in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
A Comparative Guide to Collagen-Derived Bioactive Peptides: Benchmarking H-Hyp-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive peptide H-Hyp-Gly-OH (Hydroxyprolyl-glycine) against other prominent collagen-derived peptides, namely H-Pro-Hyp-OH (Prolyl-hydroxyproline) and H-Gly-Pro-Hyp-OH (Glycyl-prolyl-hydroxyproline). The focus is on their efficacy in promoting key markers of skin health, supported by experimental data.
Introduction to Bioactive Collagen Peptides
Bioactive peptides are short amino acid sequences that exert specific biological effects.[1] Those derived from the enzymatic hydrolysis of collagen have garnered significant attention for their potential applications in dermatology and regenerative medicine.[2][3] These peptides, absorbed into the bloodstream after oral ingestion, can stimulate cellular activities in target tissues like the skin. This guide focuses on the comparative bioactivity of three key collagen-derived peptides: the dipeptides this compound and H-Pro-Hyp-OH, and the tripeptide H-Gly-Pro-Hyp-OH.
Comparative Bioactivity Data
The following tables summarize quantitative data from in vitro studies on the effects of these peptides on fibroblast proliferation, collagen synthesis, and hyaluronic acid production.
Table 1: Fibroblast Proliferation
| Peptide | Cell Type | Concentration | Result | Citation |
| This compound | Mouse Skin Fibroblasts | 100 µM | Triggered fibroblast growth on collagen gel | [4] |
| H-Pro-Hyp-OH | Mouse Skin Fibroblasts | 100 µM | Triggered fibroblast growth on collagen gel | [4] |
| Human Dermal Fibroblasts | 200 nmol/mL | 1.5-fold increase in cell proliferation | [5] | |
| H-Gly-Pro-Hyp-OH | - | - | Data not available for direct comparison | - |
Note: One study suggested that this compound enhances the proliferation of mouse skin fibroblasts more than H-Pro-Hyp-OH, though quantitative side-by-side data is limited.
Table 2: Collagen Synthesis
| Peptide | Cell Type | Concentration | Assay | Result | Citation |
| This compound | - | - | - | Data on direct collagen synthesis stimulation is limited | - |
| H-Pro-Hyp-OH | Adult Tenocytes | - | mRNA expression | Significant increase in Type I Collagen mRNA | [6] |
| H-Gly-Pro-Hyp-OH | - | - | - | Stimulates collagen synthesis | [7] |
Table 3: Hyaluronic Acid Synthesis
| Peptide | Cell Type | Concentration | Assay | Result | Citation |
| This compound | - | - | - | Implied to increase hyaluronic acid synthesis | [8] |
| H-Pro-Hyp-OH | Human Dermal Fibroblasts | 200 nmol/mL | ELISA | 3.8-fold increase in hyaluronic acid synthesis | [5] |
| H-Gly-Pro-Hyp-OH | Photo-aged mouse skin | - | In vivo | Increased hyaluronic acid content | [9] |
Signaling Pathways and Mechanisms of Action
The bioactivity of these peptides stems from their ability to interact with cellular signaling pathways.
This compound
While research on the specific signaling of this compound in dermal fibroblasts is ongoing, studies in myoblasts suggest a potential mechanism involving the PI3K/Akt/mTOR pathway .[9][10] This pathway is crucial for cell growth and proliferation. The peptide may be transported into the cell via the Peptide/Histidine Transporter 1 (PHT1) .[9]
Figure 1: Proposed signaling pathway for this compound in fibroblasts.
H-Pro-Hyp-OH
H-Pro-Hyp-OH has been shown to stimulate hyaluronic acid synthesis by upregulating the expression of Hyaluronan Synthase 2 (HAS2) .[5] This process is mediated by the activation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Comparative Study of the Impact of Two Bioactive Collagen Peptides on Skin Properties and Aging Hallmarks | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. The collagen derived dipeptide hydroxyprolyl-glycine promotes C2C12 myoblast differentiation and myotube hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photobiomodulation activates the PI3K/AKT pathway in diabetic fibroblast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of H-Hyp-gly-OH and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of small peptides is critical for their application in therapeutics and as research tools. This guide provides an objective comparison of the stability of H-Hyp-gly-OH (Hydroxyprolyl-glycine) and its key isomers, supported by experimental principles and data from the literature.
The stability of a dipeptide such as this compound is not a single parameter but a composite of its resistance to chemical degradation, enzymatic hydrolysis, and its inherent conformational preferences. Isomerism, both in terms of amino acid sequence (e.g., this compound vs. H-gly-Hyp-OH) and the stereochemistry of the hydroxyproline residue (e.g., trans-4-Hyp, cis-4-Hyp, trans-3-Hyp), plays a pivotal role in determining these stability characteristics.
Comparative Stability Overview
The primary factors influencing the stability of this compound and its isomers are:
-
Chemical Stability: Primarily driven by the susceptibility to intramolecular aminolysis to form a cyclic dipeptide (a diketopiperazine or DKP), and hydrolysis of the peptide bond.
-
Enzymatic Stability: Resistance to cleavage by various peptidases present in biological systems.
-
Conformational Stability: The energetic preference for a particular three-dimensional structure, largely influenced by the cis/trans isomerization of the peptide bond preceding the hydroxyproline residue.
The following table summarizes the relative stability of this compound and its common isomers based on these factors.
| Dipeptide Isomer | Relative Chemical Stability (vs. DKP Formation) | Relative Enzymatic Stability | Conformational Stability (Preference for trans Isomer) | Overall Stability Profile |
| H-(trans-4-Hyp)-gly-OH | Moderate to Low (Susceptible to DKP formation) | Moderate (Substrate for some peptidases) | High | Susceptible to chemical degradation via cyclization, particularly under neutral to basic pH. |
| H-gly-(trans-4-Hyp)-OH | High (Low susceptibility to DKP formation) | Low (Readily cleaved by prolidases)[1] | High | Chemically more stable than its this compound counterpart but enzymatically more labile. |
| H-(cis-4-Hyp)-gly-OH | Moderate to Low (Susceptible to DKP formation) | Likely similar to trans-4-Hyp isomer | Lower than trans-4-Hyp | Reduced conformational stability may influence rates of chemical and enzymatic degradation. |
| H-(trans-3-Hyp)-gly-OH | Moderate to Low (Susceptible to DKP formation) | Likely similar to trans-4-Hyp isomer | High | Destabilizes collagen triple helices when incorporated, suggesting altered conformational properties.[2] |
Key Degradation Pathways and Influencing Factors
Chemical Degradation: Diketopiperazine (DKP) Formation
A major pathway for the chemical degradation of dipeptides, especially those with an N-terminal proline or hydroxyproline, is the intramolecular cyclization to form a 2,5-diketopiperazine (DKP).[3][4][5] This reaction involves the nucleophilic attack of the N-terminal amine on the carbonyl carbon of the peptide bond, leading to the cleavage of the peptide backbone.
-
Influence of Sequence: this compound is significantly more susceptible to DKP formation than its isomer H-gly-Hyp-OH. The reaction is dependent on the unprotonated N-terminal amino group, which is readily available for intramolecular attack in the Hyp-Gly sequence.[6]
-
Influence of pH: The rate of DKP formation is pH-dependent, with the unprotonated N-terminal amino group being the reactive species.[6] Therefore, the reaction is generally faster at neutral to basic pH.
-
Influence of Temperature: Increased temperature accelerates the rate of DKP formation.
Caption: Chemical degradation pathways of this compound.
Enzymatic Degradation
Dipeptides containing hydroxyproline are substrates for various peptidases. Prolidase (proline dipeptidase), for instance, specifically cleaves dipeptides with a C-terminal proline or hydroxyproline.[1]
-
H-gly-Hyp-OH is a direct substrate for prolidase and is expected to be rapidly hydrolyzed in biological systems.
-
This compound is not a substrate for prolidase but may be cleaved by other less specific dipeptidases. Studies have shown that Hyp-Gly dipeptides exhibit good stability in human plasma, suggesting resistance to many serum peptidases.[7] This resistance is enhanced by the presence of the hydroxyl group on the proline ring.[8]
Conformational Stability: cis/trans Isomerization
The peptide bond preceding a proline or hydroxyproline residue can exist in either a cis or trans conformation. The trans conformation is generally more stable. The hydroxylation of the proline ring influences the equilibrium between these two states. The presence of a 4-hydroxyl group, as in 4-Hyp, tends to favor the trans conformation even more than in proline itself, which contributes to the stability of collagen triple helices.[9][10] Isomers with a higher population of the less stable cis conformer may be more prone to degradation.
Caption: Influence of Hyp isomerism on peptide stability.
Experimental Protocols
To empirically determine the stability of this compound and its isomers, a forced degradation study coupled with a stability-indicating HPLC-MS method is recommended.[11][12][13][14][15][16][17]
Objective
To compare the degradation rates of this compound and its isomers under various stress conditions (acid, base, oxidation, heat).
Materials and Reagents
-
This compound and its isomers (e.g., H-gly-Hyp-OH, H-(cis-4-Hyp)-gly-OH)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water for HPLC (LC-MS grade)
-
Acetonitrile (ACN) for HPLC (LC-MS grade)
-
Formic acid (FA) (LC-MS grade)
-
Reaction vials and a temperature-controlled incubator/water bath
Experimental Workflow
Caption: Workflow for a forced degradation study.
Detailed Procedure
-
Preparation of Samples: Prepare stock solutions of each dipeptide isomer in water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the dipeptide stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the dipeptide stock solution with 0.1 M NaOH.
-
Oxidation: Mix the dipeptide stock solution with 3% H₂O₂.
-
Thermal Degradation: Use the dipeptide stock solution in water.
-
Incubate all samples at a controlled temperature (e.g., 60°C). Include a control sample stored at a low temperature (e.g., 4°C).
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively, immediately after withdrawal.
-
Analysis by HPLC-MS:
-
Column: A C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B to ensure separation of the parent dipeptide from its degradation products.
-
Detection: UV detection at ~210-220 nm and Mass Spectrometry (MS) in positive ion mode to monitor the mass-to-charge ratio (m/z) of the parent dipeptide and potential degradation products (e.g., the DKP).
-
-
Data Analysis:
-
Calculate the percentage of the parent dipeptide remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the remaining concentration against time. If the degradation follows first-order kinetics, the plot will be linear.
-
Determine the degradation rate constant (k) from the slope of the line and calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
This comprehensive approach will allow for a quantitative comparison of the stability of this compound and its isomers under various stress conditions, providing valuable data for formulation development and predicting in-vivo stability.
References
- 1. Catabolism of Hydroxyproline in Vertebrates: Physiology, Evolution, Genetic Diseases and New siRNA Approach for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 4. Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Hyp-Gly-containing antiplatelet peptides from collagen hydrolysate after simulated gastrointestinal digestion and intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Angiotensin-Converting Enzyme Inhibitory Activity of X-Hyp-Gly-Type Tripeptides: Importance of Collagen-Specific Prolyl Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triple-helix propensity of hydroxyproline and fluoroproline: comparison of host-guest and repeating tripeptide collagen models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 13. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. almacgroup.com [almacgroup.com]
- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Unveiling the Therapeutic Potential of Collagen-Derived Dipeptides in Osteoarthritis: A Comparative Analysis of H-Hyp-gly-OH and Pro-Hyp
For Immediate Release
[City, State] – [Date] – In the quest for effective disease-modifying treatments for osteoarthritis (OA), a debilitating joint disorder, attention has increasingly turned to the bioactive components of hydrolyzed collagen. Among these, the dipeptides Hydroxyprolyl-glycine (H-Hyp-gly-OH) and Prolyl-hydroxyproline (Pro-Hyp) have emerged as promising candidates. This guide provides a comprehensive in vivo comparison of these two dipeptides based on available preclinical data, offering valuable insights for researchers, scientists, and drug development professionals in the field of rheumatology and regenerative medicine.
Osteoarthritis is characterized by the progressive degradation of articular cartilage, leading to pain, stiffness, and reduced joint function. Current treatments primarily focus on symptom management. However, nutritional interventions with collagen hydrolysates have shown potential in mitigating OA progression, an effect attributed to the biological activity of their constituent peptides. This report delves into the experimental evidence supporting the chondroprotective effects of this compound and Pro-Hyp, summarizing key findings from in vivo studies to facilitate a comparative understanding of their therapeutic efficacy and mechanisms of action.
Comparative Efficacy in In Vivo Osteoarthritis Models
While direct head-to-head in vivo comparative studies between this compound and Pro-Hyp are not extensively documented, analysis of individual studies provides valuable insights into their respective chondroprotective capabilities. The following table summarizes quantitative data from preclinical studies investigating the effects of these dipeptides and related collagen peptides in various osteoarthritis models.
| Parameter | This compound (or related peptides) | Pro-Hyp | Control (Osteoarthritis Model) | Reference |
| Animal Model | Monoiodoacetate (MIA)-induced OA in rats | Phosphorus-induced OA in mice | MIA-induced OA in rats / Phosphorus-induced OA in mice | [1][2][3] |
| Dosage | Not specified for this compound alone; part of a larger peptide | Not explicitly quantified in vivo | N/A | [1][2][3] |
| Administration Route | Oral | Oral | N/A | [1][2][3] |
| Treatment Duration | Not specified | Not specified | N/A | [3] |
| Histological Assessment (Cartilage Degradation) | Reduced cartilage degradation | Inhibited thinning of the articular cartilage layer | Significant cartilage degradation and chondrocyte loss | [1][2][3] |
| Chondrocyte Viability | Protective effect, preventing chondrocyte death | Inhibited the loss of chondrocytes | Significant chondrocyte loss | [1][2][3] |
| Extracellular Matrix (ECM) Components | Increased levels of aggrecan, collagen type I & II | Increased glycosaminoglycan staining area (in vitro) | Decreased ECM components | [1][2][3] |
| Inflammatory Markers | Suppressed activation of inflammation pathways | Not specified | Elevated inflammatory markers | [1][2] |
| Matrix Metalloproteinases (MMPs) | Decreased MMP-3 and MMP-13 | Not specified in vivo | Elevated MMP levels | [1][2] |
| Tissue Inhibitors of Metalloproteinases (TIMPs) | Increased TIMP-1 and TIMP-3 | Not specified | Decreased TIMP levels | [1][2] |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies employed in the key cited studies.
Monoiodoacetate (MIA)-Induced Osteoarthritis Rat Model
This model is a widely used chemically-induced model of osteoarthritis that mimics the pathological changes seen in human OA.
-
Induction: A single intra-articular injection of monoiodoacetate (MIA) into the knee joint of rats. MIA is a glycolysis inhibitor that induces chondrocyte death, leading to cartilage degradation and subsequent joint damage.
-
Treatment: A low-molecular-weight fish collagen peptide (LMWCP), containing the sequence Valine-Glycine-Proline-Hydroxyproline-Glycine-Proline-Alanine-Glycine, was orally administered.
-
Assessments:
-
Histological Analysis: Safranin O-fast green staining to assess cartilage structure and proteoglycan content. Immunohistochemistry for collagen type II to evaluate cartilage matrix integrity.
-
Biochemical Analysis: Western blot analysis of cartilage tissue to quantify levels of key proteins involved in cartilage metabolism, including aggrecan, collagen types I and II, MMP-3, MMP-13, TIMP-1, and TIMP-3.
-
Inflammatory Markers: Assessment of inflammatory pathway activation in chondrocytes.
-
Phosphorus-Induced Osteoarthritis Mouse Model
This model utilizes a diet with excess phosphorus to induce osteoarthritis-like changes in mice.
-
Induction: Mice were fed a diet containing excess phosphorus, which leads to the loss of chondrocytes and reduced thickness of the articular cartilage.
-
Treatment: Oral administration of collagen hydrolysate (CH) or Pro-Hyp.
-
Assessments:
-
Microscopic Examination: Sections of dissected articular cartilage were examined to assess chondrocyte loss and the thickness of the articular cartilage layer.
-
Mechanistic Insights: Signaling Pathways
The chondroprotective effects of this compound and Pro-Hyp are believed to be mediated through the modulation of key signaling pathways involved in cartilage homeostasis and degradation.
A study on a low-molecular-weight fish collagen peptide containing a Hyp-Gly motif demonstrated a reduction in the phosphorylation of Smad, a key component in the TGF-β signaling pathway, which is involved in cartilage matrix regulation. The same study also showed a decrease in the catabolic factors MMP-3 and MMP-13, and an increase in their inhibitors, TIMP-1 and TIMP-3[1][2]. This suggests a mechanism that shifts the balance from cartilage degradation towards synthesis and protection.
Caption: Proposed signaling pathway for LMWCP in chondrocytes.
For Pro-Hyp, in vitro studies have shown that it can increase the mRNA level of aggrecan while decreasing the levels of Runx1 and osteocalcin, which are associated with chondrocyte hypertrophy and mineralization[3]. This suggests a role for Pro-Hyp in maintaining the chondrocyte phenotype and preventing pathological changes.
Caption: Experimental workflow for Pro-Hyp studies.
Conclusion
The available preclinical evidence suggests that both this compound (as part of a larger peptide) and Pro-Hyp exert beneficial effects in in vivo models of osteoarthritis. They appear to act by protecting chondrocytes, preserving the extracellular matrix, and modulating key signaling pathways involved in cartilage homeostasis. While the low-molecular-weight collagen peptide containing this compound has been shown to inhibit inflammatory pathways and key cartilage-degrading enzymes, Pro-Hyp has demonstrated an ability to maintain the chondrogenic phenotype and stimulate the production of essential matrix components.
Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and optimal therapeutic applications of these promising dipeptides. Such research will be crucial in advancing the development of targeted nutritional therapies for the management and potential modification of osteoarthritis. Professionals in drug development are encouraged to consider these findings in the design of future preclinical and clinical trials aimed at harnessing the regenerative potential of collagen-derived bioactives.
References
A Researcher's Guide to Validating Serological Biomarkers for Clinical Applications
For researchers, scientists, and drug development professionals, the journey from identifying a promising serological biomarker to its application in the clinic is a rigorous process underpinned by meticulous validation. This guide provides a comparative overview of key methodologies and critical considerations to ensure the reliability and clinical utility of serological biomarkers.
The validation of a serological biomarker is a multi-stage process that establishes the analytical and clinical performance of a biomarker for its intended use.[1] A robust validation plan is crucial for regulatory acceptance and successful clinical implementation.[2] This process can be broadly categorized into analytical validation, which assesses the performance of the assay itself, and clinical validation, which establishes the biomarker's correlation with a clinical endpoint.[3]
The Biomarker Validation Workflow: From Discovery to Clinical Utility
The path to a clinically validated serological biomarker involves a series of sequential and interconnected stages. It begins with the discovery of potential candidates and progresses through analytical and clinical validation before implementation in clinical practice.
Caption: Workflow of serological biomarker validation.
Comparative Analysis of Key Serological Assay Platforms
The choice of analytical platform is critical for the successful validation of a serological biomarker. Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most widely used techniques, each with distinct advantages and limitations.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody interaction with enzymatic signal amplification.[4] | Separation of molecules by chromatography followed by mass-to-charge ratio detection.[4] |
| Throughput | High-throughput, suitable for screening large numbers of samples.[4] | Lower throughput, more suitable for targeted analysis.[4] |
| Sensitivity | High sensitivity, typically in the pg/mL to ng/mL range.[2] | Very high sensitivity, can reach the fg/mL to pg/mL range.[2] |
| Specificity | Dependent on the quality and specificity of the antibodies used.[2] | High intrinsic specificity based on mass-to-charge ratio and fragmentation patterns.[2][5] |
| Multiplexing | Limited multiplexing capabilities in traditional formats. | High multiplexing capability, allowing for the simultaneous measurement of multiple analytes.[5] |
| Cost | Relatively low cost per sample.[2] | Higher cost per sample due to expensive instrumentation and reagents.[2] |
| Development Time | Can be time-consuming to develop and validate new assays due to the need for specific antibody pairs. | Can have a faster development time for novel analytes as it does not strictly require specific antibodies. |
| Quantitative Accuracy | Can provide accurate quantification with proper calibration and controls. | Offers high accuracy and can be used for absolute quantification using stable isotope-labeled internal standards.[2] |
Detailed Experimental Protocols for Core Validation Assays
Accurate and reproducible data are the cornerstones of biomarker validation. The following sections provide detailed protocols for three fundamental assays used in the validation of serological biomarkers.
Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification
ELISA is a widely used method for quantifying protein biomarkers in serum and other biological fluids.[6] The sandwich ELISA format is particularly common for its high specificity and sensitivity.
Protocol:
-
Coating: Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., phosphate-buffered saline, pH 7.4). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., PBS with 1% bovine serum albumin) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample and Standard Incubation: Prepare a serial dilution of the standard protein and dilute the serum samples. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted to its optimal concentration in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the samples.
Western Blot for Antibody Specificity and Biomarker Characterization
Western blotting is a crucial technique for validating the specificity of antibodies used in immunoassays and for characterizing the target biomarker, such as determining its molecular weight.[1][7]
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load the samples onto a polyacrylamide gel (SDS-PAGE) along with a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that is specific for the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Signal Visualization: Detect the chemiluminescent signal using X-ray film or a digital imaging system.
-
Analysis: Analyze the resulting bands to confirm the presence of a single band at the expected molecular weight for the target biomarker.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Absolute Quantification
LC-MS/MS provides a highly specific and sensitive method for the absolute quantification of peptide and protein biomarkers in complex biological matrices like serum.[8]
Protocol:
-
Sample Preparation:
-
Protein Precipitation: Precipitate proteins from serum samples using a solvent like acetonitrile.
-
Enrichment (Optional): Enrich the target analyte using solid-phase extraction (SPE) or immunoaffinity capture.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease like trypsin.[8]
-
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (SIL-IS) corresponding to the target peptide to both the calibration standards and the unknown samples.
-
LC Separation: Inject the prepared sample onto a liquid chromatography system equipped with a suitable column (e.g., C18). Separate the peptides using a gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase.
-
MS/MS Analysis:
-
Introduce the eluting peptides into the mass spectrometer.
-
Select the precursor ion (the target peptide) in the first mass analyzer (Q1).
-
Fragment the precursor ion in the collision cell (Q2).
-
Detect the specific fragment ions in the third mass analyzer (Q3). This is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
-
Data Acquisition and Analysis:
-
Monitor the signal intensity of the specific transitions (precursor ion -> fragment ion) for both the endogenous peptide and the SIL-IS.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the SIL-IS against the concentration of the calibrators.
-
Determine the absolute concentration of the biomarker in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Case Study: HER2 Signaling and its Serological Biomarker
The Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established biomarker in breast cancer. The extracellular domain (ECD) of the HER2 receptor can be shed from the surface of tumor cells and detected in the serum, making it a valuable serological biomarker for monitoring disease progression and response to therapy.[9][10][11]
Caption: HER2 signaling and ECD shedding.
Conclusion
The validation of serological biomarkers is a multifaceted process that requires a deep understanding of analytical techniques and clinical context. By employing robust validation strategies, utilizing appropriate assay platforms, and adhering to detailed experimental protocols, researchers and drug developers can ensure the generation of high-quality, reproducible data. This, in turn, will facilitate the successful translation of promising biomarkers from the laboratory to clinical applications, ultimately improving patient care and outcomes.
References
- 1. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spbase.org [spbase.org]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. blog.genewiz.com [blog.genewiz.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Validation by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Monitoring Value of Serum HER2 as a Predictive Biomarker in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serial Serum HER2 Measurements for the Detection of Breast Cancer Recurrence in HER2-Positive Patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of H-Hyp-gly-OH and Pro-Hyp on Fibroblast Growth and Activity
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two prominent collagen-derived dipeptides, Hydroxyprolyl-glycine (Hyp-Gly, or H-Hyp-gly-OH) and Prolyl-hydroxyproline (Pro-Hyp), focusing on their respective roles in modulating fibroblast function. Both peptides are recognized as the primary bioactive forms of hydrolyzed collagen that appear in the bloodstream after oral ingestion, where they exert significant biological effects on dermal fibroblasts.[1][2] This document synthesizes key experimental findings, presents quantitative data for direct comparison, outlines detailed experimental protocols, and visualizes the underlying molecular pathways.
Comparative Efficacy on Fibroblast Function
Experimental evidence demonstrates that both Pro-Hyp and Hyp-Gly are potent stimulators of fibroblast activity. They have been shown to enhance the growth of fibroblasts, particularly when the cells are cultured on a collagen matrix, which typically suppresses proliferation and mimics a quiescent state in healthy tissue.[2][3] The presence of these dipeptides can overcome this suppression, initiating proliferation and migration, which are critical processes in wound healing and skin matrix remodeling.[3][4]
One key study highlighted that Pro-Hyp not only enhanced cell proliferation by 1.5-fold but also significantly increased hyaluronic acid synthesis by 3.8-fold in cultured human dermal fibroblasts.[5] This effect is directly linked to the upregulation of hyaluronan synthase 2 (HAS2).[5] While both peptides are confirmed to be active, much of the detailed mechanistic research has focused on Pro-Hyp.
Table 1: Summary of Quantitative Data on Fibroblast Activity
| Dipeptide | Concentration | Cell Type | Key Finding | Quantitative Result | Citation |
|---|---|---|---|---|---|
| Pro-Hyp | 200 nmol/mL | Human Dermal Fibroblasts | Enhanced Cell Proliferation | 1.5-fold increase | [5] |
| Pro-Hyp | 200 nmol/mL | Human Dermal Fibroblasts | Stimulated Hyaluronic Acid Synthesis | 3.8-fold increase | [5] |
| Pro-Hyp | 200 nmol/mL | Human Dermal Fibroblasts | Upregulated HAS2 mRNA levels | 2.3-fold elevation | [5] |
| Pro-Hyp | 200 nmol/mL | Mouse Skin Fibroblasts | Increased migration from skin explants | Significant increase after 72h | [4][6] |
| Pro-Hyp | 0 - 1000 nmol/mL | Mouse Skin Fibroblasts | Dose-dependent growth on collagen gel | Significant enhancement | [6][7] |
| Hyp-Gly | Not specified | Mouse Skin Fibroblasts | Triggered growth on collagen gel | Confirmed bioactive effect |[1][2] |
Mechanisms of Action and Signaling Pathways
The bioactivity of these dipeptides is attributed to their ability to act as signaling molecules, influencing key intracellular pathways that govern cell growth and extracellular matrix (ECM) synthesis.
Prolyl-hydroxyproline (Pro-Hyp): Research indicates that Pro-Hyp exerts its effects by activating specific signaling cascades. Upon entering the fibroblast, it elevates the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[5] This activation appears to be a critical step, as phosphorylated STAT3 acts as a transcription factor that upregulates the expression of the HAS2 gene, leading to increased production of hyaluronic acid and promoting cell proliferation.[5] The stimulation can be abolished by protein kinase inhibitors, suggesting a kinase-dependent pathway.[5]
Hydroxyprolyl-glycine (Hyp-Gly): While confirmed to be a potent fibroblast stimulator, the specific signaling pathway for Hyp-Gly is less elucidated in current literature.[1][2] However, given that it is often studied alongside Pro-Hyp and demonstrates similar growth-initiating effects, it is hypothesized to operate through comparable or overlapping signaling mechanisms.
References
- 1. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]
- 4. researchmap.jp [researchmap.jp]
- 5. Collagen-derived dipeptide, proline-hydroxyproline, stimulates cell proliferation and hyaluronic acid synthesis in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Prolyl-hydroxyproline (Pro-Hyp), a food-derived collagen peptide in human blood, on growth of fibroblasts from mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Bioavailability of Collagen Hydrolysates: A Comparative Analysis of Hydroxyprolyl-Glycine (Hyp-Gly) Levels from Various Sources
A deep dive into the comparative effects of different collagen hydrolysate sources on the circulating levels of the bioactive dipeptide, hydroxyprolyl-glycine (Hyp-Gly), reveals significant variations attributable to the origin of the collagen. This guide synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of how collagen source impacts the bioavailability of this crucial peptide, supported by quantitative data and detailed experimental protocols.
The oral ingestion of collagen hydrolysates leads to an increase in specific collagen-derived peptides in the bloodstream, with prolyl-hydroxyproline (Pro-Hyp) and hydroxyprolyl-glycine (Hyp-Gly) being two of the most prominent.[1][2] These peptides are believed to be responsible for the health benefits associated with collagen supplementation, such as improvements in skin and joint conditions.[1][3] However, the extent to which these peptides appear in the blood can differ based on the animal source of the collagen.
A pivotal study directly comparing gelatin hydrolysates from fish scale, fish skin, and porcine skin in healthy male volunteers found that the source of the collagen significantly influences the quantity and structure of hydroxyproline (Hyp)-containing peptides in the blood.[4] Notably, the total area under the concentration-time curve for Hyp-containing peptides was significantly higher in the group that ingested fish scale-derived hydrolysate compared to the porcine skin group.[4] While Pro-Hyp was the major dipeptide detected across all sources, the presence of other peptides, including Hyp-Gly, varied.[4][5]
Further research in the form of a randomized, double-blind, crossover clinical study involving healthy volunteers compared collagen hydrolysates derived from fish, porcine, and bovine sources.[6][7] The findings indicated that while all sources led to a significant increase in plasma Hyp-containing peptides, there were notable differences in the ratios of Pro-Hyp to Hyp-Gly.[7] For instance, the ratio was lower for fish-derived collagen hydrolysate compared to bovine sources, suggesting a different peptide profile is absorbed from marine sources.[7]
Quantitative Comparison of Plasma Peptide Levels
The following table summarizes the quantitative data on plasma levels of key hydroxyproline-containing peptides from studies comparing different sources of collagen hydrolysates.
| Collagen Hydrolysate Source | Dosage | Key Peptide Measured | Peak Plasma Concentration (µg/mL) | Time to Peak (min) | Study Population | Reference |
| Fish Scale | 25 g | Pro-Hyp | ~4.5 | 60-120 | Healthy Males | [4] |
| Fish Scale | 25 g | Hyp-Gly | ~0.3 | 120 | Healthy Males | [4] |
| Fish Skin | 25 g | Pro-Hyp | ~3.0 | 60-120 | Healthy Males | [4] |
| Fish Skin | 25 g | Hyp-Gly | ~0.2 | 120 | Healthy Males | [4] |
| Porcine Skin | 25 g | Pro-Hyp | ~2.5 | 60-120 | Healthy Males | [4] |
| Porcine Skin | 25 g | Hyp-Gly | Not explicitly quantified in comparison | - | Healthy Males | [4] |
| Fish CH | 10 g | Pro-Hyp | ~2.0 | ~120 | Healthy Volunteers | [6][7] |
| Fish CH | 10 g | Hyp-Gly | ~0.76 | ~120 | Healthy Volunteers | [6][7] |
| Porcine CH | 10 g | Pro-Hyp | ~2.5 | ~120 | Healthy Volunteers | [6][7] |
| Porcine CH | 10 g | Hyp-Gly | ~0.4 | ~120 | Healthy Volunteers | [6][7] |
| Bovine CH (LMW) | 10 g | Pro-Hyp | ~1.8 | ~120 | Healthy Volunteers | [6][7] |
| Bovine CH (LMW) | 10 g | Hyp-Gly | ~0.29 | ~120 | Healthy Volunteers | [6][7] |
| Bovine CH (HMW) | 10 g | Pro-Hyp | ~2.0 | ~120 | Healthy Volunteers | [6][7] |
| Bovine CH (HMW) | 10 g | Hyp-Gly | ~0.3 | ~120 | Healthy Volunteers | [6][7] |
CH: Collagen Hydrolysate, LMW: Low Molecular Weight, HMW: High Molecular Weight. Note: The values for peak plasma concentration are estimations based on graphical data presented in the cited studies and are intended for comparative purposes.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative data. Below are detailed summaries of the experimental protocols.
Study 1: Comparison of Gelatin Hydrolysates from Fish Scale, Fish Skin, and Porcine Skin[4]
-
Study Design: A single-blind crossover study.
-
Participants: Five healthy male volunteers.
-
Intervention: Participants ingested type I gelatin hydrolysates from fish scale, fish skin, or porcine skin after a 12-hour fast.
-
Blood Sampling: Blood samples were collected over a 24-hour period.
-
Analytical Method: The amounts of free form Hyp and Hyp-containing peptides were measured. Specific peptide structures were identified.
Study 2: Bioavailability of Fish, Porcine, and Bovine Collagen Hydrolysates[6][7]
-
Study Design: A randomized, double-blind crossover clinical study with a 7-day washout period between interventions.
-
Participants: Six healthy non-smoking volunteers (3 men and 3 women).
-
Intervention: Single-dose intake of 10g of collagen hydrolysates from fish, porcine, or bovine (both high and low molecular weight) sources.
-
Blood Sampling: Blood samples were collected at baseline and at various time points post-ingestion.
-
Analytical Method: Plasma concentrations of free and peptide-bound hydroxyproline, as well as specific peptides including Pro-Hyp and Hyp-Gly, were assessed.
Experimental Workflow and Signaling Pathways
The general workflow for investigating the bioavailability of different collagen hydrolysates follows a structured process from administration to analysis. This process is critical for ensuring the reliability and comparability of the results.
Caption: Experimental workflow for comparing the bioavailability of collagen hydrolysates.
While the cited studies focus primarily on the pharmacokinetics of collagen peptides, the downstream effects of these peptides, such as Hyp-Gly, are thought to involve the stimulation of fibroblasts.[3] This stimulation can lead to an increased synthesis of extracellular matrix components like collagen and hyaluronic acid, which are vital for skin and joint health.
Caption: Postulated signaling pathway of Hyp-Gly in fibroblasts.
References
- 1. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyprolyl-Glycine in 24 H Urine Shows Higher Correlation with Meat Consumption than Prolyl-Hydroxyproline, a Major Collagen Peptide in Urine and Blood [mdpi.com]
- 3. Collagen Hydrolysates for Skin Protection: Oral Administration and Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of quantity and structures of hydroxyproline-containing peptides in human blood after oral ingestion of gelatin hydrolysates from different sources. | Semantic Scholar [semanticscholar.org]
- 5. qwellcollagen.com [qwellcollagen.com]
- 6. Frontiers | Absorption of bioactive peptides following collagen hydrolysate intake: a randomized, double-blind crossover study in healthy individuals [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of H-Hyp-gly-OH
For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical guidance for the proper disposal of the dipeptide H-Hyp-gly-OH, promoting both personal safety and environmental responsibility.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.[1]
Avoid Inhalation and Contact: Handle the solid peptide in a well-ventilated area or under a fume hood to prevent the inhalation of dust particles.[2] Avoid contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water.[2]
Consult Institutional EHS: Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific disposal guidance and regulations applicable to your location. Always consult with them before proceeding with any disposal protocol.[2]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials.
-
Waste Characterization and Segregation:
-
Chemical Waste: Classify this compound waste as chemical waste, unless it has been in contact with biological agents.[2]
-
Biohazardous Waste: If the peptide has been used in biological assays with infectious agents, it must be treated as biohazardous waste.[2]
-
Segregation: Do not mix this compound waste with other waste streams such as solvents, acids, or bases unless explicitly permitted by your institution's EHS guidelines.[2] Keeping it separate prevents potentially hazardous reactions.
-
-
Waste Collection and Storage:
-
Container Selection: Use a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[2]
-
Labeling: Clearly label the container with the full chemical name ("this compound") and any appropriate hazard warnings.
-
Solid Waste: Collect unused or expired solid this compound, as well as contaminated consumables like weighing paper, pipette tips, and gloves, in the designated solid chemical waste container.[2]
-
Liquid Waste: For solutions containing this compound, use a designated, sealed container for liquid chemical waste.
-
Secure Storage: Keep the sealed waste container in a designated and secure waste accumulation area within the laboratory.[2]
-
-
Professional Disposal:
Quantitative Data Summary
Without a specific Safety Data Sheet (SDS) for this compound, quantitative disposal thresholds are based on general laboratory chemical waste guidelines.[2] No specific quantitative data for the disposal of this compound was found in the search results.
| Parameter | Guideline |
| Concentration Limits | Defer to your institution's Environmental Health & Safety (EHS) office for specific limits on drain disposal, if any are permitted. |
| Neutralization Ratios | No specific neutralization protocols were found. Treat as chemical waste and do not attempt to neutralize without EHS guidance. |
| Regulatory Thresholds | Disposal regulations are location-specific. Consult your local and institutional EHS for relevant hazardous waste regulations.[3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling H-Hyp-gly-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the dipeptide H-Hyp-gly-OH (Glycyl-L-4-hydroxyproline), including operational and disposal plans.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 approved goggles are required to protect against dust particles and potential splashes of solutions.[1][2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing.[1][2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[1][3] Consider double gloving for added protection. Gloves should be changed immediately if contaminated.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[1][3][4] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to avoid inhalation of fine particles.[2][3] Working in a fume hood or biosafety cabinet is also advised.[3] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where chemical compounds are present.[1][5] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound ensures safety and maintains the compound's integrity.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage.
-
Verify that the label clearly identifies the compound as this compound.
2. Storage:
-
Lyophilized Powder: For long-term storage, keep the tightly sealed container at -20°C or below, protected from light.[1][4]
-
In Solution: It is best to prepare solutions fresh. If storage is necessary, create single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1][4]
3. Handling and Preparation:
-
Always handle the compound in a designated, well-ventilated area, such as a laboratory bench or fume hood.[3][6]
-
Before opening, allow the container of the lyophilized powder to warm to room temperature in a desiccator to prevent condensation.
-
When reconstituting, use sterile, high-purity water or an appropriate buffer.[4][5] Gently swirl or sonicate to dissolve; avoid vigorous shaking.[5]
-
Use calibrated equipment and sterile techniques to prevent cross-contamination.[3][4]
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Dispose of unused or expired this compound as chemical waste in accordance with local and institutional regulations.[4]
-
Solutions: Aqueous solutions should be collected in a designated waste container. Avoid pouring solutions down the drain unless specifically permitted by institutional guidelines.[2][4]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be placed in a sealed bag and disposed of as chemical waste.[5]
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work while minimizing risks and ensuring the quality of their research. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[3]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
